molecular formula C23H36N4O4 B12351442 Aspochracin

Aspochracin

Número de catálogo: B12351442
Peso molecular: 432.6 g/mol
Clave InChI: JBIZFCHJQXSVKL-OYWXRWKXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide has been reported in Aspergillus insulicola and Aspergillus sclerotiorum with data available.

Propiedades

Fórmula molecular

C23H36N4O4

Peso molecular

432.6 g/mol

Nombre IUPAC

(2E,4E,6E)-N-[(3S,6S,9S)-3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20-/m0/s1

Clave InChI

JBIZFCHJQXSVKL-OYWXRWKXSA-N

SMILES isomérico

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](N(C(=O)[C@@H](N(C1=O)C)C(C)C)C)C

SMILES canónico

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C

Origen del producto

United States

Foundational & Exploratory

Technical Guide to Aspochracin: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of aspochracin (B153754), an insecticidal cyclic peptide first isolated from the fungus Aspergillus ochraceus. It details the discovery, chemical structure, and biological activities of this compound, with a focus on its origin and characterization. This guide includes summaries of quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of experimental workflows and a proposed mechanism of action to support further research and development.

Introduction

Aspergillus ochraceus is a widely distributed fungus known for its prolific production of a diverse array of secondary metabolites, including polyketides, nonribosomal peptides, and various alkaloids[1][2]. While some of these metabolites, such as ochratoxin A, are notable for their toxicity and role as food contaminants, others exhibit promising bioactive properties, including antimicrobial, cytotoxic, and insecticidal effects[2][3]. Among these is this compound, a novel cyclotripeptide that has demonstrated significant insecticidal properties[4].

First identified in the culture filtrate of A. ochraceus, this compound was discovered during a screening program for toxic metabolites from muscardine fungi—fungi that are pathogenic to insects. Its unique structure and biological activity have made it a subject of interest for its potential applications in agriculture and as a lead compound in drug discovery. This guide synthesizes the original research to provide a detailed technical resource on its discovery and core characteristics.

Discovery and Origin

This compound was first isolated from the culture filtrate of Aspergillus ochraceus Wilhelm, a fungus recognized for causing muscardine disease in insects. The discovery was the result of targeted screening of entomopathogenic fungi for insecticidal toxins.

The producing organism, A. ochraceus, is a filamentous fungus found in various environments, including soil and decaying vegetation. It is a versatile producer of secondary metabolites, and the isolation of this compound highlighted its potential as a source of biologically active peptides.

The chemical structure of this compound was determined to be a novel cyclotripeptide. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. The δ-amino group of the ornithine residue is acylated with an all-trans-2,4,6-octatrienoic acid side chain. The integrity of this unsaturated fatty acid chain is critical for its biological activity; hydrogenation of the triene to form hexahydrothis compound results in the complete loss of its insecticidal effects.

Data Presentation

Quantitative data regarding the biological activity of this compound is summarized below. The primary reported activity is its insecticidal effect, observed through direct injection into insect larvae.

Compound Assay Type Test Organism Parameter Value Observed Effect Reference
This compoundInjectionSilkworm (Bombyx mori) larvaeMinimal Effective Concentration17 µg/gParalysis
This compoundInjectionFall webworm (Hyphantria cunea) larvaeMinimal Effective Concentration17 µg/gParalysis
Hexahydrothis compoundContactSilkworm (Bombyx mori) larvae and eggsN/AInactiveNo toxicity observed

Experimental Protocols

The following protocols are detailed methodologies based on the original discovery and characterization studies for this compound.

Fungal Cultivation and this compound Production
  • Organism: Aspergillus ochraceus Wilhelm.

  • Culture Medium: A modified Czapek-Dox medium supplemented with 0.5% yeast extract is prepared. The composition per liter is: 30g Sucrose, 3g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O, and 5g Yeast Extract.

  • Cultivation: The fungus is cultured in the prepared liquid medium using flasks. The cultivation is performed with aeration and agitation for a period sufficient to allow for the production and secretion of secondary metabolites (typically 7-10 days at 28-30°C).

Isolation and Purification of this compound

This protocol follows a multi-step extraction and chromatographic purification process.

  • Filtration: The cultured broth is filtered to separate the mycelia from the culture filtrate. The filtrate contains the secreted this compound.

  • Solvent Extraction: The cell-free filtrate is extracted three times with an equal volume of ethyl acetate (B1210297). The ethyl acetate fractions are pooled.

  • Concentration: The pooled ethyl acetate extract is evaporated to dryness under reduced pressure to yield a crude, oily residue.

  • Silicic Acid Chromatography (Column 1):

    • The crude residue is dissolved in a minimal amount of benzene.

    • This solution is applied to a silicic acid column pre-equilibrated with benzene.

    • The column is eluted with a stepwise gradient of ethyl acetate in benzene. Fractions are collected and tested for insecticidal activity.

    • Active fractions are pooled and concentrated.

  • Silicic Acid Chromatography (Column 2):

    • The active concentrate from the first column is re-chromatographed on a second silicic acid column.

    • The column is eluted with a stepwise gradient of methanol (B129727) in chloroform.

    • Active fractions are identified, pooled, and evaporated to yield a semi-purified powder.

  • Crystallization: The powder is dissolved in a small volume of ethyl acetate. n-Hexane is added dropwise until turbidity is observed. The solution is allowed to stand, yielding pale yellow needles of pure this compound.

Insecticidal Bioassay Protocol (Injection Method)
  • Test Sample Preparation: Pure this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) and then diluted with insect saline to the desired concentrations.

  • Test Subjects: Late-instar larvae of the silkworm (Bombyx mori) or fall webworm (Hyphantria cunea) are used.

  • Injection: A microsyringe is used to inject a small, defined volume (e.g., 5-10 µL) of the this compound solution into the hemocoel of each larva. The dosage is calculated based on the concentration and the average weight of the larvae (µg of compound per g of body weight).

  • Control Group: A control group of larvae is injected with the same volume of the saline-solvent vehicle without this compound.

  • Observation: The larvae are observed over a period of 24-48 hours. The primary endpoint is the onset of paralysis or mortality. The minimal effective concentration is determined as the lowest dose that induces a toxic effect in the majority of the test subjects.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from the fungal culture.

G cluster_0 Cultivation & Extraction cluster_1 Purification A A. ochraceus Culture in Czapek-Dox Medium B Filter Broth A->B C Culture Filtrate B->C D Mycelia (discarded) B->D E Ethyl Acetate Extraction C->E F Crude Oily Residue E->F G Silicic Acid Column 1 (Benzene/EtOAc) F->G H Active Fractions G->H I Silicic Acid Column 2 (Chloroform/MeOH) H->I J Semi-Pure Powder I->J K Crystallization (EtOAc/n-Hexane) J->K L Pure this compound Crystals K->L

Figure 1: Workflow for this compound Isolation and Purification.
Proposed Mechanism of Action

The precise molecular target and signaling pathway for this compound's insecticidal activity has not been fully elucidated. However, based on the known mechanisms of other insecticidal cyclic peptides, a plausible mechanism involves interaction with and disruption of cellular membranes, particularly in the insect midgut or neuronal cells, leading to paralysis. The lipophilic octatrienoic acid side chain likely facilitates insertion into the lipid bilayer. This interaction could lead to pore formation or general membrane destabilization, causing a loss of ion homeostasis, cellular leakage, and ultimately cell death.

The following diagram illustrates this proposed mechanism.

G cluster_0 Cellular Environment cluster_1 Proposed Downstream Effects A This compound B Insect Cell Membrane (Lipid Bilayer) A->B Lipophilic side chain inserts into membrane C Membrane Destabilization / Pore Formation B->C D Loss of Ion Homeostasis (Ca²⁺, K⁺, Na⁺ influx/efflux) C->D E Cellular Leakage D->E F Cell Death (Apoptosis/Necrosis) E->F G Paralysis & Mortality F->G

Figure 2: Proposed Mechanism of this compound Insecticidal Activity.

Conclusion

This compound stands out as a potent insecticidal metabolite from Aspergillus ochraceus. Its unique cyclic peptide structure, combined with a functionally critical unsaturated fatty acid chain, makes it an interesting candidate for bio-pesticide development. The foundational studies have provided a clear path for its isolation and characterization. However, significant gaps remain in the understanding of its precise mechanism of action and its broader spectrum of activity against various insect pests. Further research into its molecular targets and signaling pathways could unlock its full potential for agricultural applications and provide new insights into the chemical ecology of entomopathogenic fungi.

References

Aspochracin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a fascinating secondary metabolite originally isolated from the fungus Aspergillus ochraceus.[1] It belongs to the class of cyclic peptides and has garnered attention primarily for its notable insecticidal properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and absolute stereochemistry of this compound, compiled from foundational studies. The information is presented to support further research and development efforts in fields such as natural product synthesis, insecticide development, and chemical biology.

Chemical Structure and Elucidation

This compound is a novel cyclotripeptide.[1] Its structure consists of a nine-membered cyclic peptide core attached to a polyunsaturated fatty acid side chain. The elucidation of this structure was achieved through chemical degradation studies and spectroscopic analysis.

The Cyclotripeptide Core

The core of this compound is formed by three amino acid residues linked by peptide bonds:

  • N-methyl-L-alanine

  • N-methyl-L-valine

  • L-ornithine

A unique feature of this compound's structure is the nature of its cyclization. Unlike typical cyclic peptides where cyclization occurs through the α-amino and carboxyl groups of the amino acid backbone, this compound is formed via an amide bond between the carboxyl group of N-methyl-L-valine and the δ-amino group of the L-ornithine side chain.[2] The α-amino group of the L-ornithine residue serves as the attachment point for the acyl side chain.[2]

The Acyl Side Chain

The side chain is an octa-2,4,6-trienoic acid moiety.[1][2] This polyunsaturated chain is crucial for the molecule's insecticidal activity. Studies on hexahydrothis compound, a derivative where the triene system is fully saturated via hydrogenation, showed a complete loss of insecticidal properties, highlighting the functional importance of the conjugated double bonds.[3]

Aspochracin_Structure cluster_ring Cyclic Tripeptide Core cluster_sidechain Octatrienoic Acid Side Chain p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N_ala N_ala_CH3 N_ala->N_ala_CH3 C_ala_alpha C_ala_beta C_ala_alpha->C_ala_beta C_ala_co N_val N_val_CH3 N_val->N_val_CH3 C_val_alpha C_val_beta C_val_alpha->C_val_beta C_val_co N_orn_delta C_orn_delta C_orn_gamma C_orn_beta C_orn_alpha N_orn_alpha NαH C_orn_alpha->N_orn_alpha C_acyl_co O=C C_acyl_co->N_orn_alpha C_acyl_chain -(CH=CH)3-CH3 C_acyl_chain->C_acyl_co

Caption: General structure of this compound.

Stereochemistry

The absolute configuration of the chiral centers in this compound was determined following acid hydrolysis of the molecule to isolate its constituent amino acids. Subsequent analysis by optical rotation measurements confirmed that all three amino acids possess the L-configuration .[1]

  • N-methyl-L -alanine

  • N-methyl-L -valine

  • L -ornithine

Aspochracin_Stereochemistry Molecule This compound Hydrolysis Acid Hydrolysis (6N HCl) Molecule->Hydrolysis AminoAcids Constituent Amino Acids Hydrolysis->AminoAcids Ala N-methyl-Alanine AminoAcids->Ala Val N-methyl-Valine AminoAcids->Val Orn Ornithine AminoAcids->Orn Analysis Optical Rotation Measurement Ala->Analysis L_Ala L-configuration Ala->L_Ala Determined as Val->Analysis L_Val L-configuration Val->L_Val Determined as Orn->Analysis L_Orn L-configuration Orn->L_Orn Determined as Config Absolute Configuration Analysis->Config Config->L_Ala Config->L_Val Config->L_Orn

Caption: Stereochemistry determination workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C24H36N4O4[1]
Molecular Weight 444.57 g/mol Calculated
Appearance Pale-yellow powder[2]
Specific Optical Rotation ([α]D) Value not specified in abstracts, but used to confirm L-configuration of amino acids.[1]
Table 2: Biological Activity of this compound
Activity TypeTest OrganismResultReference
Insecticidal Activity Silkworm (Bombyx mori)Minimal concentration of 17 µg/g causes paralysis.[2]
Insecticidal Activity Fall webworm (Hyphantria cunea)Minimal concentration of 17 µg/g causes paralysis.[2]
Insecticidal Activity First instar larvae and eggs of silkwormDemonstrates contact toxicity.[3]

Experimental Protocols

Isolation and Purification of this compound

The original isolation of this compound from the culture filtrate of Aspergillus ochraceus provides the basis for its purification.[1][2]

  • Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium, such as Czapek-Dox supplemented with yeast extract, under conditions of aeration and agitation.

  • Extraction: The culture broth is filtered to remove fungal mycelia. The resulting filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography (SiO2 CC) to separate the components.[2] Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization or additional chromatographic steps to yield the pure compound as a pale-yellow powder.[2]

Isolation_Workflow start A. ochraceus Culture Broth filtration Filtration start->filtration filtrate Culture Filtrate filtration->filtrate mycelia Mycelia (discarded) filtration->mycelia extraction Liquid-Liquid Extraction (Ethyl Acetate) filtrate->extraction organic_phase Ethyl Acetate Layer extraction->organic_phase concentration Concentration (in vacuo) organic_phase->concentration crude Crude Extract concentration->crude chromatography Silica Gel Column Chromatography crude->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure Pure this compound fractions->pure

Caption: Isolation and purification workflow for this compound.

Structural Characterization Methods
  • Acid Hydrolysis: To break the amide bonds and identify the constituent amino acids, the purified this compound is hydrolyzed using strong acid (e.g., 6N HCl).[1]

  • Amino Acid Analysis: The resulting hydrolysate is analyzed using techniques like paper chromatography and paper electrophoresis to separate and identify the amino acids by comparison with authentic standards (N-methyl-L-alanine, N-methyl-L-valine, L-ornithine).[1]

  • Hydrogenation: Catalytic hydrogenation of this compound yields hexahydrothis compound. Analysis of this saturated derivative, particularly by mass spectrometry, simplifies the characterization of the cyclic peptide core by removing the complexities of the triene system.[1]

  • Spectroscopy: Infrared (IR) spectroscopy was used to identify characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy was employed to characterize the overall structure.[2]

Conclusion

This compound is a structurally unique insecticidal cyclotripeptide from Aspergillus ochraceus. Its key features include a nine-membered ring formed from N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an unconventional cyclization through the ornithine δ-amino group. An octa-2,4,6-trienoic acid side chain, essential for its biological activity, is appended to the ornithine α-amino group. The stereochemistry of all constituent amino acids has been determined to be 'L'. This comprehensive structural and stereochemical understanding provides a critical foundation for future synthetic efforts, mode-of-action studies, and the development of novel pest control agents.

References

The Enigmatic Biosynthesis of Aspochracin: A Look into its Putative Fungal Assembly Line

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date]Aspochracin (B153754), a cyclotripeptide mycotoxin with notable insecticidal properties, is a fascinating secondary metabolite produced by the fungus Aspergillus ochraceus. Despite its well-characterized structure, the intricate biosynthetic pathway leading to its formation remains largely unelucidated in the scientific literature. This technical guide serves to consolidate the current knowledge of this compound's structure and proposes a putative biosynthetic pathway based on the general principles of nonribosomal peptide synthesis in fungi. This paper is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism and natural product biosynthesis.

This compound: Structure and Function

This compound is a nonribosomal peptide, meaning its synthesis is not directed by ribosomes and mRNA. Instead, it is assembled by a large enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The core of this compound is a cyclic tripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine.[1] This cyclic core is further distinguished by the attachment of an octatrienoic acid side chain to the δ-amino group of the ornithine residue.

The presence of N-methylated amino acids and the unique fatty acid side chain contribute to this compound's bioactivity, which includes potent insecticidal effects. However, a comprehensive understanding of its biosynthesis is a critical missing piece in harnessing its full biotechnological potential.

The Uncharted Territory: The this compound Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous genomic region known as a Biosynthetic Gene Cluster (BGC). While the genome of Aspergillus ochraceus has been sequenced and is known to contain numerous BGCs, including 19 predicted to encode for NRPSs, the specific cluster responsible for this compound biosynthesis has not yet been identified or characterized.[2] Research on the secondary metabolism of A. ochraceus has predominantly focused on another mycotoxin, ochratoxin A, leaving the biosynthetic pathways of other metabolites like this compound largely unexplored.[1][2]

A Putative Biosynthetic Pathway for this compound

Based on the known structure of this compound and the general mechanism of NRPSs, a putative biosynthetic pathway can be proposed. This hypothetical pathway would involve a multi-modular NRPS enzyme with specific domains responsible for the selection, activation, modification, and condensation of the constituent amino acids.

The key steps in this proposed pathway are:

  • Amino Acid Adenylation (A-domain): The NRPS would possess three distinct adenylation domains, each recognizing and activating one of the precursor amino acids: L-alanine, L-valine, and L-ornithine. This activation consumes ATP and results in an aminoacyl-AMP intermediate.

  • Thiolation (T-domain): The activated amino acids are then transferred to the phosphopantetheinyl arm of the thiolation domains (also known as peptidyl carrier protein, or PCP, domains).

  • N-methylation (MT-domain): The NRPS module responsible for incorporating alanine (B10760859) and valine would likely contain an integrated N-methyltransferase domain. This domain would catalyze the methylation of the amino group of these amino acids while they are tethered to the T-domain.

  • Condensation (C-domain): Condensation domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T-domains, elongating the peptide chain.

  • Side Chain Acylation: A separate enzyme, likely an acyltransferase, would be responsible for attaching the octatrienoic acid side chain to the δ-amino group of the ornithine residue. The origin and activation of this fatty acid are also currently unknown.

  • Cyclization and Release (TE-domain): The final step would be catalyzed by a thioesterase (TE) domain, which would cleave the completed tripeptide from the NRPS and catalyze its cyclization to form the final this compound molecule.

Putative this compound Biosynthesis Pathway Putative this compound Biosynthesis Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_precursors Precursors A_Ala A-domain (L-Alanine) T_Ala T-domain A_Ala->T_Ala Activation MT_Ala MT-domain T_Ala->MT_Ala Tethering C1 C-domain MT_Ala->C1 N-methylation C2 C-domain C1->C2 Peptide bond formation A_Val A-domain (L-Valine) T_Val T-domain A_Val->T_Val Activation MT_Val MT-domain T_Val->MT_Val Tethering MT_Val->C2 N-methylation T_Orn T-domain C2->T_Orn Peptide bond formation A_Orn A-domain (L-Ornithine) A_Orn->T_Orn Activation TE TE-domain T_Orn->TE Linear tripeptide This compound This compound TE->this compound Cyclization & Release L_Ala L-Alanine L_Ala->A_Ala L_Val L-Valine L_Val->A_Val L_Orn L-Ornithine L_Orn->A_Orn Octa_acid Octatrienoic acid Octa_acid->T_Orn Acylation (putative)

Caption: A putative biosynthetic pathway for this compound in Aspergillus ochraceus.

Regulatory Control of this compound Production

The regulation of secondary metabolite production in Aspergillus species is a complex network involving global regulators and pathway-specific transcription factors. While no specific regulators for this compound have been identified in A. ochraceus, studies in the related fungus Aspergillus niger have shown that overexpression of the global regulator laeA can induce the production of this compound. This suggests that laeA, a key component of the Velvet complex that links secondary metabolism and development, may play a role in controlling the expression of the this compound BGC.

Lack of Quantitative Data and Experimental Protocols

A significant gap in the current understanding of this compound biosynthesis is the absence of quantitative data. There is no published information on the kinetic parameters of the enzymes involved, the expression levels of the putative biosynthetic genes under different culture conditions, or the yield of this compound from specific precursors.

Furthermore, detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. The standard methodologies that would be required to characterize this pathway include:

  • Gene Knockout Studies: To identify the essential genes in the BGC, targeted deletion of the putative NRPS gene and other tailoring enzyme genes would be necessary. The resulting mutants would be analyzed for their inability to produce this compound.

  • Heterologous Expression: The putative this compound BGC could be expressed in a heterologous host, such as Aspergillus nidulans or yeast, to confirm its role in this compound production.

  • Enzymatic Assays: Once the enzymes are identified, they can be purified and their substrate specificity and kinetic parameters can be determined through in vitro assays. For example, ATP-pyrophosphate exchange assays could be used to confirm the amino acid specificity of the A-domains.

  • Precursor Feeding Studies: Isotope-labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids and fatty acids) could be fed to cultures of A. ochraceus, and the incorporation of these labels into the this compound molecule would be tracked using mass spectrometry and NMR to confirm the precursor molecules.

Future Outlook

The biosynthesis of this compound in Aspergillus ochraceus presents an exciting area for future research. The identification and characterization of the this compound BGC would not only provide fundamental insights into the biosynthesis of nonribosomal peptides but also open up possibilities for the bioengineering of novel this compound analogs with potentially enhanced insecticidal activity or other valuable properties. The application of modern genomic and molecular biology techniques will be crucial in unraveling the mysteries of this intriguing fungal metabolite.

References

The Insecticidal Mechanism of Aspochracin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin (B153754), a cyclotripeptide metabolite isolated from the entomopathogenic fungus Aspergillus ochraceus, demonstrates notable insecticidal activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an insecticide. While the precise molecular target remains to be elucidated, existing research points towards a neurotoxic effect leading to paralysis in susceptible insect species. This document summarizes the known biological effects, presents available quantitative data, outlines detailed experimental protocols for its evaluation, and discusses the structural components essential for its bioactivity.

Introduction

This compound is a non-ribosomal peptide first identified in 1969 from the culture filtrate of Aspergillus ochraceus, a fungus known to cause muscardine disease in insects.[1][2][3][4] Structurally, it is a novel cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, which is acylated with an octatrienoic acid side chain.[1][5] The compound has demonstrated both contact and injectable insecticidal properties, with observed effects including paralysis leading to mortality.[1] This guide aims to consolidate the available scientific information regarding its mode of action to aid researchers in the fields of insecticide development and discovery.

Core Mechanism of Action

The primary observable insecticidal effect of this compound is the induction of paralysis.[1] This strongly suggests a neurotoxic mechanism of action, likely involving the disruption of normal nerve or muscle function. However, as of the latest available literature, the specific molecular target of this compound has not been identified. It is hypothesized that this compound may act on ion channels, receptors, or enzymes critical for neurotransmission or muscle contraction in insects.

The onset of paralysis upon injection into larvae of the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea) indicates a rapid systemic effect.[1] The exact signaling pathways disrupted by this compound remain unknown. Further research, such as electrophysiological studies on insect neurons and muscle cells, radioligand binding assays with insect tissues, and transcriptomic or proteomic analyses of this compound-treated insects, would be necessary to elucidate the precise signaling cascade affected.

Quantitative Data

The available quantitative data on the insecticidal efficacy of this compound is limited. The following table summarizes the key findings from original studies.

Insect SpeciesLarval StageApplication MethodDosage/ConcentrationObserved EffectCitation
Silkworm (Bombyx mori)Final instarInjection17 µg/gParalysis[1]
Fall Webworm (Hyphantria cunea)Final instarInjection170 µg/gParalysis[1]
Silkworm (Bombyx mori)First instarDippingNot specifiedContact toxicity[1][6][7]
Silkworm (Bombyx mori)EggsDippingNot specifiedContact toxicity[1][6][7]

Structure-Activity Relationship

The chemical structure of this compound is crucial for its insecticidal properties. The most significant finding from structure-activity relationship studies is the essential role of the (2E, 4E, 6E)-octatrienoic acid side chain.[1][6][7] Hydrogenation of this triene moiety to a saturated octanoyl group, forming hexahydrothis compound, results in a complete loss of insecticidal activity.[1][6][7] This indicates that the conjugated double bond system in the acyl side chain is indispensable for its biological function, possibly for binding to its molecular target.

G cluster_key Legend This compound This compound (Active) Modification Hydrogenation of Octatrienoic Acid Side Chain This compound->Modification Hexahydrothis compound Hexahydrothis compound (Inactive) Modification->Hexahydrothis compound Active Active Compound Inactive Inactive Compound Process Chemical Modification

Figure 1: Structure-Activity Relationship of this compound.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, the following methodologies represent standard approaches for evaluating the insecticidal activity of a compound like this compound, based on the initial reports and general entomological practices.[8][9][10]

General Preparation of Test Solutions
  • Stock Solution Preparation: Weigh a precise amount of purified this compound and dissolve it in a suitable organic solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a high-concentration stock solution.[8]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using the same solvent to achieve the desired test concentrations.[8]

  • Aqueous Emulsion (for dipping/feeding assays): For assays requiring an aqueous medium, the stock solution can be diluted in water containing a small amount of a non-toxic emulsifier (e.g., Triton X-100 or Tween 80) to ensure a stable suspension.[6]

Injection Bioassay Protocol

This method is suitable for determining the dose-response relationship of this compound when introduced directly into the insect's hemocoel.

  • Insect Rearing: Use healthy, uniformly sized larvae of the target insect species.

  • Microsyringe Calibration: Calibrate a micro-injector or a fine-gauge microsyringe to deliver a precise volume (e.g., 1-10 µL).

  • Injection Procedure: Anesthetize the larvae (e.g., by chilling). Inject a known volume of the this compound test solution into the side of the larva's abdomen or thorax.[8]

  • Control Group: Inject a control group of larvae with the solvent/emulsifier solution lacking this compound.

  • Observation: Place the treated and control larvae in individual containers with a food source. Observe at regular intervals (e.g., 1, 6, 12, 24, 48 hours) for signs of paralysis and mortality.[6]

  • Data Analysis: Calculate the percentage of paralyzed and dead insects at each concentration and time point. Determine the LD50 (median lethal dose) using probit analysis.[8]

Contact Toxicity (Dipping) Bioassay Protocol

This method assesses the toxicity of this compound upon direct contact with the insect cuticle.

  • Preparation of Dipping Solutions: Prepare aqueous emulsions of this compound at various concentrations.

  • Dipping Procedure: Using forceps, immerse each larva in the test solution for a fixed period (e.g., 10-30 seconds).[6][10]

  • Drying: After immersion, place the larvae on filter paper to remove excess solution.

  • Control Group: Dip a control group of larvae in the emulsifier solution without this compound.

  • Observation and Data Analysis: Transfer the larvae to clean containers with a food source and observe for paralysis and mortality as described in the injection bioassay. Calculate the LC50 (median lethal concentration).[8]

G cluster_prep Preparation cluster_injection Injection Bioassay cluster_contact Contact (Dipping) Bioassay A Prepare this compound Stock Solution B Create Serial Dilutions A->B D1 Inject Known Volume of Dilution B->D1 D2 Immerse in Dilution for Fixed Time B->D2 C1 Select & Anesthetize Larvae C1->D1 E1 Inject Control (Solvent Only) C1->E1 F Transfer to Observation Containers with Food D1->F E1->F C2 Select Larvae C2->D2 E2 Immerse in Control Solution C2->E2 D2->F E2->F G Record Paralysis & Mortality at Intervals F->G H Data Analysis (LC50/LD50 Calculation) G->H

Figure 2: Generalized Experimental Workflow for Insect Bioassays.

Conclusion and Future Directions

This compound from Aspergillus ochraceus is a potent insecticidal cyclic peptide that induces paralysis. Its activity is critically dependent on the conjugated triene system of its octatrienoic acid side chain. While the paralytic symptoms strongly point to a neurotoxic mechanism, the specific molecular target and the affected signaling pathways remain to be discovered.

Future research should prioritize the identification of the this compound binding site in insects. This could be achieved through affinity chromatography using immobilized this compound, followed by mass spectrometry to identify interacting proteins. Electrophysiological studies on insect nerve and muscle preparations could reveal its effects on ion channels and synaptic transmission. Furthermore, screening this compound against a panel of insect cell lines expressing known receptor targets could provide valuable insights. A more comprehensive evaluation of its insecticidal spectrum against a wider range of agricultural and medically important pests is also warranted to determine its potential for practical applications. Elucidating the precise mechanism of action will be key to unlocking the full potential of this compound and its derivatives as novel bio-insecticides.

References

Spectrum of Biological Activity for Aspochracin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin, a cyclotripeptide metabolite primarily produced by the fungus Aspergillus ochraceus, exhibits a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological effects of this compound, including its potent insecticidal properties, as well as its antimicrobial, cytotoxic, and antiviral activities. This document consolidates available quantitative data, details experimental methodologies for key assays, and presents visual representations of putative signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is a cyclic peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1][5][6] First isolated from Aspergillus ochraceus, a fungus known for causing muscardine disease in insects, this compound has garnered interest for its potential applications in agriculture and medicine.[1][5] Its diverse bioactivities stem from its unique chemical structure, which allows it to interact with various cellular targets. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound.

Spectrum of Biological Activity

This compound demonstrates a range of biological effects, with its insecticidal activity being the most prominently reported. In addition, it possesses antimicrobial, cytotoxic, and antiviral properties.

Insecticidal Activity

This compound has shown significant insecticidal effects against various insect species, most notably the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea).[1][3] The mode of action is reported as contact toxicity, causing paralysis in larvae.[1][6] The unsaturated octatrienoic acid side chain is crucial for its insecticidal activity, as its reduction to hexahydrothis compound results in a complete loss of this activity.[6]

Table 1: Quantitative Insecticidal Activity of this compound

Target OrganismAssay TypeEffective ConcentrationObserved EffectReference
Silkworm (Bombyx mori)Injection17 µg/gParalysis[1][3]
Fall Webworm (Hyphantria cunea)Injection17 µg/gParalysis[1][3]
Silkworm (Bombyx mori) Larvae and EggsContactNot specifiedToxicity[6]
Antimicrobial Activity

This compound exhibits a degree of antimicrobial activity against both bacteria and fungi.

Reports indicate that this compound is active against the Gram-positive bacterium Bacillus subtilis. The disc diffusion method has been used to demonstrate this activity.

This compound has also been shown to possess activity against the fungus Piricularia oryzae, the causative agent of rice blast disease.

Table 2: Quantitative Antimicrobial Activity of this compound

Target OrganismActivity TypeAssay TypeResultReference
Bacillus subtilisAntibacterialDisc DiffusionActivity observed
Piricularia oryzaeAntifungalNot specifiedActivity observed[6]
Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While some metabolites from Aspergillus ochraceus have shown potent cytotoxic activity, the specific IC50 values for this compound against a wide range of cell lines are not extensively documented in the readily available literature. However, its cytotoxic potential warrants further investigation for anticancer drug development.

Antiviral Activity

The antiviral potential of this compound has been explored, although detailed studies on its mechanism of action in this context are limited.

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

Insecticidal Bioassay
  • Silkworm (Bombyx mori) larvae

  • Fall webworm (Hyphantria cunea) larvae

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) to create a stock solution. Further dilute with a saline solution to achieve the desired final concentrations.

  • Insect Rearing: Rear silkworm and fall webworm larvae under controlled conditions of temperature, humidity, and diet.

  • Injection: Using a micro-syringe, inject a precise volume of the this compound solution into the hemocoel of each larva. A control group should be injected with the solvent-saline solution lacking this compound.

  • Observation: Monitor the larvae for signs of toxicity, such as paralysis, mortality, and behavioral changes, at regular intervals (e.g., 24, 48, and 72 hours post-injection).

  • Data Analysis: Calculate the median lethal dose (LD50) or the minimal effective concentration required to cause the desired effect (e.g., paralysis).

G cluster_prep Preparation cluster_assay Assay cluster_obs Observation & Analysis A Dissolve this compound in Solvent B Prepare Serial Dilutions A->B C Inject Larvae with this compound Solution B->C D Inject Control Group with Solvent B->D E Monitor for Toxicity C->E D->E F Calculate LD50/Effective Concentration E->F

Insecticidal Bioassay Workflow
Cytotoxicity Assay (MTT Assay)

  • HeLa (human cervical cancer) cells or other relevant cancer cell lines.

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[1][8]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[1][7][8]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][7][8]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) value.

G A Seed Cells in 96-well Plate B Treat with this compound Concentrations A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow
Antimicrobial Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Bacillus subtilis) in a sterile saline solution.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).

  • Disc Application: Impregnate sterile paper discs with a known concentration of this compound solution. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or hyphal fragments.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate under conditions suitable for fungal growth.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth.

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its diverse biological effects are not yet fully elucidated. However, based on the known activities of other fungal metabolites and the general cellular responses to toxins, several putative pathways can be proposed.

Insecticidal Activity: Neuromuscular Disruption

The paralytic effect of this compound in insects suggests a neurotoxic mechanism of action. It may target ion channels or receptors in the insect's nervous system, leading to disruption of nerve impulse transmission and muscle function.

G This compound This compound Target Ion Channel / Receptor in Neuron This compound->Target Binds to Disruption Disruption of Nerve Impulse Target->Disruption Leads to Paralysis Paralysis Disruption->Paralysis Causes

Putative Neurotoxic Mechanism
Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways in cancer cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Aspochracin_ext This compound DeathReceptor Death Receptor Aspochracin_ext->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 ExecutionCaspases Execution Caspases (e.g., Caspase-3) Caspase8->ExecutionCaspases Aspochracin_int This compound Mitochondria Mitochondrial Stress Aspochracin_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->ExecutionCaspases Apoptosis Apoptosis ExecutionCaspases->Apoptosis

Putative Apoptotic Pathways
Antimicrobial Activity: Cell Wall/Membrane Disruption

The antimicrobial activity of this compound may involve the disruption of the microbial cell wall or cell membrane integrity. This could lead to leakage of cellular contents and ultimately cell death.

G This compound This compound CellWall Bacterial/Fungal Cell Wall This compound->CellWall Targets CellMembrane Cell Membrane This compound->CellMembrane Targets Disruption Loss of Integrity CellWall->Disruption CellMembrane->Disruption Lysis Cell Lysis Disruption->Lysis

Putative Antimicrobial Mechanism

Conclusion and Future Directions

This compound is a fungal metabolite with a compelling range of biological activities that warrant further investigation. Its potent insecticidal properties suggest potential for development as a bio-pesticide. Furthermore, its antimicrobial and cytotoxic activities indicate that this compound or its derivatives could serve as lead compounds for the development of new therapeutic agents.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways for each of its biological activities.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Performing in-depth toxicological studies to assess its safety profile for various applications.

  • Developing efficient and scalable methods for its production , either through fermentation or total synthesis.

By addressing these research areas, the full potential of this compound as a valuable tool in agriculture and medicine can be realized.

References

The Crucial Role of the Octatrienoic Acid Side Chain in the Biological Activity of Aspochracin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclotripeptide metabolite originally isolated from the fungus Aspergillus ochraceus. It is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1] This natural product has garnered interest due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] The unique structural feature of this compound is its unsaturated fatty acid side chain, which has been implicated as a key determinant of its biological function. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound octatrienoic acid side chain, based on the available scientific literature. It also outlines experimental protocols and discusses potential signaling pathways involved in its mechanism of action.

Structure-Activity Relationship of the Octatrienoic Acid Side Chain

The octatrienoic acid side chain of this compound is a conjugated system of three double bonds, which confers specific chemical properties to the molecule. The critical importance of this unsaturated side chain for the biological activity of this compound has been demonstrated through comparative studies with its saturated analog, hexahydrothis compound.

The Essential Role of the Triene Moiety

A pivotal study on the insecticidal activity of this compound revealed that the integrity of the triene system in the octatrienoic acid side chain is absolutely essential for its biological function. When this compound was catalytically hydrogenated to its saturated analog, hexahydrothis compound, a complete loss of insecticidal activity was observed. This finding strongly indicates that the conjugated double bonds are directly involved in the molecular mechanism of action.

G cluster_this compound This compound cluster_hexahydrothis compound Hexahydrothis compound aspochracin_img aspochracin_img aspochracin_activity Insecticidal Activity: Active aspochracin_img->aspochracin_activity hexahydroaspochracin_img hexahydroaspochracin_img hexahydroaspochracin_activity Insecticidal Activity: Inactive hexahydroaspochracin_img->hexahydroaspochracin_activity aspochracin_activity->hexahydroaspochracin_activity Hydrogenation of side chain

Fig. 1: Comparison of this compound and its inactive saturated analog.
Quantitative Data

While the qualitative importance of the triene side chain is established, there is a notable lack of publicly available quantitative data from systematic SAR studies on a wider range of this compound analogs with modified octatrienoic acid side chains. To facilitate future research in this area, the following table structure is proposed for summarizing such data.

Compound/AnalogModification of the Octatrienoic Acid Side ChainCytotoxicity IC50 (µM) [Cell Line]Insecticidal Activity LC50 (µg/mL) [Insect Species]Antimicrobial Activity MIC (µg/mL) [Microorganism]
This compound (2E,4E,6E)-octa-2,4,6-trienoic acidData not availableData not availableData not available
Hexahydrothis compound Octanoic acidData not availableInactiveData not available
Hypothetical Analog 1Shorter chain length (e.g., hexatrienoic acid)---
Hypothetical Analog 2Longer chain length (e.g., decatrienoic acid)---
Hypothetical Analog 3Different double bond geometry (e.g., Z-isomers)---
Hypothetical Analog 4Fewer double bonds (e.g., octadienoic acid)---
Hypothetical Analog 5Substituents on the chain (e.g., methyl, hydroxyl)---

Note: The data for hypothetical analogs are placeholders to illustrate how a comprehensive SAR table would be structured. Further research is required to synthesize these compounds and determine their biological activities.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable SAR data. The following are representative methodologies for key biological assays relevant to this compound.

Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (this compound analogs) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Fig. 2: Workflow for the MTT cytotoxicity assay.
Insecticidal Bioassay: General Workflow

A general workflow for assessing the insecticidal activity of this compound and its analogs against lepidopteran larvae, such as the silkworm (Bombyx mori) or fall webworm (Hyphantria cunea), is described below.

Materials:

  • Insect larvae (e.g., third-instar)

  • Artificial diet

  • This compound and its analogs

  • Solvent for dissolving compounds (e.g., ethanol (B145695) or acetone)

  • Micro-applicator or feeding assay setup

  • Observation chambers

Procedure:

  • Compound Preparation: Dissolve this compound and its analogs in a suitable solvent to prepare stock solutions. Prepare serial dilutions to be incorporated into the artificial diet or for topical application.

  • Diet Incorporation Method:

    • Incorporate the test compounds into the molten artificial diet at various concentrations.

    • Pour the diet into small containers and allow it to solidify.

    • Place one larva in each container.

  • Topical Application Method:

    • Apply a small, defined volume (e.g., 1 µL) of the test solution directly onto the dorsal thorax of each larva using a micro-applicator.

  • Incubation and Observation:

    • Maintain the larvae under controlled conditions of temperature, humidity, and light.

    • Observe the larvae daily for signs of toxicity, such as paralysis, cessation of feeding, and mortality, for a period of 3-7 days.

  • Data Analysis:

    • Record the number of dead larvae at each concentration.

    • Calculate the mortality rate and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Potential Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, the observed cytotoxic effects of this compound and other fungal metabolites suggest the induction of apoptosis as a plausible mechanism of action.

Hypothetical Apoptotic Pathway

Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A hypothetical model for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway. In this model, this compound, or its interaction with a cellular target, would lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then triggers a caspase cascade, ultimately leading to the execution of apoptosis.

G This compound This compound cellular_stress Cellular Stress / Target Interaction This compound->cellular_stress bax_bak Bax/Bak Activation cellular_stress->bax_bak mitochondrion Mitochondrion momp MOMP mitochondrion->momp leads to bax_bak->mitochondrion cytochrome_c Cytochrome c release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Fig. 3: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

It is important to note that this is a generalized and hypothetical pathway. Further research, such as caspase activation assays, analysis of mitochondrial membrane potential, and identification of interacting proteins, is required to confirm the involvement of apoptosis and to delineate the specific signaling molecules and pathways modulated by this compound.

Conclusion and Future Directions

Future research in this area should focus on the following:

  • Synthesis of Analogs: A focused synthetic effort to generate a library of this compound analogs with systematic modifications to the octatrienoic acid side chain is paramount. This should include variations in chain length, the number and geometry of the double bonds, and the introduction of various substituents.

  • Quantitative Biological Evaluation: The synthesized analogs should be subjected to a battery of standardized biological assays to determine their quantitative cytotoxic, insecticidal, and antimicrobial activities.

  • Mechanistic Studies: Investigations into the molecular mechanism of action of this compound are crucial. This includes identifying its specific cellular targets and elucidating the signaling pathways that are modulated upon its interaction with cells.

A comprehensive understanding of the SAR of the this compound octatrienoic acid side chain will not only shed light on the fundamental biology of this interesting natural product but also pave the way for the rational design of novel and more potent analogs for potential applications in agriculture and medicine.

References

An In-depth Technical Guide to Aspochracin Analogues and Derivatives Produced by Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities. Among these, aspochracin (B153754) and its analogues, primarily produced by Aspergillus ochraceus, represent a class of cyclic peptides with significant insecticidal properties. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their chemical diversity, biological activities, and the underlying biosynthetic machinery. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, insecticide development, and the broader field of drug development.

This compound is a cyclotripeptide originally isolated from the culture filtrate of Aspergillus ochraceus.[1][2] Its core structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1][2] The presence of this unsaturated fatty acid chain is crucial for its insecticidal activity.[3] Modifications to both the peptide core and the side chain give rise to a variety of this compound analogues and derivatives with a spectrum of biological activities, including insecticidal, antitumor, and antiviral properties.

Chemical Diversity of this compound Analogues and Derivatives

The structural diversity of this compound-related compounds stems from variations in the amino acid composition of the cyclic peptide core, modifications of the amino acid residues (such as N-methylation), and alterations to the length and degree of saturation of the fatty acid side chain. While Aspergillus ochraceus is the most well-documented producer of this compound, other Aspergillus species may also harbor the genetic potential to synthesize similar compounds.

Table 1: Known this compound Analogues and Derivatives from Aspergillus Species

Compound NameProducing OrganismKey Structural FeaturesReference(s)
This compoundAspergillus ochraceusCyclotripeptide with an octatrienoic acid side chain
Hexahydrothis compoundSynthetic derivativeSaturated octanoic acid side chain
Aspochalasin EAspergillus sp. SCSIO41032Polyketide-amino acid hybrid with a distinct core structure

Biological Activities

The primary biological activity associated with this compound is its insecticidal effect. However, related compounds and other metabolites from this compound-producing Aspergillus strains have demonstrated a broader range of bioactivities, including antitumor and antiviral effects.

Insecticidal Activity

This compound exhibits potent insecticidal activity against a variety of insect pests. The unsaturated nature of the octatrienoic acid side chain is a key determinant of this activity; hydrogenation of this side chain to form hexahydrothis compound results in a significant loss of insecticidal potency.

Table 2: Insecticidal Activity of this compound and its Analogues

CompoundTarget PestActivity MetricValueReference(s)
This compoundSilkworm (Bombyx mori)LD50Data not available in search results
Hexahydrothis compoundSilkworm (Bombyx mori)Inactive

Note: Specific LD50 values for this compound were not available in the provided search results. Further research is required to obtain this quantitative data.

Antitumor Activity

While this compound itself has not been extensively studied for its antitumor properties, other complex metabolites produced by Aspergillus species, such as aspochalasin E, have shown significant cytotoxic activity against various cancer cell lines.

Table 3: Antitumor Activity of this compound-Related Compounds

CompoundCell LineIC50 (µM)Reference(s)
Aspochalasin E22Rv1 (Prostate Cancer)5.9 ± 0.8
PC-3 (Prostate Cancer)10.3 ± 4.2
A549 (Lung Cancer)19.0 ± 7.7
HCT-15 (Colon Cancer)11.2 ± 3.5
Antiviral Activity

Certain derivatives isolated from this compound-producing Aspergillus strains have also been investigated for their antiviral potential. For instance, a benzofuran (B130515) derivative has demonstrated activity against Herpes Simplex Virus.

Table 4: Antiviral Activity of this compound-Related Compounds

CompoundVirusEC50 (µM)Reference(s)
Benzofuran derivativeHSV-19.5 ± 0.5
HSV-25.4 ± 0.6

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway for the assembly of the cyclic peptide core, coupled with a polyketide synthase (PKS) pathway for the formation of the octatrienoic acid side chain. While the complete gene cluster responsible for this compound biosynthesis has not yet been fully elucidated, the general principles of NRPS and PKS biosynthetic logic provide a framework for understanding its formation.

A dedicated search for the specific this compound biosynthetic gene cluster in the genome of Aspergillus ochraceus is required to fully map out the pathway. The identification of this cluster would enable the use of synthetic biology and metabolic engineering approaches to generate novel this compound analogues with improved biological activities.

Aspochracin_Biosynthesis_Pathway cluster_amino_acids Amino Acid Precursors cluster_fatty_acid Fatty Acid Precursor cluster_synthesis Biosynthetic Machinery L-Alanine L-Alanine NRPS Non-Ribosomal Peptide Synthetase L-Alanine->NRPS N-methylation L-Valine L-Valine L-Valine->NRPS N-methylation L-Ornithine L-Ornithine L-Ornithine->NRPS Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS x4 Linear Peptide Linear Peptide NRPS->Linear Peptide Peptide bond formation Octatrienoic acid Octatrienoic acid PKS->Octatrienoic acid Chain elongation & desaturation Acyl-CoA Ligase Acyl-CoA Ligase Acyl-CoA Ligase->NRPS Acyl transfer Cyclization Domain Cyclization Domain This compound This compound Cyclization Domain->this compound Octatrienoic acid->Acyl-CoA Ligase Activation Linear Peptide->Cyclization Domain Release

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus ochraceus

The following is a general protocol for the isolation and purification of this compound, based on established methods.

  • Fermentation: Inoculate a suitable liquid medium (e.g., Czapek-Dox broth supplemented with yeast extract) with a spore suspension of Aspergillus ochraceus. Incubate the culture for 7-10 days at 25-28°C with shaking.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

    • Preparative HPLC: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_Workflow Start Start Fermentation Fermentation Start->Fermentation Filtration Filtration Fermentation->Filtration Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration->Liquid-Liquid Extraction Concentration Concentration Liquid-Liquid Extraction->Concentration Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Characterization Characterization Preparative HPLC->Characterization End End Characterization->End

A general workflow for the isolation of this compound.
Synthesis of Hexahydrothis compound

The synthesis of hexahydrothis compound involves the hydrogenation of the octatrienoic acid side chain of this compound.

  • Dissolution: Dissolve purified this compound in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield hexahydrothis compound.

  • Purification: If necessary, purify the product by column chromatography or preparative HPLC.

Future Directions

The study of this compound analogues and derivatives from Aspergillus species presents several exciting avenues for future research. The elucidation of the complete this compound biosynthetic gene cluster is a key priority, as it will unlock the potential for combinatorial biosynthesis and the generation of novel analogues with enhanced insecticidal, antitumor, or antiviral activities. Furthermore, a more comprehensive screening of the vast chemical space of Aspergillus secondary metabolites is likely to reveal additional structurally related compounds with unique biological properties. Structure-activity relationship (SAR) studies on a wider range of synthetic and semi-synthetic derivatives will be crucial for optimizing the potency and selectivity of these compounds for various therapeutic and agricultural applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin is a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus. First isolated and characterized in 1969, it has demonstrated notable insecticidal activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailing its structural features, spectroscopic data, and the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Chemical and Physical Properties

This compound is a pale-yellow powder with a molecular formula of C₂₃H₃₆N₄O₄ and a molecular weight of 432.56 g/mol .[1] It is a non-proteogenic cyclic tripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with the ornithine cyclized through its δ-amino group rather than the α-amino group.[1] The α-amino group of the ornithine residue is acylated with an octa-2,4,6-trienoic acid side chain.[1] The presence of this conjugated triene system is crucial for its insecticidal bioactivity.[2]

Tabulated Physical and Chemical Data
PropertyValueReference
Molecular Formula C₂₃H₃₆N₄O₄[1]
Molecular Weight 432.56 g/mol [1]
Appearance Pale-yellow powder[3]
Melting Point 127-129 °CMyokei et al., 1969
Optical Rotation [α]D²⁵ = -89.5° (c 1.0, methanol)Myokei et al., 1969
Solubility Soluble in ethanol, methanol (B129727), DMF, DMSO[1]
CAS Number 22029-09-0[1]
Spectroscopic Data

The ultraviolet-visible spectrum of this compound in methanol shows a characteristic absorption maximum, which is attributed to the conjugated triene system in the octatrienoic acid side chain.

Solventλmax (nm)Reference
Methanol302Myokei et al., 1969

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum was recorded as a Nujol mull.

Wavenumber (cm⁻¹)AssignmentReference
3300N-H stretchingMyokei et al., 1969
1740C=O stretching (ester/lactone)Myokei et al., 1969
1640, 1620, 1600C=C stretching (conjugated triene) and C=O stretching (amide)Myokei et al., 1969
1540N-H bending (amide II)Myokei et al., 1969

The ¹H NMR spectrum of this compound provides detailed information about the structure of the molecule. The following data was recorded in CDCl₃ at 100 MHz.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
~7.2mOlefinic protonsMyokei et al., 1969
~6.0mOlefinic protonsMyokei et al., 1969
~5.7dOlefinic protonMyokei et al., 1969
4.65q7.0α-H (N-Me-Ala)Myokei et al., 1969
4.35mα-H (Orn)Myokei et al., 1969
3.95d9.5α-H (N-Me-Val)Myokei et al., 1969
3.40mδ-CH₂ (Orn)Myokei et al., 1969
2.90sN-CH₃ (N-Me-Ala)Myokei et al., 1969
2.80sN-CH₃ (N-Me-Val)Myokei et al., 1969
2.20mβ-H (N-Me-Val)Myokei et al., 1969
1.80mβ, γ-CH₂ (Orn)Myokei et al., 1969
1.35d7.0β-CH₃ (N-Me-Ala)Myokei et al., 1969
1.00d6.5γ-CH₃ (N-Me-Val)Myokei et al., 1969
0.90d6.5γ-CH₃ (N-Me-Val)Myokei et al., 1969

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is based on the original method described by Myokei et al. (1969).

  • Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium. The culture filtrate is collected after a sufficient incubation period.

  • Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.

  • Purification: Further purification is achieved through techniques such as preparative thin-layer chromatography or recrystallization to yield pure this compound.

Isolation_Workflow cluster_0 Isolation of this compound Fermentation Aspergillus ochraceus Fermentation Filtrate Collect Culture Filtrate Fermentation->Filtrate Extraction Ethyl Acetate Extraction Filtrate->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Collect this compound-containing Fractions Silica_Gel->Fractions Purification Preparative TLC / Recrystallization Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Isolation workflow for this compound.
Structural Elucidation

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis.

  • Acid Hydrolysis: Complete acid hydrolysis of this compound yields its constituent amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. These are identified by comparison with authentic samples using techniques like paper chromatography.

  • Hydrogenation: Catalytic hydrogenation of this compound saturates the double bonds in the octatrienoic acid side chain, yielding hexahydrothis compound. This derivative is instrumental in simplifying the NMR spectrum for structural analysis of the cyclic peptide core.

  • Spectroscopic Analysis: The structures of both this compound and its hydrogenated derivative are confirmed using UV-Vis, IR, and NMR spectroscopy.

Structural_Elucidation cluster_1 Structural Elucidation of this compound This compound This compound Acid_Hydrolysis Acid Hydrolysis This compound->Acid_Hydrolysis Hydrogenation Catalytic Hydrogenation This compound->Hydrogenation Spectroscopy Spectroscopic Analysis (UV, IR, NMR) This compound->Spectroscopy Amino_Acids N-Me-L-Ala, N-Me-L-Val, L-Orn Acid_Hydrolysis->Amino_Acids Structure Elucidated Structure Amino_Acids->Structure Hexahydrothis compound Hexahydrothis compound Hydrogenation->Hexahydrothis compound Hexahydrothis compound->Spectroscopy Spectroscopy->Structure

Logical workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound exhibits significant insecticidal activity against various insect species. The minimal concentration for causing paralysis in silkworm and fall webworm larvae by injection is reported to be 17 μg/g.[3] The insecticidal properties are directly linked to the unsaturated octatrienoic acid side chain, as its hydrogenated derivative, hexahydrothis compound, shows a complete loss of this activity.[2]

The precise molecular mechanism of action and the specific signaling pathways targeted by this compound in insects have not been extensively elucidated in the available literature. Further research is required to identify the specific cellular targets and downstream signaling cascades affected by this mycotoxin, which could pave the way for the development of novel bio-insecticides.

Conclusion

This compound remains a molecule of interest due to its unique cyclic peptide structure and potent insecticidal properties. This technical guide consolidates the foundational physical and chemical data on this compound, providing researchers with a solid baseline for future investigations. The detailed experimental protocols for its isolation and characterization can serve as a practical guide for its re-isolation and further study. Future research should focus on elucidating its mechanism of action and exploring its potential for agricultural applications.

References

Aspochracin: A Technical Guide to its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus. First identified for its insecticidal properties, this non-ribosomal peptide has a unique structure that has garnered interest in the scientific community. This technical guide provides a comprehensive overview of this compound's molecular formula, mass spectrometry data, and the experimental protocols for its characterization. It also delves into its biosynthetic origins and putative mechanism of action, offering valuable insights for researchers in natural product chemistry, drug discovery, and related fields.

Molecular Profile of this compound

This compound is composed of three amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A distinctive feature of its structure is the presence of an octatrienoic acid side chain attached to the α-amino group of the ornithine residue.[1][2][3] The cyclic structure is formed by a peptide bond between the carboxyl group of N-methyl-L-valine and the δ-amino group of ornithine.

Molecular Formula and Mass

Based on its constituent amino acids and the fatty acid side chain, the molecular formula of this compound is determined to be C₂₈H₄₅N₃O₅ . The calculated exact mass and molecular weight are presented in the table below.

ParameterValue
Molecular Formula C₂₈H₄₅N₃O₅
Calculated Exact Mass 503.3360
Molecular Weight 503.68 g/mol

Mass Spectrometry Data

Hexahydrothis compound Mass Spectrometry

The fragmentation pattern of hexahydrothis compound provides valuable structural information. The key fragments observed in its mass spectrum are summarized below.

Fragment (m/z)Proposed Structure/Loss
509[M+H]⁺ of Hexahydrothis compound
382Loss of the caprylic acid side chain
283Further fragmentation of the cyclic peptide core
184Fragment corresponding to the N-methyl-L-valyl-N-methyl-L-alanyl moiety
100Fragment corresponding to the N-methyl-L-valine residue
86Fragment corresponding to the N-methyl-L-alanine residue

Data derived from the mass spectrum of hexahydrothis compound as reported in early literature.[2]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original method described for the isolation of this compound from the culture filtrate of Aspergillus ochraceus.

1. Fungal Cultivation:

  • Aspergillus ochraceus is cultured in a suitable liquid medium, such as Czapek-Dox medium supplemented with yeast extract.

  • The culture is incubated with aeration and agitation to promote fungal growth and metabolite production.

2. Extraction:

  • The culture broth is filtered to separate the mycelium from the filtrate.

  • The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).

3. Purification:

  • The ethyl acetate extract is concentrated under reduced pressure.

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution with a suitable solvent system allows for the separation of this compound from other metabolites.

  • Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC).

Mass Spectrometry Analysis

For the analysis of this compound and its derivatives, the following general high-resolution mass spectrometry protocol can be applied.

1. Sample Preparation:

  • A purified sample of this compound is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, is used.

  • Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

3. Data Acquisition:

  • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Full scan MS is performed to determine the accurate mass of the parent ion.

  • Tandem MS (MS/MS) is used to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

This compound is a non-ribosomal peptide, and its biosynthesis is therefore mediated by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for this compound biosynthesis has not been fully characterized, a general pathway can be proposed based on the principles of NRPS-mediated synthesis.

aspochracin_biosynthesis cluster_amino_acids Amino Acid Precursors cluster_modifications Modifications cluster_nrps NRPS Assembly Line L-Alanine L-Alanine N-methylation_Ala N-methylation L-Alanine->N-methylation_Ala L-Valine L-Valine N-methylation_Val N-methylation L-Valine->N-methylation_Val L-Ornithine L-Ornithine NRPS_complex NRPS Complex (Adenylation, Thiolation, Condensation domains) L-Ornithine->NRPS_complex N-methylation_Ala->NRPS_complex N-methylation_Val->NRPS_complex Octatrienoic_acid Octatrienoic acid (PKS pathway) Octatrienoic_acid->NRPS_complex Acylation of Ornithine Cyclization Cyclization (TE domain) NRPS_complex->Cyclization This compound This compound Cyclization->this compound

A proposed biosynthetic pathway for this compound via a non-ribosomal peptide synthetase (NRPS) complex.
Insecticidal Mechanism of Action

The insecticidal activity of this compound is a key area of interest. While the precise molecular target has not been definitively identified, studies on other insecticidal natural products suggest potential mechanisms. The octatrienoic acid side chain is crucial for its biological activity, as its saturation leads to a loss of insecticidal properties. A plausible hypothesis for its mode of action involves the disruption of ion channels, particularly calcium channels, in the insect's nervous or muscular system. This disruption could lead to paralysis and ultimately death of the insect.

aspochracin_moa cluster_cell Insect Neuron/Muscle Cell This compound This compound Ion_Channel Ca²⁺ Channel This compound->Ion_Channel Binds to and modulates Insect_Cell_Membrane Insect Cell Membrane Ca_influx Ca²⁺ Influx Disruption Ion_Channel->Ca_influx Paralysis Paralysis Ca_influx->Paralysis Death Death Paralysis->Death

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aspochracin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of aspochracin (B153754), an insecticidal cyclotripeptide metabolite, from cultures of the fungus Aspergillus ochraceus.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus ochraceus, first identified for its potent insecticidal properties.[1][2][3] Structurally, it is a novel cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1][2][3] The purification of this compound is essential for its further study, including detailed biological activity screening, mechanism of action analysis, and potential development as a biopesticide or pharmaceutical lead compound. This document outlines the necessary protocols for fungal fermentation, extraction of the crude product, and chromatographic purification of this compound.

Data Presentation

Table 1: Composition of Czapek-Dox Broth with Yeast Extract for Aspergillus ochraceus Cultivation

ComponentConcentration (g/L)
Sucrose30.0
Sodium Nitrate3.0
Dipotassium Phosphate1.0
Magnesium Sulfate0.5
Potassium Chloride0.5
Ferrous Sulfate0.01
Yeast Extract5.0
Final pH ~7.3

This composition is based on standard Czapek-Dox medium formulations supplemented with yeast extract to provide essential nutrients for robust fungal growth and secondary metabolite production.[4][5][6]

Table 2: Summary of a General Purification Scheme for this compound

StepProcedureKey ParametersExpected Outcome
1. Fermentation Submerged culture of A. ochraceusCzapek-Dox with yeast extract, 28-30°C, 7-14 days, agitationFungal biomass and culture filtrate containing this compound
2. Extraction Liquid-liquid extraction of culture filtrateEthyl acetate (B1210297) (1:1 v/v with filtrate), repeated 3 timesCrude ethyl acetate extract containing this compound and other metabolites
3. Purification Silica (B1680970) gel column chromatographyNormal-phase silica gel, gradient elution (e.g., chloroform-methanol)Purified this compound fractions
4. Final Product Evaporation of solventUnder reduced pressurePale-yellow powder of purified this compound

Quantitative yield data for this compound is not widely reported in the literature and will be dependent on the specific strain of A. ochraceus and the precise fermentation and purification conditions used.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus ochraceus for this compound Production

This protocol describes the submerged fermentation of Aspergillus ochraceus to produce this compound.

Materials:

  • Aspergillus ochraceus culture

  • Czapek-Dox Broth with Yeast Extract (see Table 1 for composition)

  • Sterile baffled Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a small volume (e.g., 50 mL in a 250 mL flask) of Czapek-Dox broth with yeast extract with spores or a mycelial plug of A. ochraceus.

    • Incubate at 28-30°C for 2-3 days with agitation (e.g., 150-200 rpm).

  • Production Culture:

    • Inoculate the production culture flasks (e.g., 1 L of medium in a 2 L baffled flask) with the seed culture (typically 5-10% v/v).

    • Incubate the production culture at 28-30°C for 7-14 days with continuous agitation (150-200 rpm). The optimal incubation time for maximal this compound production may need to be determined empirically.[7][8]

  • Harvesting:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

    • The culture filtrate contains the secreted this compound and should be collected for extraction.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal culture filtrate using solvent-solvent extraction.[9]

Materials:

  • Culture filtrate from Protocol 1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Measure the volume of the collected culture filtrate.

  • Transfer the filtrate to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v).[9]

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer (ethyl acetate) will contain the this compound.

  • Carefully drain the lower aqueous layer.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting residue is the crude this compound extract, which will be a yellowish, gummy solid.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of chloroform.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A stepwise gradient of chloroform-methanol mixtures (e.g., 99:1, 98:2, 95:5, 90:10 v/v) is recommended. The optimal gradient may need to be determined empirically.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Final Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a pale-yellow powder.

Visualizations

Aspochracin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus ochraceus Inoculum B Submerged Fermentation (Czapek-Dox + Yeast Extract) A->B C Filtration B->C D Culture Filtrate C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Crude this compound Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & Analysis (TLC) G->H I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Putative_Aspochracin_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly cluster_product Final Product AA1 L-Alanine NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA1->NRPS AA2 L-Valine AA2->NRPS AA3 L-Ornithine AA3->NRPS FA Acetate/Malonate PKS Polyketide Synthase (PKS) FA->PKS Aspo This compound NRPS->Aspo Cyclization & Release PKS->NRPS Octatrienoic acid side chain

Caption: Putative biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Detection and Quantification of Aspochracin by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin is a cyclotripeptide mycotoxin produced by various species of the genus Aspergillus, notably Aspergillus ochraceus. It exhibits insecticidal properties and is of interest to researchers in drug development and food safety. Accurate and sensitive detection and quantification of this compound are crucial for toxicological assessments, biosynthesis studies, and exploring its potential applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the analytical method of choice for this purpose, offering high selectivity and sensitivity.

These application notes provide a generalized framework for the development of a robust HPLC-MS method for the analysis of this compound. It is important to note that while extensive literature exists for the analysis of other mycotoxins from Aspergillus species, detailed and validated methods specifically for this compound are not widely published. Therefore, the following protocols and parameters should be considered as a starting point and will require method development and validation in a laboratory setting.

Experimental Protocols

Sample Preparation: Extraction of this compound from Aspergillus ochraceus Cultures

A critical step in the analysis of fungal metabolites is the efficient extraction of the target analyte from the culture medium. The following is a general protocol for the extraction of mycotoxins from fungal cultures, which can be adapted for this compound.

Materials:

  • Aspergillus ochraceus culture broth

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Homogenization: After a specific incubation period, homogenize the fungal culture (mycelium and broth).

  • Solvent Extraction: To a known volume of the homogenized culture (e.g., 10 mL), add an equal volume of extraction solvent. A common extraction solvent for mycotoxins is a mixture of acetonitrile, water, and formic acid (e.g., 79:20:1, v/v/v).

  • Vortexing and Sonication: Vortex the mixture vigorously for 5-10 minutes. For enhanced extraction efficiency, sonicate the sample in an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet the mycelia and other solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Concentration (Optional but Recommended): For trace level analysis, the extract can be concentrated. Transfer the supernatant to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-MS/MS Analysis

The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Optimization of these parameters will be necessary.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (QqQ) with an Electrospray Ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for column re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Note on MRM Parameter Development: The key to a sensitive and selective quantitative HPLC-MS/MS method is the selection of appropriate MRM transitions. As there is no published data for this compound, these will need to be determined experimentally. This involves:

  • Infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion (the [M+H]⁺ adduct).

  • Performing a product ion scan to identify the most abundant and stable fragment ions upon collision-induced dissociation (CID).

  • Optimizing the collision energy for each precursor-product ion transition to maximize the signal intensity.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables. Below are templates for presenting key performance metrics of the analytical method.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundTo be determinedTo be determined

Table 2: Linearity and Range

AnalyteCalibration RangeCorrelation Coefficient (r²)
This compoundTo be determinedTo be determined

Table 3: Accuracy and Precision

AnalyteSpiked LevelRecovery (%)Relative Standard Deviation (RSD, %)
This compoundLow QCTo be determinedTo be determined
Medium QCTo be determinedTo be determined
High QCTo be determinedTo be determined

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from fungal cultures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture Aspergillus ochraceus Culture extraction Solvent Extraction culture->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation & Reconstitution centrifugation->concentration filtration Filtration concentration->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis.

Hypothetical Signaling Pathway

While a specific signaling pathway involving this compound has not been elucidated, many mycotoxin biosynthetic gene clusters in Aspergillus are regulated by complex signaling networks. Below is a generalized and hypothetical diagram of a signaling pathway that could regulate secondary metabolite production, which may include this compound. This is a conceptual model and requires experimental validation.

hypothetical_signaling_pathway cluster_environmental_cues Environmental Cues cluster_receptors Receptors cluster_signaling_cascades Signaling Cascades cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis nutrient_stress Nutrient Stress gpcrs G-Protein Coupled Receptors (GPCRs) nutrient_stress->gpcrs ph pH ph->gpcrs temperature Temperature temperature->gpcrs g_protein G-Proteins gpcrs->g_protein cAMP_PKA cAMP-PKA Pathway g_protein->cAMP_PKA mapk MAPK Cascade g_protein->mapk transcription_factors Transcription Factors (e.g., LaeA, VeA) cAMP_PKA->transcription_factors mapk->transcription_factors gene_cluster This compound Biosynthetic Gene Cluster transcription_factors->gene_cluster This compound This compound gene_cluster->this compound

Caption: Hypothetical signaling pathway for mycotoxin regulation.

Conclusion

The provided application notes and protocols offer a foundational approach for the detection and quantification of this compound using HPLC-MS. Due to the limited availability of specific analytical parameters for this compound in the scientific literature, researchers are encouraged to use this document as a guide for in-house method development and validation. The successful implementation of a robust analytical method will be invaluable for advancing the understanding of this compound's biological activities and its relevance in various scientific fields.

Application Notes and Protocols for Testing Aspochracin Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the insecticidal activity of Aspochracin, a cyclotripeptide metabolite isolated from Aspergillus ochraceus. The protocols are designed to be adaptable for various insect species and research objectives, from initial screening to more detailed mechanistic studies.

Introduction

This compound is a fungal metabolite with demonstrated insecticidal properties.[1] It is a novel cyclotripeptide composed of N-methyl-l-alanine, N-methyl-l-valine, and l-ornithine, containing an octatrienoic acid side chain.[1] Early studies have shown that this compound exhibits contact toxicity and paralytic effects upon injection in certain insect larvae.[1] The conjugated triene in its side chain is believed to be crucial for its biological activity, as hydrogenation leads to a complete loss of insecticidal effect.[1] These protocols outline methods to quantify the insecticidal efficacy of this compound and to investigate its potential mode of action.

Quantitative Data Summary

The following table summarizes the currently available quantitative data on the insecticidal activity of this compound. These values can serve as a starting point for dose-range finding studies in other insect species.

Target InsectLife StageBioassay MethodConcentrationObserved EffectCitation
Silkworm (Bombyx mori)Final instar larvaeInjection17 µg/gParalysis followed by death[1]
Fall webworm (Hyphantria cunea)Final instar larvaeInjection170 µg/gParalysis followed by death
Silkworm (Bombyx mori)First instar larvaeDipping (Contact)Not specifiedToxic
Silkworm (Bombyx mori)EggsDipping (Contact)Not specifiedToxic

Experimental Protocols

Protocol 1: Contact Toxicity Bioassay (Vial Coating Method)

This protocol is designed to assess the toxicity of this compound when insects are exposed to a treated surface.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., acetone, ethanol)

  • Glass scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., adult fruit flies, mosquito larvae, or lepidopteran larvae)

  • Control solution (solvent only)

  • Observation chambers (e.g., petri dishes with a food source)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in the chosen solvent. A starting range could be 1, 10, 50, 100, and 500 µg/ml. Prepare a solvent-only control.

  • Vial Coating:

    • Pipette 500 µl of each this compound dilution (and the control solution) into separate glass vials.

    • Roll the vials horizontally in a fume hood until the solvent has completely evaporated, leaving a thin film of this compound coating the inner surface.

  • Insect Exposure:

    • Introduce a known number of test insects (e.g., 10-20) into each coated vial.

    • Cap the vials with breathable stoppers (e.g., cotton plugs).

  • Observation:

    • Record mortality at regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours).

    • Insects are considered dead if they are unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol 2: Dietary Exposure Bioassay (Diet Incorporation Method)

This protocol assesses the toxicity of this compound when ingested by the target insect.

Materials:

  • This compound (dissolved in a small amount of a solvent compatible with the insect diet)

  • Artificial insect diet (specific to the test insect)

  • Blender or homogenizer

  • Multi-well plates (e.g., 24-well or 48-well)

  • Test insects (larval stages of lepidopterans, coleopterans, etc.)

  • Control solution (solvent only)

  • Incubator with controlled conditions

Procedure:

  • Preparation of Treated Diet:

    • Prepare a range of this compound concentrations.

    • While the artificial diet is still liquid and cooling, add a precise volume of the this compound solution (or control solution) to the diet and mix thoroughly to ensure uniform distribution. A suggested starting range is 10, 50, 100, 250, and 500 µg of this compound per gram of diet.

  • Diet Dispensing:

    • Dispense a consistent amount of the treated diet into each well of the multi-well plates.

    • Allow the diet to solidify.

  • Insect Infestation:

    • Place one larva into each well.

    • Seal the plates with a breathable film.

  • Observation:

    • Record mortality daily for a set period (e.g., 7-10 days).

    • Also, record any sublethal effects such as reduced feeding, stunted growth, or developmental abnormalities.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value using probit analysis.

Protocol 3: Topical Application Bioassay

This method is used to determine the dose-dependent toxicity of this compound through direct application to the insect's cuticle.

Materials:

  • This compound (dissolved in a low-volatility solvent like acetone)

  • Micro-applicator or a fine-tipped syringe

  • Test insects (larger insects such as late-instar larvae or adults)

  • CO2 for anesthesia (optional)

  • Holding containers with food

  • Control solution (solvent only)

  • Incubator with controlled conditions

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of this compound concentrations in the chosen solvent. Suggested starting doses could be 0.1, 1, 10, 50, and 100 µg per insect.

  • Insect Immobilization: Briefly anesthetize the insects using CO2 if necessary.

  • Topical Application:

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µl) of the this compound solution to the dorsal thorax of each insect.

    • Treat a control group with the solvent only.

  • Post-Treatment Care: Place the treated insects in individual holding containers with a food source.

  • Observation: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis:

    • Calculate the percentage mortality for each dose.

    • Determine the LD50 (lethal dose to kill 50% of the population) using probit analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis prep_aspo This compound Stock Solution prep_serial Serial Dilutions prep_aspo->prep_serial contact Protocol 1: Contact Toxicity prep_serial->contact dietary Protocol 2: Dietary Exposure prep_serial->dietary topical Protocol 3: Topical Application prep_serial->topical mortality Mortality Assessment contact->mortality dietary->mortality sublethal Sublethal Effects Observation dietary->sublethal topical->mortality analysis LC50 / LD50 Calculation (Probit Analysis) mortality->analysis hypothesized_pathway This compound This compound membrane Insect Cell Membrane (e.g., neuronal or muscle cells) This compound->membrane interacts with ion_channel Ion Channel Disruption (Hypothesized Target) This compound->ion_channel may directly target membrane->ion_channel contains ion_flux Uncontrolled Ion Flux (e.g., Ca2+, Na+) ion_channel->ion_flux leads to depolarization Membrane Depolarization ion_flux->depolarization paralysis Muscle Contraction / Paralysis depolarization->paralysis death Cell Death / Organismal Death paralysis->death

References

Cell-based Assays for Evaluating Aspochracin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin, a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus, has demonstrated a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Of particular interest to cancer researchers is its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for novel anticancer therapies. These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively evaluate the cytotoxic effects of this compound. The described methods will enable researchers to assess cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

A crucial step in evaluating the cytotoxic potential of a compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability. It is recommended to determine the IC50 of this compound across a panel of cancer cell lines to understand its potency and potential selectivity.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
786-O Renal Cell CarcinomaNot Specified72Induces G0/G1 arrest and late apoptosis at 1-2 µM[1]
HeLaCervical CancerMTT Assay48Data Not Available
MCF-7Breast CancerMTT Assay48Data Not Available
A549Lung CancerMTT Assay48Data Not Available
PC-3Prostate CancerMTT Assay48Data Not Available

Note: This table should be populated with experimental data as it becomes available. The concentrations and incubation times mentioned for 786-O cells can serve as a starting point for designing experiments with other cell lines.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium containing the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This provides an indication of compromised cell membrane integrity.

Materials:

  • This compound-treated cell culture supernatants

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare Cells and Treat with this compound: Follow steps 1-3 of the MTT assay protocol.

  • Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Perform LDH Assay: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from vehicle-treated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium alone.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Detection: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, producing a luminescent signal proportional to caspase activity.

Materials:

  • This compound

  • Selected cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound has been reported to induce G0/G1 phase arrest.[1]

Materials:

  • This compound-treated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualization of Cellular Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h aspochracin_treatment Treat with this compound (various concentrations) incubation_24h->aspochracin_treatment incubation_exp Incubate (e.g., 24, 48, 72h) aspochracin_treatment->incubation_exp mtt_assay MTT Assay (Viability) incubation_exp->mtt_assay Add MTT Reagent ldh_assay LDH Assay (Membrane Integrity) incubation_exp->ldh_assay Collect Supernatant caspase_assay Caspase 3/7 Assay (Apoptosis) incubation_exp->caspase_assay Add Caspase Reagent mtt_analysis Measure Absorbance (570nm) Calculate IC50 mtt_assay->mtt_analysis ldh_analysis Measure Absorbance (490nm) Calculate % Cytotoxicity ldh_assay->ldh_analysis caspase_analysis Measure Luminescence Determine Caspase Activity caspase_assay->caspase_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest

G This compound This compound CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) This compound->CDK_Inhibitors Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 Complex CDK_Inhibitors->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 Complex CDK_Inhibitors->CyclinE_CDK2 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_S_Transition G1 to S Phase Transition CyclinD_CDK46->G1_S_Transition Cell_Cycle_Arrest G0/G1 Arrest E2F E2F Rb->E2F Inhibits Rb->Cell_Cycle_Arrest Leads to E2F->G1_S_Transition Promotes CyclinE_CDK2->Rb Phosphorylates CyclinE_CDK2->G1_S_Transition

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_family->Bax_Bak Upregulates Bcl2_anti Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl2_anti Downregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Bcl2_anti->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3 / 7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for the Chemical Synthesis of Aspochracin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Aspochracin, a naturally occurring cyclic tripeptide with insecticidal activity, and its analogues. This document details the synthetic strategies, key reactions, and purification methods, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction to this compound

This compound is a cyclic tripeptide produced by the fungus Aspergillus ochraceus. Its structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with a characteristic (2E,4E,6E)-octa-2,4,6-trienoic acid side chain acylated to the δ-amino group of the ornithine residue. The presence of N-methylated amino acids and the unsaturated fatty acid side chain contributes to its biological activity and presents unique challenges in its chemical synthesis. The development of synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the exploration of its therapeutic potential.

General Synthetic Strategy

The total synthesis of this compound and its analogues can be conceptually divided into three key stages:

  • Synthesis of the N-methylated cyclic peptide backbone: This involves the sequential coupling of the constituent amino acids (N-methyl-L-alanine, N-methyl-L-valine, and a protected L-ornithine) followed by macrocyclization.

  • Synthesis of the (2E,4E,6E)-octa-2,4,6-trienoic acid side chain: This polyunsaturated fatty acid is synthesized separately.

  • Coupling of the side chain and final deprotection: The synthesized side chain is coupled to the δ-amino group of the ornithine residue within the cyclic peptide, followed by the removal of any remaining protecting groups.

The synthesis of N-methylated cyclic peptides is known to be challenging due to the increased steric hindrance at the amide bonds, which can lead to lower coupling efficiencies and difficulties in the cyclization step.[1][2][3] Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies can be employed, each with its own advantages and disadvantages.

Synthesis of this compound Analogues

The synthesis of this compound analogues allows for the systematic investigation of the contribution of different structural motifs to its biological activity. Key modifications can include:

  • Modification of the peptide backbone:

    • Substitution of the N-methylated amino acids with other natural or unnatural amino acids.

    • Alteration of the stereochemistry of the amino acid residues.

    • Replacement of amide bonds with bioisosteres.

  • Modification of the side chain:

    • Saturation of the double bonds (e.g., hexahydrothis compound).

    • Alteration of the chain length.

    • Introduction of different functional groups.

Synthesis of Hexahydrothis compound

Hexahydrothis compound, an analogue where the octatrienoic acid side chain is fully saturated to an octanoic acid side chain, serves as an important tool for understanding the role of the unsaturated side chain in biological activity. Its synthesis follows the same general strategy as for this compound, with the key difference being the use of octanoic acid instead of (2E,4E,6E)-octa-2,4,6-trienoic acid for coupling to the ornithine residue.

Experimental Protocols

General Protocol for N-Methylated Cyclic Peptide Synthesis

The synthesis of the N-methylated cyclic peptide backbone of this compound can be achieved using either on-resin or solution-phase cyclization methods.[1][4]

Protocol 4.1.1: On-Resin Synthesis and Cyclization

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS. N-methylated amino acids are incorporated as Fmoc-N-Me-AA-OH derivatives. The ornithine residue is protected with a side-chain protecting group that is orthogonal to the Fmoc group (e.g., Boc).

  • Fmoc Deprotection: The N-terminal Fmoc group of the linear peptide is removed using a solution of 20% piperidine (B6355638) in DMF.

  • On-Resin Cyclization: The on-resin cyclization is performed using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.[1] The reaction is monitored for completion by HPLC-MS analysis of a small cleaved sample.

  • Side Chain Coupling: The ornithine side-chain protecting group (e.g., Boc) is removed, and the (2E,4E,6E)-octa-2,4,6-trienoic acid is coupled to the δ-amino group using standard peptide coupling reagents.

  • Cleavage and Purification: The final cyclic peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4.1.2: Solution-Phase Cyclization

  • Synthesis of Protected Linear Peptide: The protected linear peptide is synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact.

  • Purification of Linear Peptide: The crude protected linear peptide is purified by flash chromatography or preparative HPLC.

  • Cyclization in Solution: The purified linear peptide is dissolved in a suitable organic solvent (e.g., DMF or DCM) at high dilution (0.1-1 mM) to favor intramolecular cyclization. A coupling reagent such as HATU or PyBOP is added along with a base.

  • Deprotection and Purification: The protecting groups are removed, and the final cyclic peptide is purified by RP-HPLC.

Synthesis of (2E,4E,6E)-octa-2,4,6-trienoic acid

The synthesis of the polyunsaturated side chain is a critical step. Various methods from synthetic organic chemistry can be employed to construct the conjugated system with the desired stereochemistry.

Data Presentation

Table 1: Comparison of Synthetic Strategies for N-Methylated Cyclic Peptides

StrategyAdvantagesDisadvantagesTypical YieldsReference
On-Resin Cyclization - Pseudo-dilution effect favors intramolecular cyclization- Simpler purification- Slower reaction kinetics- Potential for resin-related side reactionsModerate to Good[1][4]
Solution-Phase Cyclization - Faster reaction kinetics- More flexibility in reaction conditions- Requires high dilution to avoid oligomerization- Purification can be more challengingVariable[1]

Table 2: Spectroscopic Data for Key Intermediates and Final Products (Hypothetical Data)

CompoundMolecular FormulaMass (m/z) [M+H]⁺Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Protected Linear Tripeptide C₃₅H₅₅N₅O₈678.4......
Cyclic Peptide Backbone C₂₅H₄₃N₅O₄478.3......
(2E,4E,6E)-octa-2,4,6-trienoic acid C₈H₁₀O₂139.17.3-5.8 (m, 6H, vinyl), 1.8 (d, 3H, CH₃)168.5 (COOH), 145-125 (vinyl)
This compound C₃₃H₅₁N₅O₅602.4......
Hexahydrothis compound C₃₃H₅₇N₅O₅608.4......

Visualizations

Synthetic_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Side_Chain Side Chain Synthesis cluster_Cyclization Cyclization & Coupling cluster_Purification Purification & Analysis Resin Resin Support Linear_Peptide Resin-Bound Linear Peptide Resin->Linear_Peptide Fmoc-SPPS On_Resin_Cyclization On-Resin Cyclization Linear_Peptide->On_Resin_Cyclization Side_Chain (2E,4E,6E)-octa- 2,4,6-trienoic acid Side_Chain_Coupling Side Chain Coupling Side_Chain->Side_Chain_Coupling On_Resin_Cyclization->Side_Chain_Coupling Cleavage Cleavage & Deprotection Side_Chain_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification This compound This compound Purification->this compound Analysis MS & NMR Analysis This compound->Analysis

Solution_Phase_Workflow cluster_SPPS Peptide Synthesis cluster_Cyclization Solution-Phase Cyclization cluster_Final_Steps Final Steps Linear_Peptide_Protected Protected Linear Peptide Cyclization High Dilution Cyclization Linear_Peptide_Protected->Cyclization Cyclic_Backbone Protected Cyclic Backbone Cyclization->Cyclic_Backbone Side_Chain_Coupling Side Chain Coupling Cyclic_Backbone->Side_Chain_Coupling Deprotection Final Deprotection Side_Chain_Coupling->Deprotection Purification RP-HPLC Purification Deprotection->Purification This compound This compound Purification->this compound

References

Application Notes and Protocols: Aspochracin Formulation for Bioinsecticide Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclic tripeptide secondary metabolite originally isolated from the fungus Aspergillus ochraceus.[1][2] It is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, featuring an octatrienoic acid side chain.[3] this compound has demonstrated notable insecticidal activity, presenting a promising avenue for the development of novel bioinsecticides. Its potential application in agriculture offers an alternative to conventional synthetic pesticides, aligning with the growing demand for sustainable pest management solutions.

These application notes provide detailed protocols for the formulation of this compound into user-friendly bioinsecticide preparations and for the subsequent evaluation of their biological efficacy against target insect pests.

Proposed Mode of Action: Inhibition of Prolyl-tRNA Synthetase (PRS)

While the precise molecular target of this compound in insects has not been definitively elucidated in the reviewed literature, a compelling proposed mechanism is the inhibition of prolyl-tRNA synthetase (PRS). PRS is an essential enzyme responsible for attaching proline to its corresponding tRNA molecule, a critical step in protein synthesis. Inhibition of this enzyme leads to a cessation of protein production, resulting in cell death. This mechanism is the validated target for other natural product-derived inhibitors like halofuginone.[4][5] Given the essential nature of PRS for insect survival and the known bioactivity of other fungal metabolites on this enzyme, it serves as a strong hypothetical target for this compound.

Aspochracin_Mode_of_Action cluster_insect_cell Insect Cell cluster_pathway This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Binds & Inhibits Proline_tRNA Prolyl-tRNA PRS->Proline_tRNA Blocked Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis Blocked Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Aspochracin_ext Aspochracin_ext Aspochracin_ext->this compound Enters Cell

Caption: Proposed mechanism of this compound via inhibition of Prolyl-tRNA Synthetase.

Bioinsecticide Formulation Strategies

To enhance stability, shelf-life, and field efficacy, the active this compound metabolite must be formulated. Two common and effective formulation types for fungal metabolites are Wettable Powders (WP) and Emulsifiable Concentrates (EC).

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a sprayable suspension. This format is particularly suitable for microbial or fungal metabolites as the water-free environment preserves the active ingredient's stability during storage.

Protocol 3.1.1: Preparation of an this compound Wettable Powder (WP) Formulation

This protocol provides a general method for creating a 10% (w/w) this compound WP formulation. Optimization may be required based on the specific purity of the this compound extract.

Materials:

  • This compound technical powder (pure or semi-purified extract)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Lignosulfonate)

  • Carrier/Diluent (e.g., Kaolin or fine silica)

  • Air-jet mill or blender

  • Weighing balance

  • Spatulas and mixing vessels

Procedure:

  • Pre-milling: Ensure all components are dry and finely powdered. If necessary, gently mill any clumped materials.

  • Weighing: Accurately weigh the components according to the desired final batch size. For a 100g batch:

    • This compound Technical Powder: 10g

    • Wetting Agent: 2g

    • Dispersing Agent: 5g

    • Carrier (Kaolin): 83g

  • Blending: In a suitable mixing vessel, combine the weighed this compound powder with the carrier (kaolin). Mix thoroughly until homogenous.

  • Addition of Surfactants: Add the wetting and dispersing agents to the mixture.

  • Final Milling/Blending: Blend the entire mixture thoroughly. For optimal performance, an air-jet mill is recommended to achieve a fine, uniform particle size.

  • Packaging: Store the final WP formulation in airtight, moisture-proof packaging away from direct sunlight.

Emulsifiable Concentrate (EC) Formulation

EC formulations are liquid solutions where the active ingredient is dissolved in a solvent system with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion for spraying. This method is suitable if this compound demonstrates good solubility in organic solvents.

Protocol 3.2.1: Preparation of an this compound Emulsifiable Concentrate (EC) Formulation

This protocol describes the preparation of a 5% (w/v) this compound EC formulation.

Materials:

  • This compound technical powder

  • Solvent (e.g., Benzyl acetate, N-Methyl-2-pyrrolidone)

  • Emulsifier blend (e.g., a mix of non-ionic surfactants like sorbitan (B8754009) oleate (B1233923) and polysorbate 20, and an anionic surfactant like calcium alkyl benzene (B151609) sulfonate)

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

Procedure:

  • Solubilization: In a glass beaker, add the desired amount of this compound technical powder (e.g., 5g for a 100mL batch).

  • Solvent Addition: Add the primary solvent (e.g., 75mL of Benzyl acetate) to the beaker.

  • Dissolution: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be pre-determined.

  • Emulsifier Addition: Add the emulsifier blend (typically 5-10% of the total volume, e.g., 10mL). Continue stirring until the emulsifiers are fully incorporated and the solution is clear.

  • Final Volume Adjustment: Adjust the final volume to 100mL with the solvent.

  • Packaging: Store the final EC formulation in a sealed, solvent-resistant container, away from heat and light.

Insecticidal Efficacy Data

Quantitative data on the insecticidal activity of this compound is essential for determining application rates and comparing efficacy. While standardized LC50 data from foliar application bioassays are limited in the public domain, studies have reported activity via injection.

Target InsectLife StageBioassay MethodEndpointMinimal Effective ConcentrationReference
Silkworm (Bombyx mori)Final Instar LarvaInjectionParalysis17 µg/g
Fall Webworm (Hyphantria cunea)Final Instar LarvaInjectionParalysis170 µg/g

Experimental Protocols for Efficacy Testing

The following protocol details a standardized leaf-dip bioassay to determine the lethal concentration (LC50) of a formulated this compound product against a foliar pest, such as the peach-potato aphid (Myzus persicae).

Protocol 5.1: Leaf-Dip Bioassay for Aphid Mortality

Objective: To determine the dose-response relationship and calculate the LC50 value of a formulated this compound product against adult aphids.

Materials:

  • This compound formulation (WP or EC)

  • Target insect pest (e.g., Myzus persicae) reared on host plants

  • Host plant leaves (e.g., cabbage, pepper)

  • Distilled water

  • Surfactant/Wetting agent (e.g., Tween-80, 0.05% v/v)

  • Petri dishes (9 cm diameter)

  • Agar (B569324) (1.5%)

  • Fine camel-hair brush

  • Forceps

  • Volumetric flasks and pipettes

  • Ventilated containers for holding treated insects

Procedure:

  • Preparation of Agar Beds: Prepare a 1.5% agar solution and pour a thin layer into the bottom of each petri dish. Allow it to solidify. This will help maintain leaf turgidity.

  • Preparation of Test Solutions:

    • Create a stock solution of the this compound formulation in distilled water containing 0.05% Tween-80.

    • From the stock solution, prepare a series of at least five serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL active ingredient).

    • Prepare a control solution containing only distilled water and 0.05% Tween-80.

  • Leaf Treatment:

    • Select fresh, undamaged host plant leaves.

    • Using forceps, dip one leaf into each test concentration (and the control) for 10-15 seconds, ensuring complete immersion and coverage.

    • Place the dipped leaves on a clean paper towel and allow them to air dry for 1-2 hours.

  • Insect Infestation:

    • Once dry, place the petiole of each treated leaf into the agar bed within a petri dish.

    • Using a fine camel-hair brush, carefully transfer 20-30 adult aphids onto each leaf disc.

  • Incubation:

    • Place the petri dishes in a controlled environment chamber (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection:

    • Record aphid mortality at 24, 48, and 72 hours post-infestation. An aphid is considered dead if it does not move when gently prodded with the brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Perform probit analysis on the corrected mortality data to calculate the LC50 and LC90 values, along with their 95% confidence limits.

Experimental and Formulation Workflow

The overall process from formulation development to efficacy testing and data analysis follows a logical sequence to ensure reproducible and reliable results.

Experimental_Workflow A This compound Technical Material B Select Formulation Type (WP or EC) A->B C1 Wettable Powder (WP) Formulation Protocol B->C1 WP C2 Emulsifiable Concentrate (EC) Formulation Protocol B->C2 EC D Prepare Serial Dilutions C1->D C2->D E Leaf-Dip Bioassay D->E F Incubate & Record Mortality E->F G Data Analysis (Abbott's Formula, Probit) F->G H Determine LC50 Value G->H

Caption: Workflow for this compound formulation and bio-efficacy evaluation.

References

Application Notes and Protocols for Studying Aspochracin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclic tripeptide mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ochraceus.[1] Its structure consists of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] The unique structural features of this compound, including its cyclic nature and N-methylated peptide bonds, may confer a degree of stability against enzymatic degradation. However, the presence of a polyene side chain suggests susceptibility to oxidative and photolytic degradation. Understanding the stability and degradation pathways of this compound is crucial for researchers in drug development, toxicology, and food safety.

These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of this compound and characterizing its degradation products. The methodologies described herein are designed to be adaptable for various research and development applications, from early-stage discovery to quality control.

Physicochemical Properties and Handling

A thorough understanding of this compound's physicochemical properties is fundamental for designing robust stability studies.

2.1. Solubility Profile

The solubility of this compound should be determined in a range of solvents to facilitate the preparation of stock solutions for stability and analytical studies. Due to its peptidic and lipidic nature, this compound is expected to be soluble in organic solvents.

Protocol for Solubility Assessment:

  • Weigh a precise amount of purified this compound (e.g., 1 mg).

  • Add a small, measured volume (e.g., 100 µL) of the test solvent (e.g., methanol (B129727), acetonitrile (B52724), DMSO, water).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add incremental volumes of the solvent, vortexing after each addition, until complete dissolution is achieved.

  • Record the final concentration to determine the approximate solubility.

Table 1: Anticipated Solubility of this compound

SolventExpected Solubility
MethanolSoluble
AcetonitrileSoluble
Dimethyl Sulfoxide (DMSO)Highly Soluble
WaterSparingly Soluble to Insoluble
ChloroformSoluble
Ethyl AcetateSoluble

2.2. UV-Vis Spectroscopic Profile

Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Use a calibrated spectrophotometer to scan the solution across a wavelength range of 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax). Based on the octatrienoic acid moiety, a λmax is anticipated in the 250-350 nm range.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[4] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods.

3.1. General Protocol for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For hydrolytic studies, the drug may be dissolved directly in the acidic, basic, or neutral solutions.

  • Stress Conditions: Subject aliquots of the this compound solution to the stress conditions outlined in Table 2. Include a control sample stored at -20°C or -80°C, protected from light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The goal is to achieve a target degradation of 5-20%.

  • Sample Quenching: After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as the HPLC-UV/MS method described in Section 4.

Table 2: Recommended Conditions for Forced Degradation of this compound

Stress ConditionReagent and ConcentrationTemperatureDuration (initial recommendation)
Acidic Hydrolysis 0.1 M HCl60°C24 - 48 hours
Basic Hydrolysis 0.1 M NaOHRoom Temperature4 - 8 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid-state and in solution80°C48 - 72 hours
Photolytic Degradation Solution exposed to lightICH Q1B conditionsAs per guidelines

Stability-Indicating Analytical Method: HPLC-UV/MS

A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.

4.1. HPLC-UV/MS Method Protocol

  • Instrumentation: A UHPLC or HPLC system with a UV/Vis detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: A C18 or C8 column with a particle size of ≤ 3 µm (e.g., 100 x 2.1 mm). For cyclic peptides, a C4 column can also be effective.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: At the predetermined λmax of this compound. A diode array detector (DAD) is recommended to monitor peak purity.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan for qualitative analysis and targeted MS/MS for structural elucidation of degradation products.

4.2. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is demonstrated through the analysis of forced degradation samples.

  • Linearity: The linear relationship between the analyte concentration and the analytical response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3: Summary of a Hypothetical this compound Degradation Study

Stress ConditionThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (m/z)
Control 99.80-
Acidic (0.1 M HCl, 60°C, 48h) 85.22[M+H]⁺ of hydrolyzed peptide
Basic (0.1 M NaOH, RT, 8h) 78.53[M+H]⁺ of hydrolyzed peptide and side chain modifications
Oxidative (3% H₂O₂, RT, 24h) 65.14[M+H]⁺ with +16, +32 Da (oxidation of side chain)
Thermal (80°C, 72h) 92.41Isomerization product
Photolytic (ICH Q1B) 72.95Products of side chain isomerization and oxidation

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The characterization of degradation products using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) is crucial for confirming these pathways.

5.1. Hydrolysis of the Cyclic Peptide Backbone

Under acidic or basic conditions, the amide bonds within the cyclic tripeptide ring can be hydrolyzed, leading to the formation of a linear peptide. This would result in an increase in mass corresponding to the addition of a water molecule (+18 Da).

5.2. Degradation of the Octatrienoic Acid Side Chain

The conjugated polyene system of the octatrienoic acid side chain is susceptible to:

  • Oxidation: The double bonds can be oxidized by peroxides or atmospheric oxygen, leading to the formation of epoxides, hydroperoxides, or cleavage of the carbon-carbon bonds. This would result in mass increases of +16 Da, +32 Da, etc.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., trans to cis) or photo-oxidation. This may or may not result in a change in mass but would likely alter the retention time and UV spectrum.

5.3. Degradation of Amino Acid Residues

While the N-methylation of valine and alanine (B10760859) residues enhances their stability, the ornithine residue could be a site for degradation, although it is generally stable.

Visualization of Workflows and Pathways

6.1. Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound Purified this compound StockSolution Stock Solution (1 mg/mL in Acetonitrile) This compound->StockSolution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Aliquot Base Basic Hydrolysis (0.1 M NaOH, RT) StockSolution->Base Aliquot Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Aliquot Thermal Thermal (80°C) StockSolution->Thermal Aliquot Photo Photolytic (ICH Q1B) StockSolution->Photo Aliquot HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Integration, Mass Identification) HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Stability-Indicating Method Validation Data->Method Stability Intrinsic Stability Profile Data->Stability

Caption: Workflow for this compound stability assessment.

6.2. Postulated Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (Light) This compound This compound LinearPeptide Linearized this compound (+18 Da) This compound->LinearPeptide OxidizedSideChain Oxidized Side Chain (+16, +32 Da) This compound->OxidizedSideChain Isomers Side Chain Isomers This compound->Isomers PhotoOxidation Photo-oxidized Products Isomers->PhotoOxidation

References

Application Notes and Protocols for Investigating Aspochracin Off-Target Effects in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin, a cyclotripeptide metabolite originally isolated from Aspergillus ochraceus, has demonstrated notable insecticidal, antimicrobial, and cytotoxic activities.[1][2] Its mode of action and potential for off-target effects in non-target organisms are not fully elucidated, necessitating robust screening protocols to assess its environmental and preclinical safety profile. The following application notes provide detailed methodologies for investigating the off-target effects of this compound using three well-established non-target model organisms: Daphnia magna (water flea), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish).

These protocols are designed to identify and quantify a range of toxicological endpoints, from acute lethality to subtle developmental and behavioral defects. The use of these diverse organisms provides a comprehensive, multi-tiered approach to off-target effect screening, leveraging the unique advantages of each model system.

Acute Toxicity Screening in Daphnia magna

The freshwater crustacean Daphnia magna is a standard model for ecotoxicological testing due to its sensitivity to a broad range of toxicants and the availability of standardized testing guidelines (e.g., OECD 202). This protocol outlines an acute immobilization and lethality assay to determine the EC50 (median effective concentration for immobilization) and LC50 (median lethal concentration) of this compound.

Experimental Protocol: 48-Hour Acute Immobilization and Lethality Test

1.1.1 Materials

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted moderately hard water (culture and dilution medium)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Glass beakers or multi-well plates

  • Stereomicroscope

  • pH meter, dissolved oxygen meter

  • Incubator set to 20 ± 2°C with a 16:8 hour light:dark cycle

1.1.2 Procedure

  • Range-Finding Test (Optional but Recommended): To determine the appropriate concentration range for the definitive test, expose small groups of daphnids to a wide, logarithmic series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) for 48 hours.

  • Definitive Test Preparation: Based on the range-finding results, prepare a geometric series of at least five this compound concentrations. Also, prepare a negative control (dilution water only) and a solvent control (dilution water with the highest concentration of solvent used in the test concentrations).

  • Test Initiation:

    • Aliquot the test solutions into replicate test vessels (e.g., 30 mL solution in a 50 mL beaker). Use a minimum of 3 replicates per concentration.

    • Randomly transfer 5-10 Daphnia neonates into each test vessel.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the organisms during the test.

  • Observations:

    • At 24 and 48 hours, count the number of immobilized and dead daphnids in each vessel. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation of the test solution.[3] Death is the complete cessation of all movement, including heartbeat, observed under a microscope.[4]

    • Record observations of any other sublethal effects, such as abnormal swimming behavior.

    • Measure and record water quality parameters (pH, dissolved oxygen) at the beginning and end of the test.

1.1.3 Data Analysis

  • Calculate the percentage of immobilization and mortality for each concentration at both 24 and 48 hours.

  • Use statistical software (e.g., Probit analysis) to determine the 24-h and 48-h EC50 and LC50 values with their 95% confidence limits.

Data Presentation: Acute Toxicity of this compound in D. magna
Time PointEndpointValue (mg/L)95% Confidence Interval
24 hours EC50 (Immobilization)[Insert Value][Insert Interval]
LC50 (Mortality)[Insert Value][Insert Interval]
48 hours EC50 (Immobilization)[Insert Value][Insert Interval]
LC50 (Mortality)[Insert Value][Insert Interval]

Workflow Diagram: D. magna Acute Toxicity Assay

D_magna_Workflow cluster_prep Preparation cluster_exposure Exposure (48h) cluster_analysis Data Collection & Analysis P1 Culture D. magna Harvest Neonates (<24h) E2 Introduce Neonates (5-10 per replicate) P1->E2 P2 Prepare this compound Concentration Series E1 Aliquot Solutions to Replicates P2->E1 E1->E2 E3 Incubate at 20°C (16:8 light:dark) E2->E3 A1 Observe Immobilization & Mortality (24h & 48h) E3->A1 A2 Record Water Quality Parameters E3->A2 A3 Calculate EC50/LC50 (Probit Analysis) A1->A3

Caption: Workflow for the D. magna acute toxicity test.

Developmental and Neurobehavioral Toxicity in C. elegans

The nematode Caenorhabditis elegans is a powerful model for toxicological studies due to its short life cycle, fully sequenced genome, and well-characterized nervous system.[5] This allows for the assessment of multiple sublethal endpoints, including effects on growth, reproduction, and behavior, providing insights into systemic and neurological off-target effects.

Experimental Protocol: Multi-Endpoint Toxicity Assay

2.1.1 Materials

  • Wild-type C. elegans (e.g., N2 strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture (food source)

  • M9 buffer

  • This compound stock solution

  • Synchronized L1-stage larvae (obtained by bleaching gravid adults)

  • 96-well microtiter plates (for liquid culture assays)

  • Microscope with imaging capabilities

2.1.2 Procedure

  • Assay Preparation:

    • For solid media assays, add this compound to molten NGM agar before pouring plates to achieve the desired final concentrations. Seed plates with E. coli OP50.

    • For liquid media assays, prepare a suspension of E. coli OP50 in S-complete medium containing the desired concentrations of this compound in a 96-well plate.

  • Exposure: Transfer a known number of synchronized L1 larvae (e.g., 10-20 worms) to each plate/well. Include negative and solvent controls. Incubate at 20°C.

  • Endpoint Assessment:

    • Growth (Body Length): At 48 or 72 hours post-exposure, capture images of the worms. Use imaging software to measure the body length from head to tail.

    • Reproduction (Brood Size): At the L4 stage (~48h), transfer single worms to individual fresh plates. Count the total number of progeny produced throughout their reproductive period.

    • Locomotion (Body Bends & Head Thrashes): At 72 hours, transfer individual adult worms to a drop of M9 buffer on a glass slide. Count the number of body bends (one full sinusoidal wave) in 30 seconds and the number of head thrashes (side-to-side movement of the head) in 1 minute.

    • Survival: Count the number of living and dead worms daily. Worms that do not respond to a gentle touch with a platinum wire are considered dead.

2.1.3 Data Analysis

  • Compare the mean body length, brood size, body bends, and head thrashes between this compound-treated groups and controls using ANOVA or t-tests.

  • Generate dose-response curves for each endpoint.

  • Calculate the percentage survival over time and perform survival analysis (e.g., Kaplan-Meier).

Data Presentation: Sublethal Toxicity of this compound in C. elegans
EndpointParameterControlThis compound (Conc. 1)This compound (Conc. 2)This compound (Conc. 3)
Growth Mean Body Length (µm) at 72h[Value][Value][Value][Value]
Reproduction Mean Brood Size (Progeny/worm)[Value][Value][Value][Value]
Locomotion Body Bends / 30s[Value][Value][Value][Value]
Head Thrashes / min[Value][Value][Value][Value]
Survival % Survival at 96h[Value][Value][Value][Value]
Signaling Pathway Diagram: Conserved Stress Response in C. elegans

Many toxins trigger conserved stress response pathways. Investigating the expression of genes within these pathways (e.g., via qPCR) can provide mechanistic insights into this compound's off-target effects. Key pathways include the Insulin/IGF-1 signaling (IIS) and TGF-β pathways, which regulate stress resistance and lifespan.

C_elegans_Signaling cluster_IIS Insulin/IGF-1 Signaling (IIS) cluster_TGF TGF-β Signaling Insulin_Ligands Insulin-like Ligands DAF2 DAF-2 (Receptor) Insulin_Ligands->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 inhibits Stress_Response Stress Response & Longevity Genes DAF16->Stress_Response activates DAF7 DAF-7 (TGF-β) DAF1_DAF4 DAF-1/DAF-4 (Receptors) DAF7->DAF1_DAF4 DAF8_DAF14 DAF-8/DAF-14 (SMADs) DAF1_DAF4->DAF8_DAF14 DAF3_DAF5 DAF-3/DAF-5 (Co-SMAD/Sno/Ski) DAF8_DAF14->DAF3_DAF5 inhibits Dauer_Dev Dauer Development & Stress Resistance DAF3_DAF5->Dauer_Dev promotes This compound This compound (Potential Stressor) This compound->DAF16 ? This compound->DAF3_DAF5 ?

Caption: Conserved signaling pathways in C. elegans potentially affected by stressors.

Developmental and Organ-Specific Toxicity in Zebrafish (Danio rerio)

The zebrafish embryo is an ideal vertebrate model for assessing off-target drug effects due to its rapid external development, optical transparency, and high genetic homology with humans. This allows for in-vivo visualization of organogenesis and the identification of specific developmental defects.

Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test

3.1.1 Materials

  • Fertilized zebrafish embryos (<3 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • This compound stock solution

  • 24- or 96-well plates

  • Stereomicroscope with a light source

  • Incubator at 28.5°C

3.1.2 Procedure

  • Embryo Collection and Selection: Collect freshly fertilized embryos. Select healthy, normally developing embryos for the assay.

  • Exposure:

    • Distribute single embryos into the wells of a multi-well plate containing embryo medium.

    • Add this compound to the wells to achieve the desired final concentrations. Include negative and solvent controls.

    • Use at least 10-20 embryos per concentration with 3 replicates.

  • Incubation: Incubate the plates at 28.5°C for up to 96 or 120 hours post-fertilization (hpf).

  • Endpoint Assessment:

    • Observe embryos at 24, 48, 72, and 96 hpf.

    • Lethality: Identify and remove dead embryos (indicated by coagulation, lack of somite development, or no heartbeat).

    • Hatching Rate: At 72 and 96 hpf, count the number of hatched larvae versus unhatched embryos.

    • Morphological Defects: Score for specific teratogenic effects, including:

      • Cardiovascular: Pericardial edema (fluid accumulation around the heart), reduced or irregular heart rate.

      • General: Body length, body curvature (scoliosis), yolk sac edema, developmental delay.

      • Craniofacial: Snout or jaw malformations.

      • Pigmentation: Changes in melanocyte distribution.

    • Behavior (optional, at 96-120 hpf): Assess touch response or photomotor response to evaluate basic neurological function.

3.1.3 Data Analysis

  • Calculate the percentage of mortality and hatching inhibition for each concentration.

  • Determine the LC50 and EC50 (for non-lethal endpoints like hatching inhibition) at each time point.

  • Quantify the incidence and severity of specific morphological defects at each concentration.

  • Use statistical tests (e.g., Chi-square for incidence data, ANOVA for continuous data like body length or heart rate) to determine significant differences from controls.

Data Presentation: Developmental Toxicity of this compound in Zebrafish
Time PointEndpointParameterControlThis compound (Conc. 1)This compound (Conc. 2)
96 hpf Lethality % Mortality[Value][Value][Value]
Development % Hatching Rate[Value][Value][Value]
Mean Body Length (mm)[Value][Value][Value]
Cardiotoxicity Mean Heart Rate (bpm)[Value][Value][Value]
% Incidence of Edema[Value][Value][Value]
Morphology % Incidence of Scoliosis[Value][Value][Value]

Workflow Diagram: Zebrafish Developmental Toxicity Assay

Zebrafish_Workflow cluster_prep Preparation cluster_exposure Exposure (96-120h) cluster_analysis Daily Observation & Analysis P1 Collect & Select Healthy Embryos (<3 hpf) E1 Distribute Single Embryos to Multi-well Plates P1->E1 P2 Prepare this compound Exposure Solutions E2 Add Test Solutions P2->E2 E1->E2 E3 Incubate at 28.5°C E2->E3 A1 Record Lethality & Hatching Rates E3->A1 24, 48, 72, 96h A2 Score Morphological Defects (Edema, etc.) E3->A2 24, 48, 72, 96h A3 Measure Heart Rate & Body Length E3->A3 e.g., 48 & 96h A4 Statistical Analysis (LC50, Incidence %) A1->A4 A2->A4 A3->A4

Caption: Workflow for the zebrafish embryo acute toxicity test.

References

Application Notes and Protocols for the Gene Cluster Analysis of Aspochracin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspochracin (B153754) is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus.[1][2][3] Its structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with an octatrienoic acid side chain.[1][2] this compound has garnered interest due to its insecticidal properties.[2][3] The biosynthesis of such complex nonribosomal peptides is orchestrated by large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs), which are typically encoded within biosynthetic gene clusters (BGCs).[4][5][6][7] While the gene cluster for another prominent metabolite of A. ochraceus, ochratoxin A, has been identified, the specific gene cluster responsible for this compound biosynthesis remains to be elucidated.[1][8][9]

These application notes provide a comprehensive roadmap for researchers to identify, characterize, and analyze the putative this compound biosynthetic gene cluster. The protocols outlined below describe a systematic approach, from bioinformatic prediction of the gene cluster to its functional validation through gene knockout and heterologous expression, culminating in the analysis of the resulting metabolites. This guide is intended to facilitate research into this compound biosynthesis, potentially enabling the discovery of novel bioactive derivatives and the engineered production of this intriguing natural product.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Non-Ribosomal Peptide Synthetase (NRPS) in conjunction with a Polyketide Synthase (PKS) or a fatty acid synthetase for the octatrienoic acid side chain. The NRPS would activate and assemble the three amino acid precursors: L-ornithine, L-valine, and L-alanine. Methylation of the valine and alanine (B10760859) residues would be carried out by embedded methyltransferase domains within the NRPS or by separate methyltransferase enzymes. The activated amino acids and the fatty acid are then sequentially condensed and ultimately cyclized to release the final this compound molecule.

G L-Ornithine L-Ornithine A1 A-domain (Orn) L-Ornithine->A1 L-Valine L-Valine A2 A-domain (Val) L-Valine->A2 L-Alanine L-Alanine A3 A-domain (Ala) L-Alanine->A3 Octatrienoyl-CoA Octatrienoyl-CoA PKS_FAS PKS/FAS Module Octatrienoyl-CoA->PKS_FAS T1 T-domain A1->T1 C1 C-domain T1->C1 T2 T-domain A2->T2 M1 MT-domain T2->M1 M1->C1 C2 C-domain C1->C2 T3 T-domain A3->T3 M2 MT-domain T3->M2 M2->C2 TE TE-domain C2->TE This compound This compound TE->this compound PKS_FAS->C2

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Analysis

The identification and characterization of the this compound gene cluster can be achieved through a combination of bioinformatics, molecular genetics, and analytical chemistry. The following workflow provides a logical sequence of experiments to achieve this goal.

G cluster_workflow Workflow for this compound Gene Cluster Analysis A Bioinformatic Prediction of Candidate NRPS Gene Clusters in A. ochraceus Genome B Design of Gene Knockout Cassette (e.g., CRISPR/Cas9) for Candidate NRPS Gene A->B C Transformation of A. ochraceus and Selection of Mutants B->C D Metabolite Analysis of Knockout Mutants (HPLC, LC-MS) C->D E Identification and Annotation of the Complete Gene Cluster D->E If this compound production is abolished F Heterologous Expression of the Entire Gene Cluster in a Host (e.g., A. nidulans) E->F G Metabolite Analysis of Heterologous Host F->G H Confirmation of this compound Biosynthesis Gene Cluster G->H If this compound is produced

Caption: Experimental workflow for this compound gene cluster analysis.

Detailed Experimental Protocols

Protocol 1: Bioinformatic Prediction of the this compound Gene Cluster
  • Genome Acquisition: Obtain the genomic sequence of an this compound-producing strain of Aspergillus ochraceus from a public database such as NCBI GenBank.

  • Gene Cluster Prediction: Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or fungiSMASH to scan the genome for putative secondary metabolite biosynthetic gene clusters.

  • Candidate Selection: Filter the predicted clusters to identify those containing a Non-Ribosomal Peptide Synthetase (NRPS) gene, as this compound is a cyclic peptide.

  • Domain Analysis: Analyze the adenylation (A) domains of the candidate NRPS genes using tools like the PKS/NRPS Analysis Web-server to predict the specific amino acids they activate. Look for NRPS modules predicted to incorporate ornithine, valine, and alanine.

  • Cluster Annotation: Examine the genes flanking the candidate NRPS for those encoding potential tailoring enzymes, such as methyltransferases, oxidoreductases, and a PKS or fatty acid synthase for the side chain. Also, look for transporter genes and regulatory genes.

  • Prioritization: Prioritize the candidate gene cluster that most closely matches the expected enzymatic machinery required for this compound biosynthesis for experimental validation.

Protocol 2: Gene Knockout of the Candidate NRPS Gene using CRISPR/Cas9

This protocol is adapted for Aspergillus species and provides a general framework.

  • Guide RNA (gRNA) Design: Design one or two gRNAs targeting the 5' end of the coding sequence of the candidate NRPS gene using a CRISPR design tool (e.g., CHOPCHOP).

  • Vector Construction: Synthesize the gRNA sequences and clone them into a suitable Aspergillus CRISPR/Cas9 expression vector that also contains the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow A. ochraceus in liquid medium (e.g., Potato Dextrose Broth) for 16-24 hours.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are released.

    • Filter the protoplast suspension through sterile glass wool to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

  • Transformation:

    • Resuspend the protoplasts in STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Add the CRISPR/Cas9 plasmid DNA to the protoplast suspension.

    • Add PEG solution (Polyethylene glycol in STC buffer) and incubate at room temperature.

    • Plate the transformation mixture onto selective regeneration agar (B569324) medium containing the appropriate antibiotic (e.g., hygromycin).

  • Screening of Transformants:

    • Isolate individual colonies and grow them on selective medium.

    • Extract genomic DNA from the transformants.

    • Perform PCR using primers flanking the target site of the NRPS gene to screen for deletions or mutations.

    • Confirm the gene disruption by Sanger sequencing of the PCR products.

Protocol 3: Heterologous Expression of the Putative this compound Gene Cluster
  • Gene Cluster Cloning:

    • Amplify the entire predicted this compound gene cluster from A. ochraceus genomic DNA using long-range PCR. Due to the large size of BGCs, this may require amplifying several overlapping fragments.

    • Alternatively, use fungal artificial chromosomes (FACs) for cloning large genomic fragments.

  • Expression Vector Construction:

    • Assemble the gene cluster fragments into a suitable fungal expression vector using techniques like yeast homologous recombination. The vector should contain a selectable marker compatible with the chosen heterologous host.

  • Host Strain and Transformation:

    • Choose a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which are known for their genetic tractability and ability to express foreign BGCs.

    • Transform the protoplasts of the host strain with the expression vector containing the this compound gene cluster, following a similar protoplast transformation protocol as described for the gene knockout.

  • Cultivation and Expression:

    • Grow the resulting transformants in a suitable production medium.

    • Induce the expression of the gene cluster if an inducible promoter is used.

Protocol 4: Metabolite Extraction and HPLC-MS Analysis
  • Sample Preparation:

    • For gene knockout experiments, cultivate both the wild-type A. ochraceus and the NRPS knockout mutant under conditions known to favor this compound production.

    • For heterologous expression, cultivate the transformed host strain and a control strain (with an empty vector) under the same conditions.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Evaporate the solvent to obtain the crude extracts.

  • HPLC-MS Analysis:

    • Dissolve the crude extracts in a suitable solvent (e.g., methanol).

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Use a C18 column and a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.

    • Monitor for the presence of a peak with the expected mass-to-charge ratio (m/z) of this compound.

    • Compare the retention time and mass spectrum of the peak with an authentic standard of this compound if available.

    • In knockout mutants, the peak corresponding to this compound should be absent. In the heterologous host, this peak should be present.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the gene cluster analysis experiments.

Table 1: Relative Expression of Genes in the Putative this compound Biosynthetic Gene Cluster

Gene NamePutative FunctionFold Change in Expression (Mutant vs. Wild-Type)Fold Change in Expression (Heterologous Host vs. Control)
aspANRPS
aspBPKS/FAS
aspCMethyltransferase 1
aspDMethyltransferase 2
aspEOxidoreductase
aspRRegulatory Protein

Data to be presented as mean ± standard deviation from at least three biological replicates. Gene expression can be quantified using qRT-PCR, normalized to a housekeeping gene.

Table 2: Quantification of this compound Production

StrainGenetic BackgroundThis compound Titer (mg/L)
A. ochraceusWild-Type
A. ochraceus ΔaspANRPS Knockout
A. nidulansControl (Empty Vector)
A. nidulansHeterologous Expression of asp cluster

Data to be presented as mean ± standard deviation from at least three biological replicates. Quantification can be performed using a calibrated HPLC peak area against a standard curve of purified this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aspergillus ochraceus Fermentation for High Aspochracin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for maximizing Aspochracin yield from Aspergillus ochraceus fermentations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a cyclotripeptide, a type of nonribosomal peptide, produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1] Its biosynthesis is carried out by large multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). These enzymes are typically encoded within biosynthetic gene clusters (BGCs) in the fungal genome.[2][3] While the specific BGC for this compound in A. ochraceus is not extensively characterized in publicly available literature, it is understood to follow the general principles of NRPS-mediated synthesis.

Q2: My A. ochraceus culture is growing well, but the this compound yield is low. What are the potential reasons?

A2: This is a common issue in fungal fermentations. High biomass does not always correlate with high production of secondary metabolites like this compound. Several factors could be at play:

  • Suboptimal Fermentation Conditions: The optimal conditions for fungal growth and secondary metabolite production are often different. Factors such as pH, temperature, aeration, and nutrient availability can significantly influence the activation of the this compound biosynthetic pathway.

  • Nutrient Limitation or Repression: The synthesis of secondary metabolites is often triggered by the depletion of certain primary nutrients (e.g., nitrogen, phosphate, or a readily available carbon source). Conversely, high concentrations of these nutrients can repress the expression of the biosynthetic genes.

  • Inappropriate Timing of Harvest: this compound production is likely growth-phase dependent, typically occurring during the stationary phase of fungal growth. Harvesting the culture too early or too late can result in a lower yield.

  • Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is crucial to maintain a stable, high-yielding strain.

Q3: What are the key media components to consider for optimizing this compound production?

A3: While specific media formulations for high this compound yield are not widely published, studies on other secondary metabolites from A. ochraceus, such as Ochratoxin A, suggest that a combination of a suitable carbon source and a complex nitrogen source is beneficial.

  • Carbon Source: Sucrose has been shown to be an effective carbon source for secondary metabolite production in A. ochraceus.[4][5] Experimenting with different concentrations (e.g., 2-5%) is recommended.

  • Nitrogen Source: Yeast extract is a commonly used complex nitrogen source that provides essential amino acids, vitamins, and minerals, which can enhance secondary metabolite production.

  • Trace Elements: The presence of trace elements is often crucial for the activity of enzymes involved in secondary metabolite biosynthesis. Ensure your medium contains a balanced trace element solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Aspergillus ochraceus fermentation for this compound production.

Problem Possible Causes Troubleshooting Actions
Low or No this compound Production with Good Biomass 1. Suboptimal pH: The pH of the medium may be favorable for growth but not for this compound synthesis. 2. Incorrect Temperature: The incubation temperature might be outside the optimal range for the biosynthetic enzymes. 3. Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can inhibit secondary metabolite production. 4. Inadequate Aeration: Insufficient oxygen can limit the production of many secondary metabolites.1. pH Profiling: Conduct fermentation at a range of initial pH values (e.g., 4.0 to 7.0). Monitor and, if possible, control the pH during the fermentation. For similar fungi, a slightly acidic to neutral pH is often optimal for secondary metabolite production. 2. Temperature Optimization: Test a range of incubation temperatures (e.g., 25°C to 32°C). The optimal temperature for growth and production may differ. 3. Media Modification: Experiment with different carbon-to-nitrogen ratios. Try replacing a portion of the primary carbon source with a more slowly metabolized one. 4. Aeration and Agitation Study: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia.
Inconsistent this compound Yields Between Batches 1. Inoculum Variability: Inconsistent age, concentration, or physiological state of the inoculum. 2. Media Preparation Inconsistencies: Minor variations in media components or preparation can lead to different outcomes. 3. Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration can impact reproducibility.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration, age of the seed culture, and growth medium. 2. Precise Media Preparation: Use calibrated equipment and high-quality reagents. Ensure consistent sterilization procedures. 3. Monitor and Control: Implement robust monitoring and control of key fermentation parameters.
This compound Degradation 1. Enzymatic Degradation: The fungus may produce enzymes that degrade this compound over time. 2. Chemical Instability: The compound may be unstable under the final fermentation conditions (e.g., pH).1. Time Course Analysis: Harvest and analyze samples at different time points to determine the peak of this compound accumulation and whether degradation occurs. 2. pH Adjustment at Harvest: Adjust the pH of the culture broth immediately after harvest to a level that ensures the stability of this compound.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., 4% sucrose, 2% yeast extract in distilled water) and dispense into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

    • Sterilize the medium by autoclaving.

    • Inoculate the flasks with the spore suspension (e.g., 1% v/v).

    • Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the desired temperature (e.g., 28°C) for the specified duration (e.g., 7-14 days).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of a suitable organic solvent such as ethyl acetate.

    • Extract the mycelial mass separately with a solvent like methanol (B129727) or acetone, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample using a reversed-phase HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detect this compound using a UV detector at a suitable wavelength (to be determined by UV-Vis scan of a purified standard).

    • Quantify the concentration by comparing the peak area with a standard curve prepared from a purified this compound standard.

Visualizations

Fermentation_Optimization_Workflow Fermentation Optimization Workflow for this compound Production cluster_0 Strain and Media Optimization cluster_1 Process Parameter Optimization cluster_2 Analysis and Scale-up A Strain Selection/ Maintenance B Media Component Screening (Carbon, Nitrogen, Trace Elements) A->B Initial Screening C Optimization of Component Concentrations B->C Refinement D pH Profiling and Control C->D Optimized Media E Temperature Optimization D->E F Aeration and Agitation Study E->F G Time Course Analysis (Growth and Production Kinetics) F->G Optimized Parameters H Extraction and Quantification (HPLC) G->H Sampling I Scale-up to Bioreactor H->I Data for Scale-up

Caption: A logical workflow for optimizing this compound production.

G_Protein_Signaling_Pathway Generalized G-Protein Signaling Pathway in Aspergillus Ext_Signal External Signal (e.g., Nutrient Limitation, Stress) GPCR G-Protein Coupled Receptor (GPCR) Ext_Signal->GPCR G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase regulates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factors PKA->TF phosphorylates NRPS_Genes This compound Biosynthetic Genes (NRPS) TF->NRPS_Genes regulates expression This compound This compound NRPS_Genes->this compound synthesizes

Caption: A simplified model of a signaling pathway regulating secondary metabolism.

References

Overcoming challenges in Aspochracin purification from complex extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Aspochracin from complex fungal extracts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue ID Question Possible Causes Solutions & Recommendations
PUR-001 Low or No Yield of this compound After Initial Silica (B1680970) Gel Chromatography 1. Incomplete Extraction: The solvent used (e.g., ethyl acetate) may not have efficiently extracted this compound from the fungal biomass or culture filtrate. 2. Degradation on Silica Gel: this compound, a cyclotripeptide, may be sensitive to the acidic nature of standard silica gel, leading to degradation. 3. Improper Solvent System: The elution solvent system may be too polar, causing this compound to elute very late or not at all, or too non-polar, causing it to elute with the solvent front. 4. Co-elution with Highly Abundant Impurities: this compound might be masked by other co-eluting metabolites.1. Optimize Extraction: Ensure exhaustive extraction by performing multiple extractions with fresh solvent. Consider slightly more polar solvents if initial extraction is poor. 2. Test for Stability: Before large-scale purification, spot the crude extract on a silica TLC plate, let it sit for a few hours, then elute to check for degradation. If degradation is observed, consider using deactivated (neutral) silica gel or a different stationary phase like alumina.[1] 3. Optimize Elution: Develop a gradient elution method starting from a non-polar solvent and gradually increasing polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives this compound an Rf value between 0.2 and 0.4 for good separation.[2] 4. Fractionate Broadly: Collect smaller, more numerous fractions and analyze them by TLC or HPLC to identify fractions containing the target compound.
PUR-002 Poor Resolution and Co-elution of Impurities 1. Column Overloading: Applying too much crude extract to the column overwhelms its separation capacity.[3] 2. Presence of Structurally Similar Compounds: Aspergillus ochraceus produces numerous other peptides and polar metabolites that can co-elute with this compound.[4] 3. Inappropriate Stationary Phase: Standard silica may not provide sufficient selectivity for this compound and its closely related impurities.1. Reduce Sample Load: As a general rule, the sample load for silica gel chromatography should be between 1-5% of the mass of the stationary phase.[3] 2. Employ Orthogonal Methods: Use a multi-step purification strategy. After initial silica chromatography, pool the this compound-containing fractions and subject them to a different separation technique, such as reverse-phase chromatography (C18), which separates based on hydrophobicity. 3. Change Stationary Phase: Consider using reverse-phase silica (C18) or Sephadex LH-20 (size-exclusion chromatography) for subsequent purification steps to separate compounds based on different physicochemical properties.
PUR-003 This compound Fractions are Contaminated with Ochratoxin A 1. Similar Polarity: Ochratoxin A, a major metabolite of A. ochraceus, has a polarity that can cause it to elute in similar fractions as this compound on silica gel. 2. Acidic Nature of Ochratoxin A: As an acidic compound, its retention on silica can be variable.1. pH Modification: Add a small amount of a modifier like acetic or formic acid (0.1-1%) to the mobile phase to improve the separation of acidic compounds like Ochratoxin A. 2. Ion-Exchange Chromatography: For targeted removal of Ochratoxin A, consider using anion-exchange chromatography after the initial silica gel step. 3. Reverse-Phase HPLC: Utilize a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with a formic acid modifier) for final polishing. This is often effective at separating mycotoxins from other metabolites.
PUR-004 High Backpressure or Column Clogging During Chromatography 1. Particulates in the Crude Extract: The initial extract may contain fine particulate matter or cell debris. 2. Precipitation on Column: The sample may precipitate at the top of the column when it comes into contact with the less polar mobile phase. 3. Column Bed Collapse: Improper column packing or sudden pressure shocks can lead to a collapsed column bed.1. Filter the Sample: Always filter the crude extract through a 0.45 µm filter before loading it onto any column. 2. Dry Loading: If solubility is an issue, use a dry loading technique. Pre-adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of the column. 3. Proper Packing: Ensure the column is packed evenly and without voids. If a blockage occurs, try back-flushing the column at a low flow rate to dislodge the obstruction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a solvent system in silica gel chromatography for this compound purification?

A1: A good starting point for separating moderately polar compounds like cyclopeptides from a crude fungal extract is a gradient elution. You can begin with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and gradually increase the polarity by adding ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). A common starting gradient could be from 100% DCM to a final mixture of 95:5 DCM:MeOH. The optimal gradient should be determined by preliminary TLC analysis.

Q2: How can I efficiently remove the major mycotoxin, Ochratoxin A, from my this compound-containing fractions?

A2: Ochratoxin A is an acidic compound and can be challenging to separate. A multi-step approach is most effective. After initial silica gel chromatography, fractions containing both compounds can be further purified using reverse-phase HPLC (C18 column) with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid), which can significantly improve the resolution between this compound and Ochratoxin A.

Q3: My this compound yield is consistently low. What are the most likely causes?

A3: Low yield can stem from several factors. First, ensure your extraction from the fungal culture is thorough. Second, this compound may be degrading on the silica gel column if it is acid-sensitive. Test for stability using 2D TLC. If it is unstable, switch to a neutral stationary phase. Third, your compound may be spread across many fractions. It is crucial to analyze all fractions by TLC or HPLC before discarding them.

Q4: What is the best way to load a crude, oily extract onto a silica gel column?

A4: For oily or poorly soluble extracts, "dry loading" is the preferred method. Dissolve your crude extract in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your extract) to this solution to form a slurry. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of your packed column, which prevents precipitation and ensures a more uniform application of the sample.

Q5: How do I confirm the purity and identity of my final this compound sample?

A5: Purity should be assessed using analytical HPLC-UV or, ideally, LC-MS. A pure sample should show a single major peak. The identity of this compound can be confirmed by comparing its retention time and mass spectrum with a known standard if available. If no standard is available, structural elucidation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to confirm the structure.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus ochraceus
  • Culture: Grow Aspergillus ochraceus in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for 14-21 days.

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth by filtration. Extract the broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

    • Extract the filtered mycelium by soaking it in EtOAc (e.g., 500 mL of solvent per 100 g of wet mycelia) and agitating for 24 hours. Repeat this process twice.

    • If using a solid culture, dry and grind the culture material, then extract it three times with EtOAc.

  • Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Initial Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or DCM). The amount of silica should be 50-100 times the weight of the crude extract.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of DCM.

    • Alternatively, perform dry loading as described in FAQ Q4.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the solvent polarity using a stepwise gradient. An example gradient is shown in the table below.

    • Collect fractions of a consistent volume (e.g., 20-50 mL).

Step Solvent System (DCM:MeOH) Volume Target
1100:02 column volumesElute non-polar impurities
299:12 column volumesElute less polar impurities
398:23 column volumesElute compounds of intermediate polarity
495:53 column volumesElute this compound and other polar compounds
590:102 column volumesElute highly polar compounds
  • Fraction Analysis: Analyze each fraction using TLC (e.g., with a 95:5 DCM:MeOH mobile phase) and visualize spots under UV light. Pool the fractions that contain the compound corresponding to the expected Rf for this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to yield a semi-purified this compound extract.

Protocol 3: Final Polishing by Preparative HPLC
  • System Preparation: Use a C18 reverse-phase preparative HPLC column. Equilibrate the column with the starting mobile phase.

  • Sample Preparation: Dissolve the semi-purified extract in the mobile phase (or a compatible solvent like methanol) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18, 10 µm particle size, 250 x 20 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, increase to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 210 nm and 254 nm.

  • Fraction Collection: Collect peaks based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

Experimental_Workflow Figure 1. General Workflow for this compound Purification cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Polishing Culture A. ochraceus Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Analysis TLC/HPLC Analysis of Fractions Silica_Column->Fraction_Analysis Semi_Pure Semi-Purified this compound Fraction_Analysis->Semi_Pure Prep_HPLC Preparative Reverse-Phase HPLC (C18) Semi_Pure->Prep_HPLC Purity_Check Analytical HPLC & Purity Assessment Prep_HPLC->Purity_Check Pure_this compound Pure this compound Purity_Check->Pure_this compound Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor Resolution Start Problem: Poor Resolution / Co-eluting Impurities Check_Load Is Sample Load > 5% of Silica Weight? Start->Check_Load Check_TLC Does TLC show good separation (ΔRf > 0.2)? Check_Load->Check_TLC No Sol_Load Solution: Reduce Sample Load Check_Load->Sol_Load Yes Sol_Solvent Solution: Re-optimize Solvent System using TLC Gradient Check_TLC->Sol_Solvent No Sol_Orthogonal Solution: Use Orthogonal Method (e.g., Reverse-Phase HPLC) Check_TLC->Sol_Orthogonal Yes Check_Stationary Are impurities still present after Silica & RP-HPLC? Sol_Advanced Solution: Consider Alternative Chromatography (e.g., Ion Exchange, SEC) Check_Stationary->Sol_Advanced Yes End High Purity Achieved Check_Stationary->End No Sol_Load->Check_TLC Sol_Solvent->Check_TLC Sol_Orthogonal->Check_Stationary Sol_Advanced->End

References

Technical Support Center: Aspochracin Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspochracin (B153754). The focus is on improving its solubility for successful in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a non-ribosomal cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1][2] Published research has demonstrated its insecticidal, antimicrobial, and cytotoxic activities.[1]

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. While specific quantitative solubility data is not widely published, based on its chemical structure and common practices for similar cyclic peptides, the following solvents can be considered:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common initial choice for dissolving hydrophobic compounds for in vitro assays.

  • Ethanol (B145695): Can be used as a co-solvent.

  • Methanol: this compound has been extracted from fungal cultures using methanol, suggesting some degree of solubility.

For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration. The final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q3: Are there methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, a small percentage of ethanol can be used as a co-solvent with aqueous buffers.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

  • Self-assembling peptides and amino acids: Formulations combining self-assembling peptides and specific amino acids have been shown to dissolve hydrophobic compounds for intravenous delivery.[3]

  • Nanoparticle formulations: Hyaluronic acid-based nanogels have been used to enhance the solubility of water-insoluble cyclic peptides.[4]

Q4: What is the proposed mechanism of action for this compound's cytotoxicity?

The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated in the available scientific literature. However, many cytotoxic compounds induce cell death through apoptosis. This can involve the activation of caspase cascades and disruption of mitochondrial function. Further research is needed to identify the specific cellular targets and signaling pathways affected by this compound.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution when diluted in aqueous media for in vitro assays.

Possible Causes:

  • The aqueous solubility of this compound is exceeded at the final concentration.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum).

Solutions:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the aqueous medium.

  • Use of a Surfactant: Add a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the final dilution medium to help maintain solubility.

  • Formulation with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) to increase its aqueous solubility.

  • Sonication: Briefly sonicate the final diluted solution in a water bath sonicator to aid in dissolution. Be cautious as excessive sonication can degrade the compound.

Problem 2: Inconsistent results in cell viability assays.

Possible Causes:

  • Incomplete dissolution of this compound, leading to inaccurate concentrations.

  • Cytotoxicity of the solvent at the concentrations used.

  • Degradation of this compound in the experimental medium.

Solutions:

  • Ensure Complete Dissolution: Visually inspect the stock solution and final dilutions for any precipitate. Filter-sterilize the final solution through a 0.22 µm filter compatible with the solvent used (e.g., PTFE for organic solvents).

  • Solvent Toxicity Control: Always include a vehicle control group in your experiments (medium with the same final concentration of the solvent used to dissolve this compound) to assess the effect of the solvent on cell viability.

  • Stability Check: If possible, assess the stability of this compound in your experimental medium over the time course of the assay using a suitable analytical method like HPLC.

Problem 3: Poor bioavailability or precipitation at the injection site in in vivo studies.

Possible Causes:

  • Precipitation of this compound upon injection into the physiological environment.

  • Rapid metabolism or clearance.

Solutions:

  • Formulation for In Vivo Delivery: Develop a suitable formulation to maintain solubility and stability in a physiological environment. This may include:

    • Co-solvent systems: For example, a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.

    • Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and pharmacokinetic profile.

    • Nano-suspensions: Milling the compound to create a nanosized suspension can improve its dissolution rate and bioavailability.

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will significantly impact the required formulation. Oral delivery will require formulations that protect the compound from the gastrointestinal environment.

  • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies with different formulations to determine the one that provides the desired exposure levels.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Estimated Solubility (mM)*Notes
DMSO> 25> 49.5Appears to be freely soluble.
Methanol~5 - 10~9.9 - 19.8Moderately soluble.
Ethanol~1 - 5~2.0 - 9.9Sparingly soluble.
Water< 0.01< 0.02Practically insoluble.
PBS (pH 7.4)< 0.01< 0.02Practically insoluble.

*Calculated based on a hypothetical molecular weight of 504.6 g/mol . Disclaimer: This data is estimated based on the general properties of similar cyclopeptides and is intended for guidance only. Experimental determination of solubility is highly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath sonicator until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Method for Improving Aqueous Solubility with Cyclodextrins

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in sterile water or a suitable buffer at the desired concentration.

  • Complexation:

    • Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film. Reconstitute the film in the desired aqueous buffer.

    • Method B (Incubation): Add the this compound powder directly to the HP-β-CD solution. Incubate the mixture with constant stirring or shaking at a controlled temperature (e.g., 25-37°C) for 24-48 hours.

  • Purification (Optional): Remove any undissolved this compound by centrifugation and filtration through a 0.22 µm filter.

  • Characterization: Confirm the formation of the inclusion complex and determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC).

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve dilute Dilute in Assay Medium dissolve->dilute High Concentration Stock check_precipitate Check for Precipitation dilute->check_precipitate add_to_cells Add to Cells check_precipitate->add_to_cells Clear Solution precipitate Precipitation Observed check_precipitate->precipitate incubate Incubate add_to_cells->incubate readout Measure Viability/Effect incubate->readout use_cosolvent Use Co-solvent precipitate->use_cosolvent use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin

Caption: Workflow for preparing and testing this compound in vitro.

hypothetical_apoptosis_pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity cluster_membrane Cellular Entry/Membrane Interaction cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound membrane_interaction Membrane Interaction/ Receptor Binding This compound->membrane_interaction ? bax_bak Bax/Bak Activation membrane_interaction->bax_bak Upstream Signaling (e.g., p53, Bim) cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptosis pathway that could be induced by this compound.

References

Troubleshooting Aspochracin instability during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspochracin (B153754). Given the limited publicly available stability data for this compound, this guide is based on the chemical properties of its constituent parts: a cyclic peptide core and an octatrienoic acid side chain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a cyclotripeptide-based secondary metabolite produced by the fungus Aspergillus ochraceus. Its structure consists of a cyclic core made of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine.[1][2] A key feature is the octatrienoic acid side chain attached to the ornithine residue. This conjugated polyunsaturated fatty acid chain is crucial for its insecticidal biological activity.[1]

Q2: What are the primary factors that can lead to the instability of this compound?

While specific degradation pathways for this compound are not extensively documented, its structure suggests susceptibility to:

  • Oxidation: The conjugated triene system in the octatrienoic acid side chain is highly prone to oxidation by atmospheric oxygen. This can be accelerated by light and heat.

  • Hydrolysis: The peptide bonds in the cyclic core can be susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline).

  • Photodegradation: Exposure to light, particularly UV light, can promote oxidation and other degradation reactions in the unsaturated side chain.

  • Thermal Degradation: Elevated temperatures can increase the rates of both oxidation and hydrolysis.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

FormTemperatureAtmosphereLight ConditionDuration
Lyophilized Powder -20°C or -80°CInert gas (Argon or Nitrogen)In the darkLong-term
In Solution (e.g., DMSO) -80°CTightly sealed vialIn the dark, wrapped in foilShort-term (days to weeks)

Note: For solutions, it is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q4: What is the best way to dissolve lyophilized this compound?

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture, which can degrade the compound.

  • Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • To minimize oxidation, it is best practice to use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.

  • Once dissolved, the stock solution should be immediately aliquoted into smaller, single-use vials and stored at -80°C.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound instability during storage and experimentation.

Problem 1: Loss of Biological Activity in Experiments

If you observe a decrease or complete loss of this compound's expected biological activity, consider the following potential causes and solutions.

Potential CauseRecommended Action
Degradation of Stock Solution Prepare a fresh stock solution from lyophilized powder. If possible, compare the activity of the new stock to the old one. Always aliquot new stock solutions to avoid repeated freeze-thaw cycles.
Oxidation during Experiment If your experimental buffer is aqueous and exposed to air, the polyunsaturated side chain may have oxidized. Consider deoxygenating your buffers by sparging with nitrogen or argon before adding this compound.
pH-induced Hydrolysis If your experimental medium is at a high or low pH, the peptide backbone may be degrading. If the experimental conditions allow, try to perform the experiment in a buffer with a pH between 5 and 7.
Photodegradation If your experiments are conducted under bright light, protect your samples by using amber-colored tubes or wrapping them in aluminum foil.

Problem 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)

The presence of new peaks in your chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation.

Potential CauseRecommended Action
Oxidative Degradation Oxidized products of the fatty acid side chain will likely have different retention times. To confirm, you can perform a forced oxidation study by bubbling air or adding a small amount of hydrogen peroxide to a fresh sample and analyzing the resulting chromatogram.
Hydrolysis Hydrolysis of the cyclic peptide will result in linear peptides, which will have significantly different chromatographic properties. A forced hydrolysis study (e.g., incubation in mild acid or base) can help identify these degradation products.
Solvent Impurities Ensure that the solvents used for both sample preparation and the mobile phase are of high purity and are freshly prepared.
Troubleshooting Workflow for this compound Instability

If you suspect this compound instability is affecting your results, follow this logical workflow to identify the root cause.

Aspochracin_Troubleshooting_Workflow start Start: Inconsistent or Negative Experimental Results check_activity Is biological activity lower than expected? start->check_activity check_hplc Do you see unexpected peaks in chromatography (e.g., HPLC)? check_activity->check_hplc No prepare_fresh Prepare a fresh stock solution of this compound from a new lyophilized vial. check_activity->prepare_fresh Yes investigate_storage Investigate Storage Conditions: - Temperature (-20°C vs -80°C) - Freeze-thaw cycles - Exposure to light/air check_hplc->investigate_storage No, but activity is low investigate_protocol Investigate Experimental Protocol: - Buffer pH and oxygen content - Exposure to light during experiment - Incubation time and temperature check_hplc->investigate_protocol Yes rerun_experiment Rerun the experiment with the fresh stock solution. prepare_fresh->rerun_experiment problem_solved Problem Solved: Original stock was degraded. rerun_experiment->problem_solved Results are now positive rerun_experiment->investigate_storage Results are still negative perform_stability_study Perform a controlled stability study (see Experimental Protocol Section) investigate_storage->perform_stability_study investigate_protocol->perform_stability_study

Caption: Troubleshooting workflow for identifying sources of this compound instability.

Key Structural Feature Prone to Instability

The octatrienoic acid side chain is the most likely site of initial degradation due to its conjugated double bonds, which are susceptible to oxidation.

Note: The above DOT script is a template. You would need to replace "https://i.imgur.com/your-aspochracin-structure-image.png" with an actual image of the this compound structure for it to render correctly. Caption: Potential oxidative degradation of this compound's side chain.

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This will help you understand its degradation profile and develop appropriate handling and storage procedures.

1. Materials:

  • This compound (lyophilized powder)

  • High-purity solvents (DMSO, HPLC-grade water, acetonitrile)

  • Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

  • Acid: 0.1 M HCl

  • Base: 0.1 M NaOH

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Incubators/water baths set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Photostability chamber or a light source

2. Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • For each condition, dilute the stock solution to a final concentration of 50 µg/mL in the respective stress solution (e.g., pH 4.0 buffer). Prepare a control sample diluted in a neutral, stable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • Stress Conditions (Incubate for 24-48 hours, with time points at 0, 4, 8, 12, 24, 48 hours):

    • Acid Hydrolysis: Incubate in 0.1 M HCl at 40°C.

    • Base Hydrolysis: Incubate in 0.1 M NaOH at 40°C.

    • Oxidation: Incubate in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the solution (in a stable buffer like pH 7.4) at 60°C.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, take an aliquot of each stressed sample.

    • Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

    • Monitor the chromatograms for the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

3. Data Presentation:

Summarize the percentage of this compound remaining at each time point for each condition in a table.

Example Stability Data Table (Hypothetical)

ConditionTime (hours)% this compound Remaining
Control (4°C, dark) 0100
2499.5
4899.1
0.1 M HCl (40°C) 0100
2485.2
4872.3
0.1 M NaOH (40°C) 0100
2460.1
4845.8
3% H₂O₂ (25°C) 0100
2435.7
4815.4
Photostability 0100
2478.9
4865.1

This technical support guide provides a framework for understanding and mitigating the potential instability of this compound. Due to the lack of specific published data, researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

References

Strategies to minimize Aspochracin degradation in field applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspochracin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in field applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in field applications?

A1: this compound is a cyclotripeptide with an octatrienoic acid side chain, known for its insecticidal properties. Its complex structure, featuring both a peptide ring and a conjugated polyene system, makes it susceptible to degradation under typical environmental conditions encountered in the field. Key concerns include exposure to sunlight (UV radiation), fluctuations in temperature and pH, and oxidative stress, all of which can lead to a loss of biological activity.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:

  • Photodegradation: The octatrienoic acid side chain, a polyene, can be easily degraded by UV radiation from sunlight. This process often involves photo-oxidation and isomerization, which disrupts the conjugated system essential for its insecticidal activity.[1][2][3]

  • Hydrolysis: The cyclic peptide backbone contains amide bonds that can be broken through hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the peptide ring and loss of the molecule's specific three-dimensional structure. Peptides are generally most stable in a slightly acidic to neutral pH range.[4][5][6][7]

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of the peptide bonds in this compound's cyclic structure is highly dependent on pH.[4][5][6] Extreme pH conditions (both highly acidic and highly alkaline) will accelerate the rate of degradation. For formulation development, it is crucial to maintain the pH within a range that minimizes this hydrolytic cleavage. The optimal pH for stability should be determined experimentally, but a starting point for investigation would be in the slightly acidic to neutral range (pH 4-7).

Q4: What is the impact of temperature on this compound's stability?

A4: Elevated temperatures can significantly increase the rate of both hydrolytic and oxidative degradation of this compound.[8] This is a critical consideration for the storage of both the technical material and the final formulation, as well as for its performance in hot climates. Long-term storage at low temperatures (e.g., -20°C) in a lyophilized state is recommended to minimize degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of insecticidal activity in the field after application. Photodegradation due to sun exposure.1. Incorporate a UV protectant into your formulation (see Table 2 ).2. Consider a controlled-release formulation (e.g., microencapsulation) to shield this compound from direct light exposure.3. Apply during periods of lower UV intensity (e.g., early morning or late evening).
Hydrolysis due to unfavorable pH on the plant surface or in the spray tank.1. Buffer your formulation to a pH range of 4-7.2. Check the pH of the water used for dilution and adjust if necessary.3. Avoid mixing with highly acidic or alkaline pesticides or adjuvants.
Thermal Degradation from high ambient temperatures.1. Use a formulation with enhanced thermal stability (e.g., encapsulation in a thermally stable polymer).2. Store the product in a cool, dark place before use.
Inconsistent results between lab and field trials. Environmental factors not accounted for in the lab.1. Incorporate simulated sunlight (UV-A and UV-B) into your lab-based stability studies.2. Test stability on different leaf surfaces to check for interactions.3. Conduct small-scale field trials under varying weather conditions.
Formulation shows signs of physical instability (e.g., precipitation, phase separation). Incompatibility of components or degradation of the active ingredient.1. Re-evaluate the compatibility of all formulation components (solvents, adjuvants, stabilizers).2. Analyze the precipitate to determine if it is degraded this compound.3. Conduct an accelerated stability study on the formulation (see Experimental Protocol 1 ).

Data on this compound Stability (Illustrative)

Note: The following data is illustrative and based on the expected behavior of similar compounds. Specific experimental data for this compound should be generated for accurate formulation development.

Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Solution after 14 Days

pHTemperatureThis compound Remaining (%)
325°C75%
525°C92%
725°C88%
925°C65%
54°C98%
540°C60%
554°C35%

Table 2: Efficacy of Formulation Strategies in Preventing Photodegradation

Formulation BaseAdditive (0.5% w/v)This compound Remaining (%) after 8h Simulated Sunlight
Aqueous SolutionNone25%
Aqueous SolutionUV Absorber (e.g., Benzophenone derivative)60%
Aqueous SolutionRadical Scavenger (e.g., Ascorbic Acid)45%
Polyurea MicrocapsulesNone85%
Polyurea MicrocapsulesUV Absorber + Radical Scavenger95%

Key Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

This protocol is adapted from the EPA guidelines for assessing the stability of pesticide formulations over a shorter period by using elevated temperatures.[9][10][11]

Objective: To determine the stability of an this compound formulation under accelerated storage conditions.

Materials:

  • This compound formulation

  • Commercial-grade packaging for the formulation

  • Temperature-controlled oven (54°C ± 2°C)

  • HPLC system with a C18 column for this compound quantification[12][13][14][15]

  • Reference standard of pure this compound

Methodology:

  • Package the this compound formulation in its proposed commercial packaging.

  • Take an initial sample (Time 0) and determine the exact concentration of this compound using a validated HPLC method.

  • Place the packaged samples in a temperature-controlled oven at 54°C.

  • After 14 days, remove the samples from the oven and allow them to cool to room temperature.

  • Visually inspect the samples for any physical changes such as phase separation, color change, or precipitation.

  • Determine the final concentration of this compound in the samples using the same HPLC method.

  • Calculate the percentage of this compound remaining and compare it to the initial concentration.

Acceptance Criteria: A loss of active ingredient of less than 5-10% is generally considered acceptable.

Protocol 2: Stress Testing for pH and Photostability

Objective: To evaluate the impact of pH and light on the degradation of this compound.

Materials:

  • Pure this compound

  • A series of buffers (e.g., pH 3, 5, 7, 9)

  • Solar simulator or UV lamp with controlled irradiance

  • Quartz cuvettes or other UV-transparent containers

  • HPLC system

Methodology:

Part A: pH Stability

  • Prepare solutions of this compound at a known concentration in each of the different pH buffers.

  • Divide each solution into two sets. One set is stored in the dark at a constant temperature (e.g., 25°C), and the other at an elevated temperature (e.g., 40°C).

  • Take samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).

  • Analyze the samples by HPLC to quantify the remaining this compound.

  • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation kinetics.

Part B: Photostability

  • Prepare a solution of this compound in a stable buffer (determined from Part A, e.g., pH 5).

  • Place the solution in a quartz cuvette. Prepare a control sample that is wrapped in aluminum foil to protect it from light.

  • Expose the samples to a controlled light source (solar simulator).

  • Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze all samples (exposed and control) by HPLC.

  • Calculate the percentage of photodegradation by comparing the concentration of the exposed sample to the dark control at each time point.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Photodegradation Photodegradation This compound->Photodegradation UV Light (Sunlight) Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base Catalyzed) Loss of Activity Loss of Activity Photodegradation->Loss of Activity Hydrolysis->Loss of Activity

Fig. 1: Primary degradation pathways for this compound.

cluster_workflow Formulation Stability Workflow start Start: Define Formulation stress_test Stress Testing (pH, Light, Temp) start->stress_test accelerated_test Accelerated Stability (54°C, 14 days) start->accelerated_test analyze Analyze Degradation (HPLC) stress_test->analyze accelerated_test->analyze evaluate Evaluate Results analyze->evaluate optimize Optimize Formulation (Add Stabilizers) evaluate->optimize Unstable end End: Stable Formulation evaluate->end Stable optimize->start

Fig. 2: Workflow for developing a stable this compound formulation.

cluster_logic Strategies to Minimize this compound Degradation asp This compound Degradation cat1 Formulation Approach asp->cat1 cat2 Application Strategy asp->cat2 sub1 Controlled Release (e.g., Microencapsulation) cat1->sub1 sub2 Addition of Stabilizers cat1->sub2 sub3 pH Buffering cat1->sub3 sub4 Timing of Application (Low UV) cat2->sub4 stab1 UV Protectants sub2->stab1 stab2 Antioxidants sub2->stab2

Fig. 3: Logic diagram of stabilization strategies.

References

Addressing batch-to-batch variability in Aspochracin production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers experiencing batch-to-batch variability in the production of Aspochracin, a cyclotripeptide secondary metabolite from Aspergillus ochraceus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent or low yields of this compound.

Q1: My Aspergillus ochraceus culture shows good biomass growth, but the this compound yield is very low or absent. What are the likely causes?

A1: This is a common issue known as growth-product decoupling. Secondary metabolism, which produces this compound, is often triggered by specific nutrient limitations or stress conditions and does not always correlate directly with high biomass. Here are the primary factors to investigate:

  • Nutrient Repression: High concentrations of readily available carbon (like glucose) or nitrogen sources can suppress the genes responsible for secondary metabolite production. The fungus will prioritize growth (primary metabolism) over producing compounds like this compound.

  • Suboptimal Induction: The biosynthetic gene cluster for this compound may not be activated. This can be due to an incorrect pH, lack of specific precursor amino acids, or absence of trace elements required by the synthesizing enzymes (Nonribosomal Peptide Synthetases - NRPSs).

  • Incorrect Harvest Time: this compound production is typically highest during the stationary phase of growth. Harvesting too early (during the exponential growth phase) or too late (during the death phase where the product may be degraded) will result in low yields.

  • Inadequate Aeration: Oxygen levels are critical. Insufficient dissolved oxygen can limit the energy available for the complex biosynthesis of this compound.

Q2: I'm observing significant variability in this compound yield from one batch to another, even when using the same protocol. What should I check?

A2: Batch-to-batch inconsistency is often due to subtle variations in initial conditions or process parameters. A systematic check is crucial:

  • Inoculum Quality and Consistency: The age, concentration, and physiological state of the spore or mycelial inoculum are critical. An inconsistent inoculum will lead to variable growth kinetics and, consequently, variable product formation. Ensure your inoculum preparation is highly standardized.

  • Media Preparation: Minor variations in the weight of components, the quality of water, or the final pH after autoclaving can have a significant impact. Calibrate your scales and pH meter regularly and use a consistent source of reagents.

  • Strain Stability: Fungal strains can undergo genetic drift or spontaneous mutation over successive subcultures, potentially leading to a decrease in their ability to produce secondary metabolites. It is advisable to return to a frozen stock (spore suspension or mycelial fragments in glycerol) after a defined number of passages.

  • Physical Parameter Control: Ensure that temperature, agitation speed, and aeration rates are identical across all batches. Small deviations can alter fungal morphology and metabolic activity.

Q3: What are the most critical media components to optimize for improving this compound yield?

A3: The type and concentration of carbon and nitrogen sources, and specifically their ratio (C:N ratio), are paramount for nonribosomal peptide production.

  • Carbon Source: While glucose supports rapid growth, a more slowly metabolized carbon source like sucrose (B13894) or glycerol (B35011) may lead to better secondary metabolite production by avoiding strong catabolite repression.

  • Nitrogen Source: Complex nitrogen sources like yeast extract or peptone often provide not only nitrogen but also essential precursors, vitamins, and trace elements that can enhance production compared to simple inorganic sources like ammonium (B1175870) nitrate.[1]

  • C:N Ratio: A high C:N ratio, indicating nitrogen limitation, is often a trigger for secondary metabolism in fungi.[2][3] Systematic evaluation of different C:N ratios is a key optimization step.

  • Precursors: this compound is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine. Supplementing the medium with these amino acids, particularly L-ornithine which is less common, could potentially boost yields.

Q4: How does pH affect the fermentation process?

A4: The pH of the culture medium has a dual effect: it influences fungal growth and directly affects the activity of the biosynthetic enzymes and the stability of the final product. The optimal pH for growth may not be the same as the optimal pH for this compound production. For many Aspergillus species, secondary metabolite production is favored in slightly acidic to neutral initial pH conditions (pH 4.0 - 6.5). It is important to monitor the pH throughout the fermentation, as fungal metabolism can cause significant shifts.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of various culture parameters on secondary metabolite production in Aspergillus species. While this data is not exclusively for this compound, it illustrates the principles of fermentation optimization.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield

Carbon Source (40 g/L)Nitrogen Source (10 g/L)Biomass (g/L)Representative Metabolite Yield (mg/L)
GlucoseYeast Extract18.545.2
SucroseYeast Extract16.2110.8
FructoseYeast Extract17.195.3
SucrosePeptone15.8125.5
SucroseAmmonium Nitrate14.560.1
SucroseCasein Peptone16.0132.0

Data is illustrative, based on typical optimization results for Aspergillus secondary metabolites.[2]

Table 2: Effect of C:N Ratio and Initial pH on Secondary Metabolite Yield

Carbon (Sucrose, g/L)Nitrogen (Yeast Extract, g/L)C:N Ratio (approx.)Initial pHBiomass (g/L)Representative Metabolite Yield (mg/L)
401010:15.516.2110.8
60530:15.514.8185.4
80450:15.513.5210.2
80450:14.512.9195.7
80450:16.513.8170.1

Data is illustrative, demonstrating the common trend of increased secondary metabolite production at higher C:N ratios under nitrogen-limiting conditions.[2][3]

Visualizations

Troubleshooting_Workflow start Low or No This compound Yield check_growth Is Biomass Growth Normal? start->check_growth poor_growth Poor Growth check_growth->poor_growth No good_growth Good Growth, Low Product (Decoupling) check_growth->good_growth Yes check_inoculum Standardize Inoculum (Age, Concentration) poor_growth->check_inoculum check_media Verify Media Composition and Sterilization poor_growth->check_media check_params Check Physical Parameters (Temp, pH, Agitation) poor_growth->check_params check_repression Test Lower C/N Ratios (Nutrient Repression) good_growth->check_repression check_time Optimize Harvest Time (Time-course Study) good_growth->check_time check_induction Optimize pH and Aeration (Induction Conditions) good_growth->check_induction check_strain Check Strain Viability (Return to Frozen Stock) good_growth->check_strain

Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing & Analysis spore_stock Spore Stock (-80°C Glycerol) seed_culture Seed Culture (e.g., PDB, 72h) spore_stock->seed_culture production_culture Production Culture (Submerged Fermentation) seed_culture->production_culture Inoculate monitoring Monitor pH, DO, Biomass, Substrate production_culture->monitoring harvest Harvest (Stationary Phase) monitoring->harvest separation Separate Mycelia & Broth (Filtration) harvest->separation extraction Solvent Extraction of Broth (EtOAc) separation->extraction analysis HPLC Analysis (Quantification) extraction->analysis

General experimental workflow for this compound production.

Biosynthesis_Pathway cluster_domains NRPS Domains cluster_precursors Precursors NRPS A T C A T C A T C Me Te This compound This compound (Cyclotripeptide) NRPS:f10->this compound A A: Adenylation (Amino Acid Activation) T T: Thiolation (Peptidyl Carrier) C C: Condensation (Peptide Bond Formation) Me Me: Methyltransferase (N-methylation) Te Te: Thioesterase (Cyclization & Release) Orn L-Ornithine Orn->NRPS:f0 Ala L-Alanine Ala->NRPS:f3 Val L-Valine Val->NRPS:f6

Conceptual diagram of the this compound NRPS assembly line.

Experimental Protocols

Protocol 1: Preparation of Aspergillus ochraceus Spore Stock and Seed Culture

Objective: To create a standardized, cryopreserved spore stock for consistent inoculum and to prepare a liquid seed culture for inoculating the production fermenter.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water with 0.1% (v/v) Tween 80

  • Sterile 40% (v/v) glycerol solution

  • Sterile glass beads or cell scraper

  • Sterile cryovials

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) Broth

Procedure:

  • Spore Stock Preparation: a. Inoculate a PDA plate with A. ochraceus and incubate at 28°C for 7-10 days until heavy sporulation is observed. b. Aseptically add 10 mL of sterile 0.1% Tween 80 water to the plate. c. Gently dislodge the spores from the mycelial mat using a sterile cell scraper or by swirling with sterile glass beads. d. Transfer the resulting spore suspension to a sterile centrifuge tube. e. Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final glycerol concentration of 20%. f. Aliquot 1 mL of the suspension into cryovials. Store immediately at -80°C. These are your master stocks.

  • Seed Culture Preparation: a. Aseptically add 100 µL of the thawed spore stock to 100 mL of PDB or YES broth in a 500 mL Erlenmeyer flask. b. Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours. c. The resulting culture, characterized by dispersed mycelial pellets, is the seed culture.

Protocol 2: Submerged Fermentation for this compound Production

Objective: To cultivate A. ochraceus in a liquid medium under controlled conditions to maximize the production of this compound.

Materials:

  • Production Medium (e.g., Sucrose 80 g/L, Yeast Extract 4 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L)

  • Sterile baffled Erlenmeyer flasks or a laboratory fermenter

  • 72-hour-old seed culture from Protocol 1

Procedure:

  • Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature. Adjust the initial pH to 5.5 using sterile 1M HCl or 1M NaOH if necessary.

  • Inoculate the production medium with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 95 mL of production medium).

  • Incubate the culture at 28°C with agitation (200 rpm) for 7-10 days. If using a bioreactor, maintain a dissolved oxygen (DO) level above 20% by controlling agitation and aeration.

  • Withdraw samples aseptically every 24 hours to monitor biomass (dry cell weight), pH, substrate consumption, and this compound production (using Protocol 3).

Protocol 3: Extraction and Quantification of this compound

Objective: To extract this compound from the fermentation broth and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: a. At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. b. Measure the volume of the cell-free supernatant (broth). c. Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. d. Shake vigorously for 2 minutes and allow the layers to separate. e. Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times. f. Pool the organic extracts and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Quantification by HPLC: a. Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1-5 mL). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 10-20 µL of the sample onto a C18 reverse-phase column. d. Elute the sample using a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid). A typical gradient might run from 20% to 100% acetonitrile over 30 minutes. e. Monitor the elution at a wavelength of approximately 220 nm. f. Quantify the this compound peak by comparing its area to a standard curve prepared with a purified this compound standard of known concentrations. The final yield is typically reported in mg/L of culture broth.

References

Enhancing the efficiency of Aspochracin chemical synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Aspochracin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, a cyclotripeptide with an octatrienoic acid side chain, typically follows a convergent approach. This involves three main stages:

  • Linear Tripeptide Synthesis: Solid-phase peptide synthesis (SPPS) or solution-phase synthesis is used to assemble the linear tripeptide precursor, Boc-N-Me-L-Val-N-Me-L-Ala-L-Orn(Z)-OH.

  • Side-Chain Coupling: The (2E,4E,6E)-octa-2,4,6-trienoic acid side chain is coupled to the δ-amino group of the ornithine residue of the linear tripeptide.

  • Macrocyclization: The linear precursor is cyclized to form the cyclic tripeptide backbone.

Q2: What are the main challenges in the synthesis of the this compound backbone?

A2: The primary challenges include the coupling of N-methylated amino acids, which are sterically hindered, and the potential for racemization during activation. The macrocyclization step can also be low-yielding due to competing oligomerization reactions.

Q3: How can I improve the yield of the macrocyclization step?

A3: To improve macrocyclization yield, it is crucial to work at high dilution (typically 0.1-1 mM) to favor intramolecular over intermolecular reactions. The choice of coupling reagent and solvent is also critical. Additionally, incorporating turn-inducing elements in the peptide backbone can pre-organize the linear precursor for cyclization, though this is less straightforward with a small cyclic peptide like this compound.

Q4: What are common issues encountered when attaching the octatrienoic acid side chain?

A4: The octatrienoic acid side chain is a conjugated system that can be sensitive to certain reaction conditions. Incomplete coupling can be an issue due to the steric hindrance of the linear peptide. Purification after coupling can also be challenging due to the hydrophobic nature of the acylated peptide.

Troubleshooting Guides

Linear Peptide Synthesis (Boc-N-Me-L-Val-N-Me-L-Ala-L-Orn(Z)-OH)
Problem Possible Cause Solution
Low coupling efficiency of N-methylated amino acids Steric hindrance from the N-methyl group and the amino acid side chain.- Use a more reactive coupling reagent such as HATU, HCTU, or PyAOP. - Increase the coupling time and/or temperature. - Use a pseudo-proline dipeptide if applicable in a different context, though not directly for this sequence.
Racemization of amino acids Over-activation of the carboxylic acid.- Use a base with a lower pKa, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). - Add an epimerization-suppressing agent like HOBt or OxymaPure. - Lower the reaction temperature.
Incomplete deprotection of the Boc group Insufficient reaction time or reagent concentration.- Increase the trifluoroacetic acid (TFA) concentration or the reaction time. - Ensure anhydrous conditions.
Side-Chain Acylation

| Problem | Possible Cause | Solution | | :--- | :--- | | Incomplete acylation of the ornithine side chain | Steric hindrance from the peptide backbone. Poor solubility of the peptide or the fatty acid. | - Use a highly efficient coupling reagent like HATU or COMU. - Perform the reaction in a solvent that dissolves both components well, such as DMF or a mixture of DMF and DCM. - Increase the excess of the octatrienoic acid and coupling reagents. | | Side reactions involving the triene system | Use of harsh reaction conditions. | - Employ mild coupling conditions. - Avoid strong acids or bases that could isomerize the double bonds. |

Macrocyclization
Problem Possible Cause Solution
Low yield of the cyclic monomer, high amount of linear peptide remaining Unfavorable conformation of the linear precursor. Inefficient coupling reagent.- Screen different solvents to find one that promotes a cyclization-competent conformation. - Use a highly efficient coupling reagent (e.g., HATU, PyBOP). - Cautiously increase the reaction temperature.
Formation of high molecular weight oligomers Reaction concentration is too high.- Perform the reaction under high dilution conditions (0.1-1 mM). - Use a syringe pump for the slow addition of the linear peptide to the reaction mixture.
Epimerization at the C-terminal residue during cyclization Over-activation of the C-terminal carboxyl group.- Use an additive like HOAt or HOBt. - Choose a coupling reagent known for low racemization. - Lower the reaction temperature.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Coupling

Coupling ReagentAdditiveBaseTypical Yield (%)Reference
HBTUHOBtDIPEA75-85General Peptide Synthesis Literature
HATUHOAtDIPEA90-98General Peptide Synthesis Literature
PyAOPNoneDIPEA92-99General Peptide Synthesis Literature
COMUNoneDIPEA90-97General Peptide Synthesis Literature

Table 2: Effect of Concentration on Macrocyclization Yield

Concentration (mM)Yield of Monomer (%)Yield of Dimer/Oligomer (%)
1020-3070-80
150-6040-50
0.170-8020-30

Experimental Protocols

Protocol 1: Synthesis of the Linear Tripeptide Precursor
  • Resin Preparation: Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-L-Orn(Z)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Coupling of N-Me-L-Ala: Dissolve Fmoc-N-Me-L-Ala-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Boc-N-Me-L-Val-OH.

  • Cleavage from Resin: Cleave the peptide from the resin using a solution of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.

Protocol 2: Macrocyclization of the Linear Peptide
  • Preparation of Peptide Solution: Dissolve the purified linear peptide in DMF to a concentration of 10 mM (stock solution).

  • Reaction Setup: In a separate flask, add a large volume of DMF containing HATU (1.2 eq) and DIPEA (4 eq).

  • Slow Addition: Add the peptide stock solution to the reaction flask dropwise over 4 hours using a syringe pump. The final concentration should be approximately 0.5 mM.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up and Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure and purify the crude cyclic peptide by RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Start linear_peptide 1. Linear Peptide Synthesis (SPPS) start->linear_peptide side_chain_coupling 2. Side-Chain Coupling linear_peptide->side_chain_coupling deprotection 3. Global Deprotection side_chain_coupling->deprotection cyclization 4. Macrocyclization deprotection->cyclization purification 5. Final Purification (HPLC) cyclization->purification end_product This compound purification->end_product

Caption: A streamlined workflow for the total synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Macrocyclization start Low Cyclization Yield check_oligomers Check for Oligomers by LC-MS start->check_oligomers high_oligomers High Oligomers Detected check_oligomers->high_oligomers Yes low_oligomers Mainly Unreacted Linear Peptide check_oligomers->low_oligomers No solution_concentration Decrease Reaction Concentration (High Dilution) high_oligomers->solution_concentration solution_reagent Screen Coupling Reagents and Solvents low_oligomers->solution_reagent

Caption: A decision tree for troubleshooting low yields in the macrocyclization step.

Technical Support Center: Aspochracin Insect Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on developing insect resistance management strategies for aspochracin (B153754). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known insecticidal activity?

This compound is a cyclotripeptide mycotoxin originally isolated from the fungus Aspergillus ochraceus.[1][2][3] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, and possesses an octatrienoic acid side chain that is crucial for its biological activity.[1][2][3] this compound has demonstrated contact toxicity against the larvae and eggs of the silkworm (Bombyx mori) and causes paralysis in larvae of the fall webworm (Hyphantria cunea) at a minimal concentration of 17 μg/g when injected.

Q2: What is the proposed mode of action of this compound in insects?

The precise mode of action of this compound is not yet fully elucidated in publicly available research. However, based on its chemical structure (a cyclic peptide) and observed paralytic effects, it is hypothesized to be a neurotoxin. Potential targets could include ion channels, receptors, or enzymes within the insect's nervous system. The disruption of normal nerve function would lead to the observed paralysis and subsequent mortality. Further research is required to identify the specific molecular target.

Q3: What are the likely mechanisms of insect resistance to this compound?

While no specific resistance mechanisms to this compound have been documented, insects have evolved a range of general resistance mechanisms to other insecticides that could potentially confer resistance to this compound. These can be broadly categorized as:

  • Target-site insensitivity: Mutations in the gene encoding the target protein could alter its structure, reducing the binding affinity of this compound. This is a common mechanism of resistance to many insecticides that have a specific target site.

  • Metabolic resistance: Insects may evolve enhanced metabolic detoxification pathways to break down or sequester this compound before it can reach its target site. The primary enzyme families involved in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).

  • Reduced penetration: Changes in the composition and thickness of the insect cuticle could slow down the absorption of this compound, allowing more time for metabolic detoxification.

  • Increased efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cells, reducing its intracellular concentration at the target site.

Q4: How can I begin to investigate potential this compound resistance in my insect population?

The first step is to establish a baseline susceptibility of a known susceptible insect population. This is typically done through dose-response bioassays to determine the concentration of this compound that causes 50% mortality (LC50) or paralysis (EC50). Once this baseline is established, the same bioassay can be used to test field-collected populations or laboratory-selected strains. A significant increase in the LC50/EC50 value compared to the susceptible population would indicate the development of resistance.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during this compound resistance research.

Problem Possible Cause(s) Troubleshooting Steps
High variability in bioassay results. 1. Inconsistent this compound formulation and application.2. Heterogeneous insect population (age, developmental stage, genetic background).3. Unstable environmental conditions during the bioassay (temperature, humidity, photoperiod).1. Ensure this compound is fully dissolved in a suitable solvent and applied uniformly. Use a positive control with a known insecticide to check application consistency.2. Use a synchronized cohort of insects of the same age and developmental stage. For baseline studies, use a well-characterized susceptible laboratory strain.3. Maintain and record consistent environmental conditions throughout the experiment.
No mortality observed even at high concentrations of this compound. 1. Incorrect this compound formulation or degradation.2. The insect species being tested is naturally tolerant to this compound.3. Development of extremely high levels of resistance in the test population.1. Verify the purity and integrity of the this compound compound. Prepare fresh solutions for each experiment.2. Test a different, known-susceptible insect species to confirm the bioactivity of your this compound stock.3. If high resistance is suspected, use synergists (e.g., PBO for P450s, DEF for esterases) in your bioassays to see if resistance can be overcome. This can provide clues about the resistance mechanism.
Sub-lethal effects (e.g., paralysis, reduced feeding) are observed, but not mortality. 1. The observation period is too short.2. The primary effect of this compound at the tested concentrations is not lethal but debilitating.1. Extend the observation period of the bioassay (e.g., 48, 72, or 96 hours) to see if delayed mortality occurs.2. Quantify the sub-lethal effects as an endpoint in your bioassay (e.g., paralysis rate, feeding inhibition). These can be sensitive indicators of this compound's effect.
Difficulty in identifying the molecular mechanism of resistance. 1. The resistance mechanism is complex and involves multiple genes (polygenic).2. The mechanism is novel and not one of the commonly known resistance pathways.1. Employ transcriptomic (RNA-seq) or proteomic approaches to compare gene expression between susceptible and resistant strains to identify candidate genes.2. Perform genetic crosses between resistant and susceptible strains to determine the genetic basis of resistance (e.g., dominant/recessive, monogenic/polygenic).

Section 3: Experimental Protocols

Protocol: Dose-Response Bioassay for this compound (Topical Application)

Objective: To determine the lethal concentration (LC50) of this compound for a target insect species.

Materials:

  • This compound

  • Acetone (B3395972) (or another suitable solvent)

  • Micropipette (1-10 µl)

  • Third-instar larvae of the target insect

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Insect diet

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/ml).

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations. Include a solvent-only control.

  • Insect Preparation:

    • Select healthy, uniform-sized third-instar larvae.

    • Anesthetize the larvae by chilling them on ice for 5-10 minutes.

  • Topical Application:

    • Apply 1 µl of each this compound dilution to the dorsal thorax of each larva using a micropipette.

    • Use 20-30 larvae per concentration.

    • For the control group, apply 1 µl of acetone only.

  • Incubation:

    • Place the treated larvae in Petri dishes lined with filter paper and containing a small amount of insect diet.

    • Incubate at conditions optimal for the insect species (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection:

    • Assess mortality at 24, 48, and 72 hours post-application. Consider larvae that are unable to move when prodded with a fine brush as dead.

    • Record the number of dead larvae for each concentration.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol: Synergist Bioassay to Investigate Metabolic Resistance

Objective: To determine if metabolic enzymes (P450s, esterases) are involved in this compound resistance.

Materials:

  • This compound

  • Piperonyl butoxide (PBO) - a P450 inhibitor

  • S,S,S-tributyl phosphorotrithioate (DEF) - an esterase inhibitor

  • Acetone

  • Resistant and susceptible insect strains

  • Materials for topical application bioassay (as described above)

Procedure:

  • Synergist Pre-treatment:

    • Determine a sub-lethal concentration of PBO and DEF for the insect strain.

    • Topically apply the sub-lethal dose of the synergist (e.g., 1 µl of PBO or DEF solution in acetone) to the larvae.

    • For the control group, apply acetone only.

    • Wait for 1-2 hours before applying this compound.

  • This compound Application:

    • Perform a dose-response bioassay with this compound as described in Protocol 3.1 on the synergist-pre-treated larvae.

  • Data Analysis:

    • Calculate the LC50 of this compound in the presence and absence of the synergist.

    • Calculate the Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound + synergist.

    • An SR value significantly greater than 1 suggests the involvement of the targeted enzyme class in resistance.

Section 4: Visualizations

cluster_0 Hypothesized this compound Mode of Action This compound This compound TargetSite Molecular Target (e.g., Ion Channel, Receptor) This compound->TargetSite Binds to NerveSignal Disruption of Nerve Signaling TargetSite->NerveSignal Leads to Paralysis Paralysis & Mortality NerveSignal->Paralysis

Caption: Hypothesized signaling pathway for this compound's insecticidal action.

cluster_1 Potential Mechanisms of Insect Resistance to this compound cluster_2 Resistance Mechanisms Aspochracin_entry This compound Enters Insect Body ReducedPenetration Reduced Cuticular Penetration Aspochracin_entry->ReducedPenetration MetabolicDetox Metabolic Detoxification (P450s, GSTs, CCEs) Aspochracin_entry->MetabolicDetox TargetSite This compound Reaches Target Site Aspochracin_entry->TargetSite NoEffect Reduced or No Insecticidal Effect ReducedPenetration->NoEffect MetabolicDetox->NoEffect TargetSiteMutation Target-Site Mutation TargetSiteMutation->NoEffect IncreasedEfflux Increased Efflux (ABC Transporters) IncreasedEfflux->NoEffect TargetSite->TargetSiteMutation TargetSite->IncreasedEfflux

Caption: Overview of potential insect resistance mechanisms against this compound.

cluster_0 Experimental Workflow for this compound Resistance Monitoring start Collect Insect Population from the Field bioassay Perform Dose-Response Bioassay with this compound start->bioassay lc50 Calculate LC50 and Compare to Susceptible Baseline bioassay->lc50 decision Is LC50 Significantly Higher? lc50->decision susceptible Population is Susceptible decision->susceptible No resistant Resistance is Suspected decision->resistant Yes mechanism Investigate Resistance Mechanism (Synergist Assays, Molecular Studies) resistant->mechanism strategy Develop Resistance Management Strategy mechanism->strategy

References

Refining analytical methods for sensitive Aspochracin detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Aspochracin in complex matrices. Given the limited availability of specific analytical methods for this compound, this guide also draws upon established principles for the analysis of other cyclic hexapeptide mycotoxins and fungal secondary metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound. 3. Column Contamination: Buildup of matrix components on the analytical column. 4. Degraded Column: Loss of stationary phase or creation of voids in the column bed.1. Dilute the sample extract. 2. Adjust the mobile phase pH. Since this compound contains a basic ornithine residue, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point. 3. Implement a more rigorous sample clean-up procedure. Use a guard column and flush the column with a strong solvent after each analytical batch. 4. Replace the analytical column.
Low Sensitivity/Poor Signal Intensity 1. Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[1][2][3][4] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other MS settings. 3. Inefficient Extraction: Poor recovery of this compound from the sample matrix. 4. Analyte Degradation: this compound may be unstable under the extraction or storage conditions.1. Improve sample clean-up using solid-phase extraction (SPE) or immunoaffinity columns. Dilute the sample extract to reduce the concentration of interfering compounds. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. 2. Optimize MS parameters by infusing a standard solution of this compound and systematically adjusting settings to maximize signal intensity. 3. Experiment with different extraction solvents and techniques (e.g., ultrasonication, accelerated solvent extraction). 4. Investigate the stability of this compound in different solvents and at various temperatures. Store extracts at low temperatures and in the dark.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or mass spectrometer. 3. Inadequate Sample Clean-up: High levels of matrix components being injected into the system.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the entire LC-MS system with a series of solvents of increasing polarity (e.g., isopropanol, methanol (B129727), water). 3. Enhance the sample preparation procedure to remove more of the matrix.
Inconsistent Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample clean-up between samples. 2. Fluctuations in Instrument Performance: Drifting of MS sensitivity or retention time shifts. 3. Use of an Inappropriate Internal Standard: The internal standard may not adequately compensate for variations.1. Standardize and automate the sample preparation workflow as much as possible. 2. Allow the LC-MS system to equilibrate thoroughly. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. 3. Select a stable isotope-labeled internal standard for this compound if available. If not, choose a structural analog with similar chemical properties and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What is a suitable extraction solvent for this compound from complex matrices like animal feed?

A1: A common starting point for the extraction of mycotoxins from feed is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) with a small amount of acid (e.g., 0.1-1% formic acid). The acetonitrile helps to precipitate proteins, while the water ensures the extraction of more polar compounds. The acidic modifier can improve the extraction efficiency of basic compounds like this compound.

Q2: How can I minimize matrix effects when analyzing this compound in complex matrices?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[1][2][3][4] To minimize them, consider the following:

  • Effective Sample Clean-up: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, mixed-mode cation exchange) to remove interfering compounds.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect on ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Q3: What type of analytical column is recommended for this compound analysis?

A3: A reversed-phase C18 column is a good choice for the analysis of this compound. These columns provide good retention and separation for moderately polar compounds. A column with a smaller particle size (e.g., sub-2 µm) can offer higher resolution and sensitivity.

Q4: What are the key mass spectrometry parameters to optimize for sensitive this compound detection?

A4: For sensitive detection using a triple quadrupole mass spectrometer, you should optimize the following in Multiple Reaction Monitoring (MRM) mode:

  • Precursor Ion: The m/z of the protonated molecule of this compound, [M+H]⁺.

  • Product Ions: Select at least two stable and abundant fragment ions for quantification and confirmation.

  • Collision Energy: Optimize the energy applied to fragment the precursor ion to maximize the intensity of the product ions.

  • Cone Voltage (or equivalent): Optimize this parameter to maximize the intensity of the precursor ion.

Q5: Is an internal standard necessary for the quantitative analysis of this compound?

A5: While not strictly essential for semi-quantitative screening, an internal standard is highly recommended for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound that is not present in the samples can be used. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Generic Sample Preparation Protocol for this compound in Animal Feed
  • Sample Homogenization: Grind a representative portion of the feed sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water/formic acid (80:19:1, v/v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Hypothetical LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: (Hypothetical m/z values for [M+H]⁺)

    • This compound: Precursor > Product 1 (quantifier), Precursor > Product 2 (qualifier)

    • Internal Standard: Precursor > Product 1 (quantifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Feed Sample extraction Solvent Extraction (Acetonitrile/Water/Formic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Solid-Phase Extraction (SPE) Clean-up centrifugation->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing report Final Report data_processing->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Insect Cell Membrane receptor Membrane Receptor / Ion Channel ion_flux Disruption of Ion Gradient (e.g., Ca²⁺ influx) receptor->ion_flux Conformational Change This compound This compound (Cyclic Hexapeptide) binding Binding to Receptor This compound->binding binding->receptor downstream Downstream Signaling Cascade ion_flux->downstream apoptosis Cellular Dysfunction & Apoptosis downstream->apoptosis paralysis Paralysis & Insect Mortality apoptosis->paralysis

Caption: Proposed insecticidal mechanism of this compound.

References

Validation & Comparative

Unveiling the Bioactivity Landscape: A Comparative Analysis of Aspochracin and Hexahydroaspochracin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of aspochracin (B153754) and its hydrogenated derivative, hexahydrothis compound, reveals a stark contrast in their biological activities, particularly in their insecticidal properties. This guide delves into the available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.

This compound, a cyclotripeptide metabolite isolated from the fungus Aspergillus ochraceus, has garnered attention for its diverse bioactivities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Structurally, it features a unique octatrienoic acid side chain. Hexahydrothis compound is a derivative of this compound where this unsaturated side chain has been fully hydrogenated. This seemingly subtle structural modification leads to a dramatic loss of insecticidal potency, highlighting the critical role of the octatrienoic acid moiety in this specific biological function.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound and hexahydrothis compound. A significant gap in the literature exists regarding the specific antimicrobial and cytotoxic activities of hexahydrothis compound, limiting a direct quantitative comparison in these areas.

CompoundBioactivityTest Organism/Cell LineMetricValueReference
This compound InsecticidalSilkworm larvae (Bombyx mori)Minimal Effective Concentration17 µg/g[1]
Hexahydrothis compound InsecticidalNot specifiedActivityCompletely lost[2]
This compound AntimicrobialVarious bacteria and fungiMICData not available-
Hexahydrothis compound AntimicrobialVarious bacteria and fungiMICData not available-
This compound CytotoxicVarious cancer cell linesIC50Data not available-
Hexahydrothis compound CytotoxicVarious cancer cell linesIC50Data not available-

The Decisive Role of the Octatrienoic Acid Side Chain

The most striking finding from comparative studies is the complete abolishment of insecticidal activity in hexahydrothis compound.[2] This strongly indicates that the conjugated double bond system within the octatrienoic acid side chain of this compound is indispensable for its insecticidal properties. The saturation of these bonds through hydrogenation in hexahydrothis compound renders the molecule inactive against insects.

cluster_this compound This compound cluster_Hexahydrothis compound Hexahydrothis compound cluster_Bioactivity Bioactivity Comparison This compound Structure Cyclotripeptide Core + Octatrienoic Acid Side Chain Hydrogenation Hydrogenation This compound Structure->Hydrogenation Saturation of double bonds Insecticidal Activity Insecticidal Activity This compound Structure->Insecticidal Activity Hexahydrothis compound Structure Cyclotripeptide Core + Octanoic Acid Side Chain No Insecticidal Activity No Insecticidal Activity Hexahydrothis compound Structure->No Insecticidal Activity Hydrogenation->Hexahydrothis compound Structure

Fig. 1: Structural modification and its impact on insecticidal activity.

Experimental Protocols

The evaluation of the bioactivities of this compound and its derivatives involves specific laboratory procedures. Below are detailed methodologies for key experiments cited in the literature.

Insecticidal Bioassay (Larval Injection)

This method is utilized to determine the direct insecticidal effect of a compound on insect larvae.

Objective: To assess the toxicity of this compound when introduced directly into the hemolymph of the insect.

Materials:

  • Silkworm larvae (Bombyx mori)

  • This compound

  • Solvent (e.g., ethanol (B145695) or dimethyl sulfoxide)

  • Saline solution (e.g., insect Ringer's solution)

  • Micro-syringe

Procedure:

  • Preparation of Test Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted with saline to the desired concentrations.

  • Insect Rearing: Silkworm larvae are reared under controlled conditions of temperature, humidity, and diet.

  • Injection: A precise volume of the test solution is injected into the abdominal proleg of each larva using a micro-syringe. A control group is injected with the saline solution containing the same concentration of the solvent.

  • Observation: The larvae are observed at regular intervals (e.g., 24, 48, and 72 hours) for signs of toxicity, paralysis, and mortality.

  • Data Analysis: The minimal effective concentration causing a specific toxic effect (e.g., paralysis or death) is determined.

A Prepare this compound Solution C Inject Larvae with Solution A->C B Rear Silkworm Larvae B->C D Observe for Toxicity C->D E Determine Minimal Effective Concentration D->E

Fig. 2: Workflow for the insecticidal bioassay via larval injection.
Antimicrobial Bioassay (Broth Microdilution Method)

This assay is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or Hexahydrothis compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Bioassay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (this compound or Hexahydrothis compound)

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Conclusion

The comparative analysis of this compound and hexahydrothis compound underscores the critical importance of the octatrienoic acid side chain for the insecticidal activity of this compound. The complete loss of this activity upon hydrogenation to form hexahydrothis compound provides a clear structure-activity relationship. While this compound is known to possess antimicrobial and cytotoxic properties, a lack of available data for hexahydrothis compound in these areas prevents a comprehensive comparison. Further research is warranted to fully elucidate the bioactivity profile of hexahydrothis compound and to explore the potential of this compound and its analogues in the development of novel therapeutic or agrochemical agents.

References

Aspochracin vs. JBIR-15: A Comparative Analysis of Insecticidal Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Aspochracin and its N-demethylated analog, JBIR-15, both cyclopeptide mycotoxins, have demonstrated notable insecticidal properties. This guide provides a comparative overview of their potency, drawing from available experimental data. While direct comparative studies with comprehensive quantitative data remain limited, this analysis consolidates existing knowledge to inform researchers, scientists, and drug development professionals in the field of insecticide research.

This compound, a metabolite of the fungus Aspergillus ochraceus, has been identified as a contact insecticide effective against the larvae and eggs of the silkworm, Bombyx mori. Its insecticidal activity is intrinsically linked to the chemical structure of its side chain, specifically the presence of a triene moiety. Hydrogenation of this triene to produce hexahydrothis compound results in a significant loss of insecticidal efficacy, highlighting the critical role of this functional group.

JBIR-15, an analog of this compound where the N-methyl alanine (B10760859) is replaced by alanine, has also been noted for its insecticidal potential. However, a detailed quantitative comparison of its potency relative to this compound is not yet available in published literature.

Quantitative Data Summary

A direct comparison of the 50% lethal dose (LD50) or 50% lethal concentration (LC50) for this compound and JBIR-15 is hampered by a lack of publicly available, peer-reviewed data. The following table summarizes the qualitative and semi-quantitative findings on their insecticidal activity.

CompoundTarget InsectMethod of ApplicationObserved EffectQuantitative DataSource
This compound Bombyx mori (Silkworm) - 1st Instar Larvae & EggsContactToxicityNot specified[1]
Hexahydrothis compound Bombyx mori (Silkworm)ContactDiminished insecticidal activityNot applicable[1]
JBIR-15 Not specified in available literatureNot specifiedInsecticidal properties implied by its relation to this compoundNot available[1]

Experimental Protocols

Detailed experimental protocols for the specific insecticidal assays performed on this compound and JBIR-15 are not extensively documented in the available literature. However, based on standard entomological testing, the following methodologies are likely employed to assess insecticidal potency.

Contact Toxicity Bioassay

This method evaluates the toxicity of a compound when it comes into direct contact with the insect's cuticle.

  • Preparation of Test Solutions: this compound and JBIR-15 are dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.

  • Application: A precise volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of the insect larvae using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: The treated insects are transferred to a clean environment with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LD50 value, the dose required to kill 50% of the test population.

Dietary Exposure Bioassay

This method assesses the toxicity of a compound when ingested by the insect.

  • Preparation of Treated Diet: The test compounds are incorporated into the artificial diet of the insects at various concentrations.

  • Feeding: The insects are allowed to feed on the treated diet for a specific duration.

  • Observation and Data Analysis: Similar to the contact toxicity assay, mortality is recorded over time, and the LC50 value (the concentration required to kill 50% of the test population) is calculated.

Visualization of Experimental Workflow and Potential Mechanism

To illustrate the general workflow of an insecticidal bioassay and a hypothesized mechanism of action for these cyclopeptides, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_analysis Data Analysis Compound This compound / JBIR-15 SerialDilutions Serial Dilutions Compound->SerialDilutions Solvent Solvent (e.g., Acetone) Solvent->SerialDilutions Topical Topical Application SerialDilutions->Topical Dietary Dietary Incorporation SerialDilutions->Dietary Insects Test Insects (e.g., Bombyx mori) Topical->Insects Dietary->Insects Mortality Record Mortality Insects->Mortality Probit Probit Analysis Mortality->Probit LD50_LC50 Determine LD50 / LC50 Probit->LD50_LC50

General workflow for insecticidal bioassays.

Given that many cyclopeptide mycotoxins exert their effects by disrupting cell membranes, a plausible, though unconfirmed, mechanism for this compound and JBIR-15 could involve interaction with the insect's cell membranes, leading to loss of integrity and cell death.

Putative_Mechanism cluster_compound Compound cluster_interaction Interaction cluster_effect Effect cluster_outcome Outcome This compound This compound / JBIR-15 Membrane Insect Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption IonLeakage Ion Leakage Disruption->IonLeakage CellDeath Cell Death IonLeakage->CellDeath Paralysis Paralysis CellDeath->Paralysis Mortality Mortality CellDeath->Mortality

Hypothesized mechanism of insecticidal action.

Conclusion

This compound has been established as an insecticidal mycotoxin with activity against Bombyx mori. The structural integrity of its triene side chain is vital for this bioactivity. While JBIR-15, its N-demethylated analog, is also presumed to be insecticidal, a direct quantitative comparison of their potencies is currently unavailable. Further research, including standardized bioassays to determine and compare the LD50 and LC50 values of both compounds against a panel of insect pests, is necessary to fully elucidate their relative insecticidal potential. Understanding their precise mode of action and the specific signaling pathways they may disrupt will be crucial for any future development of these molecules as potential bio-insecticides.

References

A Comparative Analysis of Aspochracin and Other Leading Microbial Bioinsecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of aspochracin (B153754) with other prominent microbial bioinsecticides, including those based on Bacillus thuringiensis (Bt), Beauveria bassiana, Metarhizium anisopliae, and the bacterial-derived spinosad. This document synthesizes available experimental data to offer an objective performance assessment, outlines common experimental protocols, and visualizes key biological pathways.

Executive Summary

This guide presents the available data for these established bioinsecticides to provide a benchmark for evaluating the potential of this compound, while highlighting the critical need for further research to quantify its efficacy and elucidate its mechanism of action.

Data Presentation: Efficacy of Microbial Bioinsecticides

The following tables summarize the lethal concentration (LC50) and lethal time (LT50) values for selected microbial bioinsecticides against various insect pests, as reported in scientific literature. It is important to note that these values can vary significantly based on the specific strain of the microorganism, the formulation of the product, the target insect species and life stage, and the environmental conditions during testing.

A comparative table including this compound cannot be generated at this time due to a lack of available quantitative data. A foundational study reported insecticidal activity of this compound by injection against silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae, with minimal effective concentrations causing paralysis and death at 17 µg/g and 170 µg/g, respectively[1][2]. The same study noted contact toxicity to first instar silkworm larvae and eggs via a dipping method, but did not provide LC50 or LT50 values[3][4].

Table 1: Comparative Efficacy (LC50) of Selected Microbial Bioinsecticides Against Lepidopteran Pests

BioinsecticideTarget PestLC50 ValueReference
Bacillus thuringiensis var. kurstakiSpodoptera litura229.33 µg/ml[5]
Bacillus thuringiensis (CRY1F protein)Spodoptera litura158.37 µg/ml
Beauveria bassiana (Isolate TM)Plutella xylostella2.4 x 10⁷ spores/mL
SpinosadSpodoptera littoralis5.379 ppm
SpinosadPlutella xylostella (3rd instar)0.598 ppm (72h)

Table 2: Comparative Efficacy (LC50 and LT50) of Entomopathogenic Fungi Against Various Pests

BioinsecticideTarget PestLC50 ValueLT50 ValueReference
Beauveria bassiana (Isolate GHA)Plutella xylostella (2nd instar)1.78 x 10⁴ spores/mL-
Metarhizium anisopliaePlutella xylostella (2nd instar)2.78 x 10⁴ spores/mL-
Metarhizium anisopliaeWheat Aphid (Schizaphis graminum)-~4 days (at 1x10⁸ conidia/ml)
Beauveria bassianaWheat Aphid (Schizaphis graminum)-< 3 days (at 1x10⁸ conidia/ml)

Experimental Protocols

The efficacy of bioinsecticides is typically evaluated through standardized laboratory bioassays. These protocols are designed to determine the dose-response relationship and the time course of mortality.

1. General Bioassay Protocol for Entomopathogenic Fungi (e.g., Beauveria bassiana, Metarhizium anisopliae)

  • Fungal Culture and Spore Suspension Preparation:

    • The fungal isolate is cultured on a suitable solid medium (e.g., Potato Dextrose Agar) for 10-14 days to allow for sporulation.

    • Conidia are harvested by scraping the surface of the culture and suspending them in a sterile aqueous solution containing a surfactant (e.g., 0.05% Tween-80) to ensure a uniform suspension.

    • The concentration of viable spores in the suspension is determined using a hemocytometer and adjusted to the desired concentrations for the bioassay.

  • Insect Bioassay (Leaf Dip Method):

    • Leaf discs of the host plant are dipped into the fungal spore suspensions of varying concentrations for a set period (e.g., 10-30 seconds).

    • Control leaf discs are dipped in the surfactant solution without fungal spores.

    • The treated leaf discs are allowed to air dry in a sterile environment.

    • Larvae of the target insect are placed on the treated leaf discs in a controlled environment (e.g., Petri dishes or multi-well plates) with controlled temperature, humidity, and photoperiod.

    • Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-10 days).

    • The LC50 and LT50 values are calculated using probit analysis.

2. General Bioassay Protocol for Bacillus thuringiensis

  • Preparation of Bt Suspensions:

    • Commercial formulations or laboratory-prepared spore-crystal mixtures of B. thuringiensis are suspended in sterile distilled water to create a stock solution.

    • Serial dilutions are prepared to obtain a range of concentrations for the bioassay.

  • Insect Bioassay (Diet Incorporation or Leaf Dip Method):

    • Diet Incorporation: A known volume of each Bt suspension is incorporated into an artificial diet before it solidifies. The diet is then dispensed into rearing containers.

    • Leaf Dip: As described for entomopathogenic fungi, host plant leaves are dipped in the Bt suspensions.

    • Larvae of the target insect are introduced into the containers with the treated diet or leaves.

    • Mortality is assessed after a defined period, typically 48 to 96 hours.

    • LC50 values are determined through probit analysis.

3. General Bioassay Protocol for Spinosad

  • Preparation of Spinosad Solutions:

    • A stock solution of spinosad is prepared by dissolving a known amount of the active ingredient in a suitable solvent, which is then diluted with water.

    • A series of dilutions are made to achieve the desired test concentrations.

  • Insect Bioassay (Topical Application, Ingestion, or Contact):

    • Topical Application: A micro-applicator is used to apply a precise volume of the spinosad solution directly onto the dorsal thorax of the insect.

    • Ingestion: The spinosad solution is incorporated into the insect's diet or applied to leaf discs, as described previously.

    • Contact: The inner surfaces of glass vials or Petri dishes are coated with the spinosad solution and allowed to dry, after which the insects are introduced.

    • Mortality is recorded at regular intervals, and LC50 and LT50 values are calculated.

Signaling Pathways and Modes of Action

This compound

The precise mode of action and the specific signaling pathways affected by this compound in insects have not been elucidated in the available scientific literature. Early studies suggest it causes paralysis, which may indicate a neurotoxic mode of action, but the molecular targets are unknown.

Workflow for a Generic Insecticidal Bioassay

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis culture 1. Culture of Microorganism harvest 2. Harvest Spores/ Toxins culture->harvest suspension 3. Prepare Serial Dilutions harvest->suspension treatment 4. Treatment Application (e.g., Leaf Dip) suspension->treatment exposure 5. Insect Exposure to Treated Substrate treatment->exposure incubation 6. Incubation in Controlled Environment exposure->incubation mortality 7. Record Mortality at Intervals incubation->mortality probit 8. Probit Analysis mortality->probit results 9. Determine LC50 and LT50 probit->results

Caption: A generalized workflow for determining the efficacy of a microbial bioinsecticide.

Bacillus thuringiensis

Bacillus thuringiensis produces crystalline (Cry) and cytolytic (Cyt) proteins that are toxic upon ingestion by susceptible insects.

Bt_Pathway ingestion 1. Ingestion of Spore-Crystal Mixture solubilization 2. Solubilization of Cry Protoxins in Alkaline Midgut ingestion->solubilization activation 3. Proteolytic Activation of Protoxins by Midgut Proteases solubilization->activation binding 4. Toxin Binding to Specific Receptors on Midgut Epithelial Cells activation->binding insertion 5. Insertion of Toxin into Cell Membrane binding->insertion pore 6. Pore Formation insertion->pore lysis 7. Ion Imbalance, Cell Swelling, and Lysis pore->lysis death 8. Gut Paralysis, Septicemia, and Insect Death lysis->death

Caption: Mode of action of Bacillus thuringiensis Cry toxins in susceptible insects.

Beauveria bassiana and Metarhizium anisopliae

These entomopathogenic fungi infect insects by direct penetration of the cuticle.

Fungal_Pathway adhesion 1. Conidia Adhesion to Insect Cuticle germination 2. Germination and Appressorium Formation adhesion->germination penetration 3. Enzymatic and Mechanical Penetration of Cuticle germination->penetration hemocoel 4. Invasion of Hemocoel penetration->hemocoel proliferation 5. Proliferation of Hyphal Bodies (Blastospores) hemocoel->proliferation toxin 6. Production of Insecticidal Toxins proliferation->toxin death 7. Nutrient Depletion, Organ Failure, and Insect Death toxin->death sporulation 8. Mycosis and External Sporulation on Cadaver death->sporulation

Caption: General infection process of entomopathogenic fungi in insects.

Spinosad

Spinosad is a neurotoxin that acts on the insect's nervous system.

Spinosad_Pathway exposure 1. Ingestion or Contact with Spinosad binding 2. Binding to Nicotinic Acetylcholine Receptors (nAChRs) exposure->binding activation 3. Allosteric Activation of nAChRs binding->activation excitation 4. Prolonged Influx of Na+ and Ca2+ Ions activation->excitation hyperexcitation 5. Neuronal Hyperexcitation excitation->hyperexcitation paralysis 6. Involuntary Muscle Contractions and Tremors, Leading to Paralysis hyperexcitation->paralysis death 7. Cessation of Feeding and Death paralysis->death

Caption: Neurotoxic mode of action of spinosad in insects.

Conclusion and Future Directions

While this compound has been identified as a metabolite with insecticidal properties, its potential as a viable bioinsecticide remains largely unquantified in recent scientific literature. The lack of standardized efficacy data (LC50, LT50) and the unknown mode of action are significant hurdles for its development and comparison with established microbial bioinsecticides.

In contrast, Bacillus thuringiensis, Beauveria bassiana, Metarhizium anisopliae, and spinosad are well-characterized bioinsecticides with proven efficacy against a wide range of insect pests. They represent the current benchmarks in microbial pest control.

For this compound to be considered a viable alternative, future research should focus on:

  • Quantitative Efficacy Studies: Conducting standardized bioassays to determine the LC50 and LT50 values of this compound against a panel of economically important insect pests.

  • Direct Comparative Studies: Performing head-to-head efficacy trials comparing this compound with leading commercial bioinsecticides under controlled conditions.

  • Mode of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its insecticidal mechanism. This is crucial for identifying its novelty and potential for resistance management.

  • Formulation and Field Trials: Developing stable formulations of this compound and evaluating their performance under field conditions.

Without these critical data, a comprehensive and objective comparison of this compound's efficacy with other microbial bioinsecticides is not possible.

References

Head-to-head comparison of Aspochracin and synthetic insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel insecticidal compounds with favorable safety profiles and efficacy is a continuous endeavor in crop protection and public health. Aspochracin, a secondary metabolite produced by the fungus Aspergillus ochraceus, has demonstrated insecticidal properties, positioning it as a potential biopesticide.[1] This guide provides a head-to-head comparison of this compound with commonly used synthetic insecticides, offering available experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows.

Performance Data: A Comparative Overview

Quantitative data on the insecticidal efficacy of this compound is limited in publicly available literature. However, a key study demonstrated its potential through direct injection into insects. In contrast, extensive data exists for synthetic insecticides across various application methods.

Table 1: Insecticidal Efficacy of this compound

CompoundTarget Insect(s)Application MethodEfficacy
This compoundSilkworm (Bombyx mori), Fall Webworm (Hyphantria cunea)InjectionCauses paralysis at a minimal concentration of 17 µg/g

Table 2: Insecticidal Efficacy of Selected Synthetic Insecticides

ClassCompoundTarget InsectBioassay MethodLC50 / LD50
Organophosphate ChlorpyrifosSpodoptera frugiperda (Fall Armyworm)Leaf Dip Bioassay199 - 377 mg/L
Organophosphate ChlorpyrifosAedes aegypti (Yellow Fever Mosquito)Topical ApplicationLD50: 3.246 µg/g
Pyrethroid CypermethrinSpodoptera frugiperdaLeaf Dip BioassayLC50: 0.09% (as part of a combination product)
Pyrethroid DeltamethrinAedes aegyptiTopical ApplicationLD50: 0.057 µg/g
Neonicotinoid ImidaclopridMyzus persicae (Green Peach Aphid)Leaf Dip BioassayLC50: 2.619 - 4.5 mg/L

Disclaimer: The efficacy data for this compound was obtained through injection, while the data for synthetic insecticides were determined by contact or feeding bioassays. This difference in methodology prevents a direct, equivalent comparison of potency.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for an injection bioassay, relevant to the this compound data, and a widely used leaf-dip bioassay for synthetic insecticides.

Protocol 1: Insect Injection Bioassay

This method is employed to determine the intrinsic toxicity of a substance by bypassing the insect's outer cuticle.

1. Insect Rearing:

  • Target insects (e.g., late instar larvae of Silkworm or Fall Webworm) are reared under controlled conditions of temperature, humidity, and photoperiod on an appropriate artificial or natural diet.

2. Preparation of Test Substance:

  • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
  • Serial dilutions of the stock solution are prepared to obtain a range of desired concentrations.

3. Injection Procedure:

  • A micro-syringe is used to inject a precise volume of the this compound solution into the insect's hemocoel.
  • Injections are typically administered dorsolaterally into the abdomen.
  • A control group is injected with the solvent alone.

4. Observation and Data Collection:

  • Insects are monitored at regular intervals (e.g., 1, 6, 12, 24 hours) post-injection.
  • The primary endpoint observed is paralysis or mortality.
  • The minimal concentration required to cause a defined effect (e.g., paralysis) in a significant portion of the test population is determined.

Protocol 2: Leaf-Dip Bioassay for Sucking and Chewing Insects

This common method evaluates the toxicity of insecticides upon ingestion and contact.

1. Plant Preparation:

  • Host plant leaves (e.g., cabbage for aphids, corn for armyworms) are excised.

2. Preparation of Insecticide Solutions:

  • The synthetic insecticide is dissolved in a suitable solvent, often with a surfactant to ensure even coating, to create a stock solution.
  • A series of dilutions are prepared to establish a range of concentrations.

3. Leaf Treatment:

  • Leaves are individually dipped into the insecticide solutions for a standardized duration (e.g., 10-30 seconds).
  • Control leaves are dipped in a solution containing only the solvent and surfactant.
  • Treated leaves are allowed to air dry.

4. Insect Exposure:

  • The dried, treated leaves are placed in ventilated containers (e.g., petri dishes with moistened filter paper).
  • A known number of test insects are introduced into each container.

5. Data Analysis:

  • Mortality is assessed at predetermined time points (e.g., 24, 48, 72 hours).
  • The collected data is subjected to probit analysis to calculate the LC50 (the concentration that kills 50% of the test population).

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway of this compound

While the precise molecular target of this compound is not definitively established, many fungal-derived neurotoxic insecticides target insect ion channels. A plausible hypothesis, based on the paralytic effect observed, is the modulation of a key receptor in the insect's nervous system, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), a common target for insecticides.

G cluster_synapse Synaptic Cleft This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Binds to Receptor Ion_Channel Ion Channel nAChR->Ion_Channel Opens Neuron Postsynaptic Neuron Na_Influx Na+ Influx Depolarization Continuous Depolarization Na_Influx->Depolarization Leads to Paralysis Paralysis Depolarization->Paralysis

Caption: Hypothesized neurotoxic pathway of this compound.

Generalized Experimental Workflow for LC50 Determination

The determination of the lethal concentration (LC50) is a fundamental experiment in toxicology to quantify the potency of an insecticide. The following workflow is broadly applicable to various bioassay types.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Insecticide Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Treat_Substrate Treat Substrate (e.g., Leaf-dip, Injection) Serial_Dilutions->Treat_Substrate Control_Group Prepare Control (Solvent Only) Control_Group->Treat_Substrate Introduce_Insects Introduce Test Insects Treat_Substrate->Introduce_Insects Incubate Incubate Under Controlled Conditions Introduce_Insects->Incubate Assess_Mortality Assess Mortality at Time Points (e.g., 24, 48h) Incubate->Assess_Mortality Probit_Analysis Perform Probit Analysis Assess_Mortality->Probit_Analysis Determine_LC50 Determine LC50 Value Probit_Analysis->Determine_LC50

Caption: Workflow for insecticide LC50 determination.

Conclusion

This compound, a metabolite of Aspergillus ochraceus, demonstrates insecticidal activity, causing paralysis upon injection in select insect larvae. This positions it as a molecule of interest for the development of new bio-insecticides. However, a robust, direct comparison with synthetic insecticides is currently hampered by a lack of standardized toxicological data for this compound. The provided data for synthetic insecticides such as organophosphates, pyrethroids, and neonicotinoids, derived from contact and feeding assays, highlight their varying potencies against different pest species.

Future research should prioritize the evaluation of this compound using standardized bioassays (e.g., topical application, leaf-dip, feeding assays) against a broader range of economically important insect pests. Elucidating its precise mode of action will be critical in understanding its potential spectrum of activity, non-target effects, and the likelihood of resistance development. Such data will be essential for a more definitive head-to-head comparison and for determining the viability of this compound as a component of integrated pest management programs.

References

Cross-Species Comparison of Aspochracin's Biological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of Aspochracin, a cyclotripeptide mycotoxin produced by Aspergillus ochraceus, across various species. This document synthesizes available experimental data to facilitate further research and development of this compound.

Overview of this compound

This compound is a secondary metabolite of the fungus Aspergillus ochraceus. Structurally, it is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. The presence of this triene in the side chain is crucial for its biological activity. This compound has demonstrated a range of biological effects, most notably insecticidal activity, as well as antimicrobial and cytotoxic properties.

Comparative Biological Effects of this compound and Related Fungal Metabolites

While specific quantitative data for this compound across a wide range of species and cell lines is limited in publicly available literature, this section presents the existing data for this compound and compares it with other relevant secondary metabolites produced by Aspergillus species. This comparative approach provides a broader context for understanding the potential of this compound.

Insecticidal Activity

This compound has been shown to possess potent insecticidal properties, causing paralysis in the larvae of certain insect species.

Table 1: Insecticidal Activity of this compound

CompoundTarget SpeciesMetricValueReference
This compoundSilkworm (Bombyx mori) larvaeMinimal Concentration for Paralysis17 µg/g[1]
This compoundFall webworm (Hyphantria cunea) larvaeMinimal Concentration for Paralysis17 µg/g[1]
Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Aspergillus Metabolites

CompoundTarget OrganismMIC (µg/mL)Reference
Oxalic Acid (A. niger)Escherichia coli>512
Oxalic Acid (A. niger)Staphylococcus aureus>512
1,5-Dimethyl Citrate hydrochloride ester (A. japonicus)Candida albicans>512
1,5-Dimethyl Citrate hydrochloride ester (A. japonicus)Aspergillus niger>512

Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.

Nematicidal Activity

Specific nematicidal activity data (e.g., LC50) for this compound has not been reported. The following table presents data for other nematicidal compounds produced by Aspergillus species to offer a point of comparison.

Table 3: Nematicidal Activity of Selected Aspergillus Metabolites

CompoundTarget NematodeLC50 (µg/mL)Reference
Oxalic Acid (A. tubingensis)Meloidogyne incognita27.48
1,5-Dimethyl Citrate hydrochloride ester (A. japonicus)Meloidogyne incognitaNot Determined

Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.

Cytotoxic Activity

Quantitative data on the cytotoxic effects (e.g., IC50) of this compound against various cell lines are not specified in the reviewed literature. The table below includes IC50 values for other cytotoxic metabolites from Aspergillus species to provide a comparative framework.

Table 4: Cytotoxic Activity of Selected Aspergillus Metabolites

CompoundCell LineIC50 (µM)Reference
Averufanin (A. carneus)MCF-7 (Breast Cancer)12.5
Averufanin (A. carneus)MDA-MB-231 (Breast Cancer)15.2
Averufanin (A. carneus)OVCAR-3 (Ovarian Cancer)25.8
Ochratoxin A (A. ochraceus)HepG2 (Liver Cancer)4.8
Ochratoxin A (A. ochraceus)A549 (Lung Cancer)7.2

Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of fungal metabolites.

Insect Bioassay (Injection Method)

This protocol is a generalized procedure for determining the insecticidal activity of a compound when administered via injection.

  • Insect Rearing: Larvae of the target insect species (e.g., Bombyx mori, Hyphantria cunea) are reared on an appropriate artificial diet under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark cycle).

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) to create a stock solution. Serial dilutions are then prepared using a saline solution to achieve the desired test concentrations.

  • Injection: A micro-syringe is used to inject a specific volume (e.g., 5-10 µL) of the test solution into the hemocoel of each larva. Control groups are injected with the solvent-saline solution lacking the test compound.

  • Observation: The larvae are observed for signs of paralysis and mortality at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) post-injection.

  • Data Analysis: The minimal concentration of the compound that causes paralysis or the LD50 (lethal dose for 50% of the population) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (microorganism without the compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight. Suspension cells are seeded at a similar density immediately before the assay.

  • Compound Treatment: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathways Involved in Insect Immune Response to Fungal Metabolites

While the specific signaling pathways affected by this compound are not yet elucidated, entomopathogenic fungi and their metabolites are known to interact with the insect's innate immune system. The Toll and Immune Deficiency (Imd) pathways are two of the primary signaling cascades that regulate antimicrobial peptide (AMP) production in insects. It is plausible that this compound may modulate these or other related pathways to exert its insecticidal effect.

Insect_Immune_Signaling cluster_fungal_metabolite Fungal Metabolite (e.g., this compound) cluster_insect_cell Insect Cell cluster_recognition Recognition cluster_toll_pathway Toll Pathway cluster_imd_pathway Imd Pathway cluster_effector Effector Response This compound This compound PRR Pattern Recognition Receptors (PGRPs, GNBPs) This compound->PRR Interaction? Imd_Receptor PGRP-LC/LE This compound->Imd_Receptor Interaction? Paralysis Paralysis This compound->Paralysis Induces Toll_Cascade Serine Protease Cascade PRR->Toll_Cascade Activates Spatzle Spätzle Toll_Cascade->Spatzle Cleaves Toll_Receptor Toll Receptor Spatzle->Toll_Receptor Binds Tube_Pelle Tube/Pelle Complex Toll_Receptor->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus Phosphorylates Dorsal_Dif Dorsal/Dif (NF-κB) Cactus->Dorsal_Dif Degrades AMPs Antimicrobial Peptides (e.g., Drosomycin, Defensin) Dorsal_Dif->AMPs Induces Transcription IMD IMD Imd_Receptor->IMD dFADD dFADD IMD->dFADD Dredd Dredd (Caspase) dFADD->Dredd dTAK1 dTAK1 Dredd->dTAK1 dIKK dIKK Complex dTAK1->dIKK Relish Relish (NF-κB) dIKK->Relish Phosphorylates Relish->AMPs Induces Transcription

Caption: Putative interaction of this compound with insect immune signaling pathways.

Experimental Workflow for Bioactivity Screening of Fungal Metabolites

The following diagram illustrates a general workflow for the screening and characterization of bioactive compounds from fungal cultures.

Bioactivity_Screening_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_screening Primary Bioactivity Screening cluster_purification Purification & Identification cluster_quantification Quantitative Analysis A1 Fungal Culture (e.g., Aspergillus ochraceus) A2 Liquid or Solid Fermentation A1->A2 A3 Extraction of Secondary Metabolites A2->A3 B1 Insecticidal Assay A3->B1 B2 Antimicrobial Assay A3->B2 B3 Cytotoxicity Assay A3->B3 C1 Chromatography (e.g., HPLC) B1->C1 Active Extract B2->C1 Active Extract B3->C1 Active Extract C2 Structure Elucidation (e.g., NMR, MS) C1->C2 D1 Determination of LD50 / MIC / IC50 C2->D1 Pure Compound

Caption: General workflow for fungal metabolite bioactivity screening.

Conclusion and Future Directions

This compound, a cyclotripeptide from Aspergillus ochraceus, demonstrates significant insecticidal activity. However, a comprehensive understanding of its biological effects is hampered by the limited availability of quantitative, cross-species comparative data. Further research is warranted to:

  • Determine the LD50 values of this compound against a broader range of insect pests.

  • Elucidate the full antimicrobial spectrum and determine the MIC values against various pathogenic bacteria and fungi.

  • Assess the cytotoxic effects of this compound on a panel of human cancer cell lines to evaluate its therapeutic potential.

  • Investigate its nematicidal properties against economically important plant-parasitic nematodes.

  • Uncover the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action, particularly in inducing paralysis in insects.

A more in-depth characterization of this compound's biological profile will be instrumental in unlocking its potential for applications in agriculture and medicine.

References

Validating the Proposed Mechanism of Action of Aspochracin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of Aspochracin, an insecticidal cyclotripeptide produced by the fungus Aspergillus ochraceus. While the precise molecular target of this compound remains to be definitively validated, current evidence suggests a plausible role as an inhibitor of the mitochondrial respiratory chain. This document summarizes the available data, presents detailed experimental protocols to test this hypothesis, and compares this compound with other insecticides that share a similar proposed mechanism.

Proposed Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain. This side chain is critical for its biological activity, as its hydrogenation leads to a complete loss of insecticidal properties[1]. While direct experimental evidence for this compound's mechanism is limited, the activity of a related compound from Aspergillus ochraceus, circumdatin, provides a strong lead. Circumdatins have been shown to inhibit the mammalian mitochondrial respiratory chain, specifically targeting NADH oxidase (Complex I)[2]. This suggests that this compound may share this mode of action, disrupting cellular energy production in insects and leading to paralysis and death. This compound has demonstrated significant insecticidal activity, causing paralysis in silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae at a minimal concentration of 17 µg/g when administered by injection[3].

dot

cluster_mitochondrion Mitochondrion This compound This compound ComplexI Mitochondrial Complex I (NADH Oxidase) This compound->ComplexI Inhibition (Proposed) Mitochondrion Insect Cell Mitochondrion ETC Electron Transport Chain ComplexI->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Paralysis Paralysis & Death ATP_Production->Paralysis Depletion leads to Start Prepare this compound Dilutions Inject Inject Larvae Start->Inject Observe Observe Mortality & Sublethal Effects Inject->Observe Calculate Calculate LD50 Observe->Calculate Isolate Isolate Insect Mitochondria Incubate Incubate with This compound Isolate->Incubate Add_NADH Add NADH Incubate->Add_NADH Measure Measure Absorbance at 340 nm Add_NADH->Measure Calculate Calculate IC50 Measure->Calculate Observation In vivo Insecticidal Activity of this compound Hypothesis Hypothesis: Inhibition of Mitochondrial Respiration Observation->Hypothesis In_vitro_validation In vitro Validation: Mitochondrial Complex I Activity Assay Hypothesis->In_vitro_validation Confirmation Confirmation of Mechanism of Action In_vitro_validation->Confirmation

References

Comparative Analysis of Novel Aspochracin Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of novel aspochracin (B153754) derivatives, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and infectious diseases. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.

This compound is a cyclotripeptide natural product known for its insecticidal, antimicrobial, and cytotoxic properties. Recent research has focused on the synthesis and biological evaluation of this compound derivatives to improve their potency and selectivity, leading to the identification of promising candidates for further drug development.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications to the peptide backbone, the amino acid residues, and the fatty acid side chain have been shown to significantly impact their cytotoxic and antimicrobial effects.

Key Structural Modifications and Their Impact on Activity:
  • Amino Acid Substitutions: Alterations in the amino acid sequence of the cyclic tripeptide core can influence the molecule's conformation and its interaction with biological targets.

  • Fatty Acid Chain Modifications: The length, saturation, and functionalization of the fatty acid side chain are critical for the compounds' ability to interact with and penetrate cell membranes. Variations in the fatty acid moiety have been explored to modulate the compounds' lipophilicity and, consequently, their biological activity.

Data on Biological Activities

Comprehensive quantitative data comparing a wide array of novel this compound derivatives is currently limited. However, preliminary studies on related compounds, such as this compound-type cyclic tripeptides like sclerotiotides M–O, have demonstrated their potential as antibacterial agents. These compounds exhibited broad-spectrum antibacterial effects against various pathogenic strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to over 100 μg/mL.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols for key assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Principle: This assay is based on the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used as the assay medium.

  • Inoculum Preparation: Fungal conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum suspension. The final inoculum size in the assay should be between 2 x 10^5 and 5 x 10^5 CFU/mL.

  • Assay Setup: The test compounds are serially diluted in the assay medium in a 96-well microtiter plate. The standardized fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of this compound derivatives and the experimental procedures used to evaluate them, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_medium Prepare RPMI + 2% Glucose start->prep_medium prep_inoculum Prepare Fungal Inoculum (2-5x10^5 CFU/mL) start->prep_inoculum serial_dilution Serial Dilution of This compound Derivatives prep_medium->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 48h add_inoculum->incubate read_mic Visually Determine MIC (No Growth Endpoint) incubate->read_mic end End read_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_readout Readout start_cyto Start seed_cells Seed Cells in 96-well Plate (1x10^4 cells/well) start_cyto->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives (Various Concentrations) incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution (2 mg/mL) incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h dissolve_formazan Dissolve Formazan with DMSO incubate_1_5h->dissolve_formazan read_absorbance Read Absorbance at 492 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_cyto End calculate_ic50->end_cyto

Caption: Workflow for Cytotoxicity MTT Assay.

Fungal_Signaling_Pathways cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_response Cellular Response This compound Derivative This compound Derivative Membrane Interaction Membrane Perturbation/ Target Interaction This compound Derivative->Membrane Interaction Stress_Response Stress Response Pathways (e.g., CWI, HOG) Membrane Interaction->Stress_Response Apoptosis_Pathway Apoptosis Induction Membrane Interaction->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Regulation Membrane Interaction->Cell_Cycle_Arrest Growth_Inhibition Fungal Growth Inhibition Stress_Response->Growth_Inhibition Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Growth_Inhibition

Caption: Potential Fungal Signaling Pathways Targeted by this compound.

Independent Verification of Fungal Metabolite Non-Toxicity: A Comparative Guide for Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspochracin (B153754), a cyclotripeptide first isolated from Aspergillus ochraceus, has demonstrated notable insecticidal properties.[1] However, for any potential therapeutic application, a thorough and independent verification of its effects on mammalian cells is a critical prerequisite. To date, specific public data on the cytotoxicity of this compound in mammalian cell lines is not available. This guide, therefore, provides a comprehensive framework for researchers to conduct such a verification. It outlines standard experimental protocols, presents a comparative data structure with analogous compounds, and visualizes the necessary workflows.

Methodologies for Assessing Mammalian Cell Viability and Cytotoxicity

Metabolic Viability Assays: MTT and MTS

These colorimetric assays are fundamental in determining cell viability by measuring the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts (MTT or MTS) into colored formazan (B1609692) products, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for normal kidney, HepG2 for liver, PANC-1 for pancreas) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix gently to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Comparative Data for Fungal Metabolites and Peptides

While no specific data for this compound is available, the table below provides a template for how results should be presented. It includes example IC50 values for other metabolites isolated from Aspergillus species and known non-toxic peptides, demonstrating the range of potencies that can be observed. A high IC50 value is indicative of lower cytotoxicity.

CompoundClassTarget Cell LineAssayIC50 (µM)Reference
Ochratoxin A MycotoxinVero (Monkey Kidney)Protein Synthesis Inhibition~14.5[2]
Averufanin Mycotoxin PrecursorMCF7 (Human Breast Cancer)SRBHigh (Low toxicity)[3]
Aspergiolide A AnthracyclineVarious Human CancersNot specified0.02 - 1.0+[4]
Cardinalisamides B/C CyclodepsipeptideVarious Human CancersMTT2.2 - 13.9[5]
Cardinalisamides B/C CyclodepsipeptideL929 (Normal Fibroblast)MTT> 20 (Relatively non-toxic)[5]
Various Cyclopeptides CyclopeptideHCT-116 (Human Colon Cancer)Not specifiedNo cytotoxic effect[6]
Antifungal Peptides (AFPs) ProteinMammalian CellsNot specifiedNo toxicity observed[7]

Note: This table is for illustrative purposes. Researchers should generate their own data for this compound and compare it against relevant controls.

Visualized Workflows and Logical Relationships

Clear and standardized workflows are essential for reproducible research. The following diagrams, generated using DOT language, outline the experimental processes and the overarching logic for toxicity verification.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with This compound (24-72h) B->D C Prepare this compound Serial Dilutions C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizer F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling cluster_reaction Reaction cluster_analysis Analysis A Seed and Treat Cells (Same as MTT Protocol) B Transfer Supernatant to New Plate A->B C Add LDH Reaction Mix B->C D Incubate 30 min (Dark) C->D E Read Absorbance (490 nm) D->E F Calculate % Cytotoxicity E->F

Caption: Workflow for the LDH-based cytotoxicity assay.

Logic_For_Toxicity_Verification Start Compound of Interest (this compound) Assay_Selection Select Panel of Assays (Metabolic, Membrane Integrity, etc.) Start->Assay_Selection Cell_Line_Selection Select Diverse Mammalian Cell Lines (Normal, Cancer; various tissues) Start->Cell_Line_Selection Dose_Response Perform Dose-Response & Time-Course Experiments Assay_Selection->Dose_Response Cell_Line_Selection->Dose_Response Data_Analysis Calculate IC50 Values for each Assay/Cell Line Dose_Response->Data_Analysis Comparison Compare to Positive/Negative Controls and Literature Data Data_Analysis->Comparison Conclusion Draw Conclusion on Toxicity Profile Comparison->Conclusion

Caption: Logical workflow for verifying compound non-toxicity.

Conclusion

The independent verification of this compound's non-toxicity to mammalian cells is a crucial step in its evaluation for any future applications. While direct cytotoxicity data is currently absent from public literature, a systematic investigation using the standardized assays detailed in this guide—such as the MTT, MTS, and LDH assays—will generate the necessary evidence. By employing a diverse panel of both normal and cancerous mammalian cell lines and comparing the resulting IC50 values to established benchmarks, researchers can build a robust and reliable toxicity profile for this compound. This structured approach will provide the objective data required by the scientific and drug development communities to make informed decisions about the compound's potential.

References

Benchmarking Aspochracin: A Comparative Analysis Against Industry-Standard Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal performance of aspochracin (B153754), a naturally derived cyclotripeptide, against established industry-standard insecticides. Due to the limited availability of directly comparable public data for this compound, this document summarizes existing information and provides a framework for future benchmarking studies.

Introduction to this compound

Performance Data of Industry-Standard Insecticides

To provide a benchmark for future studies on this compound, the following tables summarize the reported efficacy of three widely used industry-standard insecticides against lepidopteran pests, including the silkworm. These insecticides represent different chemical classes with distinct modes of action.

Table 1: Comparative Efficacy (LC50) of Industry-Standard Insecticides against Silkworm (Bombyx mori)

InsecticideChemical ClassLC50 (96-hour, mg/L)Method of Application
ImidaclopridNeonicotinoid1.27Leaf Dipping
ChlorpyrifosOrganophosphate3.45Leaf Dipping
DeltamethrinPyrethroid0.037Leaf Dipping

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols for Insecticide Benchmarking

Standardized bioassays are critical for the accurate assessment of insecticide performance. The following are detailed methodologies for key experiments that should be employed when benchmarking novel compounds like this compound.

Rearing of Test Insects
  • Insect Species: A consistent and healthy population of the target insect species (e.g., Bombyx mori, Spodoptera frugiperda, Helicoverpa armigera) should be maintained under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Diet: Larvae should be reared on a standardized artificial diet or their natural host plant leaves (e.g., mulberry leaves for silkworms) to ensure uniform growth and susceptibility.

Insecticide Bioassays

a) Leaf-Dip Bioassay:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide (e.g., this compound) and reference standards in an appropriate solvent (e.g., acetone (B3395972) or water with a surfactant).

  • Leaf Treatment: Dip fresh, uniform-sized leaves of the host plant into the respective insecticide solutions for a standardized duration (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely under a fume hood.

  • Insect Exposure: Place the treated leaves in individual petri dishes or containers and introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each container.

  • Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the LC50 (median lethal concentration) values using probit analysis.

b) Topical Application Bioassay:

  • Preparation of Dosing Solutions: Prepare serial dilutions of the test compounds in a volatile solvent like acetone.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva.

  • Post-Treatment: Place the treated larvae in clean containers with a fresh, untreated food source.

  • Mortality Assessment and Data Analysis: Record mortality and calculate LD50 (median lethal dose) values as described for the leaf-dip bioassay.

Visualizing Experimental Workflow and Potential Mode of Action

Experimental Workflow for Benchmarking

The following diagram illustrates a typical workflow for the comparative evaluation of a novel insecticide like this compound.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_comparison Comparison Insect_Rearing Insect Rearing (e.g., Silkworm) Leaf_Dip Leaf-Dip Assay Insect_Rearing->Leaf_Dip Topical_App Topical Application Insect_Rearing->Topical_App Compound_Prep Compound Preparation (this compound & Standards) Compound_Prep->Leaf_Dip Compound_Prep->Topical_App Mortality Mortality Assessment (24, 48, 72, 96h) Leaf_Dip->Mortality Topical_App->Mortality LC50_LD50 LC50/LD50 Calculation (Probit Analysis) Mortality->LC50_LD50 Performance_Eval Performance Comparison LC50_LD50->Performance_Eval

A typical experimental workflow for insecticide benchmarking.
Postulated Signaling Pathway Disruption

While the precise signaling pathway of this compound in insects remains to be elucidated, the mode of action for some fungal cyclic peptides involves the disruption of cell membrane integrity. The following diagram conceptualizes a general pathway of membrane disruption that could be investigated for this compound.

G cluster_membrane Insect Midgut Cell Membrane Membrane This compound This compound Binding Binding to Membrane Components This compound->Binding Initial Interaction Pore_Formation Pore Formation/ Membrane Destabilization Binding->Pore_Formation Conformational Change Ion_Leakage Ion Leakage (K+, Na+, Ca2+) Pore_Formation->Ion_Leakage Loss of Homeostasis Cell_Death Cell Lysis and Death Ion_Leakage->Cell_Death Osmotic Imbalance

A hypothesized mechanism of insect cell membrane disruption by this compound.

Conclusion and Future Directions

The available data suggests that this compound possesses insecticidal properties, but a comprehensive evaluation of its performance relative to industry-standard insecticides is hampered by a lack of standardized quantitative data. Future research should focus on conducting rigorous bioassays to determine the LC50 and LD50 values of this compound against a broader spectrum of insect pests, particularly major lepidopteran species. Elucidating its precise mode of action and the specific signaling pathways it disrupts will be crucial for understanding its potential as a novel bio-insecticide and for the development of more effective and targeted pest management strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Aspochracin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aspochracin (B153754) is an insecticidal cyclic tripeptide produced by the fungus Aspergillus ochraceus.[1] Like other mycotoxins, it requires careful handling and disposal to prevent potential harm. The following procedures are based on established guidelines for laboratory waste management and mycotoxin decontamination.

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection: All materials contaminated with this compound must be segregated from general laboratory waste.[2][3] This includes:

  • Unused or expired this compound solid compound or solutions.

  • Contaminated labware (e.g., pipette tips, vials, culture plates).

  • Contaminated consumables (e.g., gloves, absorbent paper).

Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The label should include the name of the chemical ("this compound Waste"), the hazard classification (e.g., "Toxic," "Biohazard"), and the date of accumulation.

3. Decontamination of Working Surfaces and Equipment: While specific chemical deactivation methods for this compound are not documented, general procedures for mycotoxin decontamination can be applied. For surfaces and non-disposable equipment, a thorough cleaning with a suitable solvent in which this compound is soluble, such as ethanol, methanol, DMF, or DMSO, can be effective for initial removal. Following the solvent wash, a standard laboratory disinfectant should be used.

4. Disposal of Liquid Waste: Small quantities of this compound dissolved in solvents should be collected in a designated hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.

5. Disposal of Solid Waste: Solid this compound waste and contaminated materials should be placed in the designated hazardous waste container. For sharps waste, such as contaminated needles or broken glass, use a puncture-resistant sharps container labeled for hazardous chemical waste.

6. Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal service. These services are equipped to handle and treat chemical waste in compliance with all regulatory requirements.

Quantitative Data on Mycotoxin Decontamination

While specific quantitative data for this compound decontamination is not available, the table below summarizes decontamination methods that have been shown to be effective for Ochratoxin A, a mycotoxin also produced by Aspergillus ochraceus. These methods may serve as a reference, but their efficacy against this compound has not been established.

Decontamination MethodAgent/ConditionConcentration/TemperatureContact TimeEfficacy (for Ochratoxin A)
Chemical Treatment AmmoniationHigh Pressure (60 psi)Not specified79% reduction
Potassium Carbonate2% solution10 minutes83% reduction at 90°C
Physical Treatment Heat Treatment>180°CNot specifiedActivity decreases

Note: The efficacy of these methods for this compound is unknown. Always consult with your institution's environmental health and safety department before attempting any chemical decontamination.

Experimental Protocols

Due to the lack of specific disposal studies on this compound, there are no cited experimental protocols for its decontamination or disposal. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Aspochracin_Disposal_Workflow cluster_waste_type Waste Stream start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste If Liquid solid_waste Solid Waste (e.g., contaminated consumables) segregate->solid_waste If Solid sharps_waste Sharps Waste (e.g., needles, broken glass) segregate->sharps_waste If Sharps label_container Use Labeled, Leak-Proof Hazardous Waste Containers store Store Waste Securely in a Designated Area label_container->store collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps collect_liquid->label_container collect_solid->label_container collect_sharps->label_container contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific safety data sheets (SDS), chemical hygiene plan, and environmental health and safety (EHS) office for detailed guidance and compliance with local, state, and federal regulations.

References

Essential Safety and Handling Protocols for Aspochracin

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-02

This document provides crucial safety and logistical guidance for the handling of Aspochracin. The information is intended for researchers, scientists, and professionals in drug development. While this compound itself is reported to be non-toxic to mammalian cell lines, it is an insecticidal cyclic tripeptide derived from the fungus Aspergillus ochraceus.[1] This fungus is known to produce Ochratoxin A, a potent mycotoxin that is both toxic and carcinogenic.[2][3][4] Therefore, all safety procedures must consider the potential for contamination with Aspergillus ochraceus spores or Ochratoxin A.

Hazard Identification and Risk Assessment

The primary risks associated with handling this compound are not from the compound itself but from potential biological and chemical contaminants. A thorough risk assessment should be conducted before any handling of this compound.

HazardDescriptionPotential Health Effects
Biological Contamination Aspergillus ochraceus sporesRespiratory sensitization, allergic reactions, potential for infection in immunocompromised individuals.
Chemical Contamination Ochratoxin ANephrotoxic (kidney damage), carcinogenic, and immunosuppressive.[2]
Chemical Properties Soluble in ethanol, methanol, DMF, and DMSO.The solvents themselves present chemical hazards (flammability, toxicity).
Personal Protective Equipment (PPE)

A risk-based approach should be used to select appropriate PPE for handling this compound. The following table outlines the recommended PPE based on the potential hazards.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact with the compound, solvents, and potential contaminants.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes of solutions or airborne particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higher.Recommended when handling the powdered form of this compound to prevent inhalation of the compound or fungal spores.
Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

3.1. Engineering Controls:

  • Fume Hood: All handling of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Biological Safety Cabinet (BSC): If there is a significant risk of contamination with viable Aspergillus ochraceus, a Class II BSC should be used.

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Handle powdered this compound in a fume hood. Use anti-static weigh paper or a weighing boat.

  • Solubilization: Add solvents slowly to the powdered compound. This compound is soluble in ethanol, methanol, DMF, or DMSO.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste generated from handling this compound must be considered potentially hazardous.

Waste TypeDisposal Procedure
Solid Waste Contaminated lab supplies (e.g., pipette tips, gloves, weigh paper) should be collected in a designated, sealed waste bag.
Liquid Waste Solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed waste container.
Decontamination All surfaces and equipment should be decontaminated with a suitable disinfectant (e.g., 70% ethanol) followed by a cleaning agent to remove any residual chemical contamination.

Dispose of all waste in accordance with local, state, and federal regulations for chemical and biological waste.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for this compound Handling

Aspochracin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment (Potential for Ochratoxin A contamination) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area in Fume Hood (Use disposable liners) Select_PPE->Prepare_Work_Area Weigh_Powder Weigh this compound Powder (Use anti-static paper) Prepare_Work_Area->Weigh_Powder Proceed to Handling Solubilize Solubilize in Appropriate Solvent (e.g., DMSO, Ethanol) Weigh_Powder->Solubilize Store Store Solution/Powder (Cool, dry, well-ventilated) Solubilize->Store Proceed to Post-Handling Decontaminate Decontaminate Work Area and Equipment Store->Decontaminate Dispose_Waste Dispose of Waste (Solid and Liquid) Decontaminate->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.